4-(Bromomethyl)-2,1,3-benzoxadiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-2,1,3-benzoxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUZQEBZOGPUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383586 | |
| Record name | 4-(bromomethyl)-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32863-30-2 | |
| Record name | 4-(bromomethyl)-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)-2,1,3-benzoxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Bromomethyl)-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)-2,1,3-benzoxadiazole is a key heterocyclic aromatic compound utilized primarily as a fluorescent labeling reagent and a versatile building block in organic synthesis. Its utility stems from the benzoxadiazole (also known as benzofurazan) core, which imparts desirable electronic and photophysical properties, and the reactive bromomethyl group, which allows for covalent attachment to various nucleophiles. The benzoxadiazole moiety often functions as an electron-accepting unit, and when conjugated with electron-donating groups, can result in molecules with strong intramolecular charge transfer (ICT) characteristics. This property is fundamental to its application as an environmentally sensitive fluorophore.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and quantitative data to aid researchers in its effective utilization.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 32863-30-2 | [1] |
| Molecular Formula | C₇H₅BrN₂O | [1] |
| Molecular Weight | 213.03 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 77-79 °C | |
| IUPAC Name | This compound | [1] |
| SMILES | BrCC1=CC=CC2=NON=C12 | [1] |
| InChIKey | OFUZQEBZOGPUBJ-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process:
-
Synthesis of 4-Methyl-2,1,3-benzoxadiazole: Cyclization of a substituted o-nitroaniline.
-
Bromination: Free-radical bromination of the methyl group of 4-Methyl-2,1,3-benzoxadiazole.
The following diagram illustrates the synthetic pathway:
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of 4-Methyl-2,1,3-benzoxadiazole
This protocol is based on the general synthesis of 2,1,3-benzoxadiazoles from o-nitroanilines.
Materials:
-
3-Methyl-2-nitroaniline
-
Sodium hypochlorite solution (commercial bleach)
-
Triphenylphosphine
-
Toluene
-
Dichloromethane
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Oxidative Cyclization:
-
In a round-bottom flask, dissolve 3-methyl-2-nitroaniline in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an excess of sodium hypochlorite solution dropwise with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-methyl-2,1,3-benzoxadiazole N-oxide.
-
-
Reduction:
-
Dissolve the crude N-oxide in toluene.
-
Add a slight excess of triphenylphosphine.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the toluene under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to yield pure 4-methyl-2,1,3-benzoxadiazole.
-
Experimental Protocol: Bromination of 4-Methyl-2,1,3-benzoxadiazole
This protocol is adapted from the bromination of the analogous 4-methyl-2,1,3-benzothiadiazole.[2]
Materials:
-
4-Methyl-2,1,3-benzoxadiazole
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN) as a radical initiator
-
Carbon tetrachloride (CCl₄)
-
Standard laboratory glassware and equipment for reflux and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-2,1,3-benzoxadiazole in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel to obtain this compound.
Quantitative Data for Synthesis:
| Parameter | Value | Reference |
| Starting Material (Bromination) | 4-Methyl-2,1,3-benzoxadiazole | [2] |
| Reagents (Bromination) | N-Bromosuccinimide (NBS), Benzoyl peroxide | [2] |
| Solvent (Bromination) | Carbon tetrachloride (CCl₄) | [2] |
| Reaction Temperature (Bromination) | 80-85 °C | [2] |
| Yield (Bromination) | ~77.6% (reported for the thiadiazole analog) | [2] |
Application in Fluorescent Labeling of Thiols
This compound is a thiol-reactive fluorescent probe. The bromomethyl group reacts with the thiol group of cysteine residues in proteins via a nucleophilic substitution reaction, forming a stable thioether linkage. This reaction is the basis for its use in labeling and detecting proteins.
Reaction Mechanism with Cysteine
The reaction proceeds via an Sₙ2 mechanism where the sulfur atom of the cysteine thiol acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion.
Caption: Reaction of this compound with cysteine.
Experimental Protocol: Fluorescent Labeling of Proteins
This is a general protocol for labeling cysteine residues in proteins. Optimal conditions may vary depending on the specific protein.
Materials:
-
Protein containing accessible cysteine residues
-
This compound
-
Labeling buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Dithiothreitol (DTT) or β-mercaptoethanol (for quenching)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer to a concentration of 1-10 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose cysteine thiols, treat with a reducing agent like DTT (e.g., 10 mM) for 1 hour at room temperature. Remove the reducing agent by dialysis or using a desalting column before labeling.
-
-
Labeling Reaction:
-
Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMF or DMSO.
-
Add a 10- to 20-fold molar excess of the labeling reagent to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a small molecule thiol, such as DTT or β-mercaptoethanol, to a final concentration of 10-20 mM to react with any unreacted labeling reagent.
-
-
Purification:
-
Remove the excess, unreacted labeling reagent and the quenching agent by size-exclusion chromatography. The labeled protein will elute in the void volume, while the smaller molecules will be retained.
-
The following diagram outlines the experimental workflow for protein labeling:
Caption: Experimental workflow for fluorescently labeling proteins.
Quantitative Fluorescence Data
The following table summarizes the estimated photophysical properties of the thiol adduct of this compound, based on data for structurally similar NBD-thiol conjugates.
| Parameter | Estimated Value | Reference (Analogous Compounds) |
| Excitation Maximum (λex) | ~470 nm | [1] |
| Emission Maximum (λem) | ~530 nm | [1] |
| Molar Extinction Coefficient (ε) | ~13,000 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | Moderate (solvent dependent) |
Safety and Handling
This compound is a reactive alkylating agent and should be handled with appropriate safety precautions.
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction. Causes serious eye irritation and may cause respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Conclusion
This compound is a valuable tool for researchers in various scientific disciplines. Its straightforward synthesis and reactivity with thiols make it an effective fluorescent probe for labeling and studying proteins. This guide provides the necessary technical information, including detailed protocols and quantitative data, to facilitate its successful application in the laboratory. As with any chemical reagent, proper safety precautions should always be observed during its handling and use.
References
4-(Bromomethyl)-2,1,3-benzoxadiazole: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(bromomethyl)-2,1,3-benzoxadiazole, a versatile heterocyclic compound. It serves as a crucial intermediate in organic synthesis and has significant applications as a fluorogenic derivatizing agent for labeling and detecting biomolecules.[1][2] The document details its synthesis via side-chain bromination, summarizes its key physicochemical properties, and outlines standard characterization protocols.
Physicochemical Properties
This compound is a solid organic compound at room temperature.[2][3] Its structure uniquely combines the fluorescent properties of the 2,1,3-benzoxadiazole (benzofurazan) core with the reactive potential of a bromomethyl group.[1] This combination makes it a valuable reagent in various chemical and biological applications.
| Property | Value | Reference |
| CAS Number | 32863-30-2 | [3][4] |
| Molecular Formula | C₇H₅BrN₂O | [3][4] |
| Molecular Weight | 213.03 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 77-79 °C | [3] |
| Purity | ≥ 97% | [3] |
Synthesis Pathway
The primary route for synthesizing this compound is through the side-chain bromination of 4-methyl-2,1,3-benzoxadiazole. This transformation is typically achieved via a free-radical substitution mechanism known as the Wohl-Ziegler reaction.[1][5] This method utilizes N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, with a radical initiator to start the reaction.[1][5][6]
Caption: Synthesis of this compound.
Experimental Protocol: Wohl-Ziegler Bromination
This protocol outlines the synthesis of this compound from 4-methyl-2,1,3-benzoxadiazole.
Materials:
-
4-methyl-2,1,3-benzoxadiazole
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-2,1,3-benzoxadiazole (1.0 eq) in anhydrous carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as AIBN to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77°C) with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the precipitated succinimide.
-
Wash the filtrate with water to remove any remaining impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: General experimental workflow for the synthesis.
Characterization
The synthesized compound is characterized using various analytical techniques to confirm its identity, purity, and structure.
-
Melting Point: The melting point is determined using a standard melting point apparatus and compared to the literature value (77-79°C) to assess purity.[3]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 213.9 or 215.9, corresponding to the two bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum in CDCl₃ is expected to show characteristic signals for the aromatic protons on the benzoxadiazole ring and a key singlet for the bromomethyl (-CH₂Br) protons. The singlet for the -CH₂Br group would likely appear around δ 4.5-5.0 ppm. The aromatic protons would appear as multiplets in the δ 7.0-8.0 ppm region.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the seven carbon atoms. The bromomethyl carbon is expected in the range of δ 30-35 ppm, while the aromatic and heterocyclic carbons would appear further downfield.
-
Applications in Research and Development
This compound is primarily recognized for its role as a fluorogenic derivatizing agent.[1] The benzoxadiazole moiety is inherently fluorescent, and the highly reactive bromomethyl group allows for covalent labeling of nucleophilic sites on biomolecules, such as the thiol groups of cysteine residues or the amine groups of lysine.[1]
The labeling process often results in a "turn-on" fluorescence response. The parent compound is weakly fluorescent, but upon reaction and covalent attachment to a biomolecule, the electronic properties of the benzoxadiazole ring are altered, leading to a significant enhancement in fluorescence quantum yield.[1] This property provides a high signal-to-noise ratio, making it an excellent tool for bioimaging and analytical chemistry.[1] This mechanism is shared by similar and widely used reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).[1][7][8]
Caption: Mechanism of action as a fluorogenic labeling agent.
References
- 1. This compound | 32863-30-2 | Benchchem [benchchem.com]
- 2. CAS 32863-30-2: this compound [cymitquimica.com]
- 3. 32863-30-2 this compound AKSci Y8733 [aksci.com]
- 4. This compound | CAS 32863-30-2 [matrix-fine-chemicals.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 4-(Bromomethyl)-2,1,3-benzoxadiazole
An In-depth Technical Guide to 4-(Bromomethyl)-2,1,3-benzoxadiazole
For: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Overview of the Physical, Chemical, and Application Properties of this compound
Executive Summary
This compound, also known as 4-(bromomethyl)benzofurazan, is a heterocyclic organic compound featuring a benzoxadiazole core functionalized with a reactive bromomethyl group. This unique structure makes it a valuable intermediate in organic synthesis and a potent tool in chemical biology and materials science. The electron-withdrawing nature of the benzoxadiazole ring system enhances the reactivity of the bromomethyl group, making it highly susceptible to nucleophilic substitution. This property is widely exploited for the development of fluorescent probes, as the benzoxadiazole moiety can exhibit environmentally sensitive fluorescence, particularly upon conjugation to biomolecules. This guide provides a detailed overview of its properties, synthesis, and key applications, with a focus on experimental protocols and data presentation for a technical audience.
Physical and Chemical Properties
This compound is typically a solid at room temperature.[1][2] Its core structure consists of a benzene ring fused to an oxadiazole ring, a scaffold known for its unique electronic properties.[2][3] The presence of the bromomethyl group makes it a versatile reagent for introducing the fluorescent benzoxadiazole moiety onto other molecules.[2]
Physical Data
The key physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 32863-30-2 | [1][2][4][5] |
| Molecular Formula | C₇H₅BrN₂O | [1][2][4][5] |
| Molecular Weight | 213.03 g/mol | [1][4] |
| Appearance | Solid | [1][2] |
| Melting Point | 77-79 °C | [1] |
| Solubility | Data not available in cited sources. Generally soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Acetonitrile. | |
| Storage | Long-term storage recommendations vary; cool (2-8°C), dry, and dark conditions are advisable to prevent degradation. | [6] |
Spectral Data
While specific spectral data sets for this compound were not found in the provided search results, the expected characteristics can be predicted based on its structure.
| Spectrum Type | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons on the benzene ring (typically in the δ 7.0-8.5 ppm range) and a characteristic singlet for the benzylic methylene protons (-CH₂Br) (typically in the δ 4.5-5.0 ppm range). |
| ¹³C NMR | Resonances for the aromatic carbons and a distinct signal for the benzylic carbon. |
| IR Spectroscopy | Characteristic absorption bands for C-H aromatic stretching, C=C and C=N ring stretching, N-O stretching, and the C-Br stretching frequency. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (213.03 g/mol ), showing a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
Chemical Reactivity and Synthesis
Reactivity Profile
The primary mode of reactivity for this compound is the nucleophilic displacement of the bromide ion.[3] The electron-withdrawing benzoxadiazole ring polarizes the C-Br bond, making the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[3] This reaction is the foundation for its use as a derivatization agent.
Synthesis and Purification Workflow
The synthesis of this compound typically starts with a suitable precursor, such as 4-methyl-2,1,3-benzoxadiazole, which undergoes radical bromination. The resulting crude product is then purified using standard laboratory techniques.
Experimental Protocol: Synthesis
This protocol describes a general method for the synthesis of this compound from 4-methyl-2,1,3-benzoxadiazole via radical bromination.
Materials:
-
4-methyl-2,1,3-benzoxadiazole
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or Acetonitrile (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2,1,3-benzoxadiazole (1.0 eq) in the chosen anhydrous solvent.
-
Inert Atmosphere: Purge the system with an inert gas for 15-20 minutes to remove oxygen.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of the radical initiator (e.g., AIBN, ~0.05 eq) to the solution.
-
Reaction: Heat the mixture to reflux (the temperature will depend on the solvent) and maintain reflux for several hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Cooling: Once the reaction is complete (consumption of starting material), cool the mixture to room temperature.
Experimental Protocol: Purification
Procedure:
-
Initial Work-up: Cool the reaction mixture in an ice bath. The succinimide by-product will precipitate. Remove the solid by filtration.[3]
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]
-
Primary Purification (Recrystallization): Dissolve the crude solid in a minimum amount of a hot solvent mixture (e.g., ethyl acetate/hexane) and allow it to cool slowly to form crystals of the pure product.[3]
-
Secondary Purification (Column Chromatography): If further purification is needed, subject the material to silica gel column chromatography. Elute with a non-polar to moderately polar solvent system (e.g., a gradient of hexane/ethyl acetate) to separate the product from any remaining impurities.[3]
-
Final Isolation: Combine the pure fractions identified by TLC and evaporate the solvent to yield the final, pure solid product.[3]
Applications in Research and Drug Development
The benzoxadiazole scaffold is a well-known fluorophore used in the development of fluorescent probes.[3] Its derivatives are employed to label biomolecules, taking advantage of their environmentally sensitive emission properties.[3][7]
Fluorescent Labeling of Biomolecules
This compound is an excellent reagent for fluorescently labeling molecules containing nucleophilic groups, such as thiols (cysteine residues in proteins) and amines (lysine residues or N-termini).[3][8] The parent compound is often weakly fluorescent, but upon covalent attachment to a biomolecule, its fluorescence properties can be significantly enhanced or shifted, providing a "turn-on" signal for detection.[7]
References
- 1. 32863-30-2 this compound AKSci Y8733 [aksci.com]
- 2. CAS 32863-30-2: this compound [cymitquimica.com]
- 3. This compound | 32863-30-2 | Benchchem [benchchem.com]
- 4. This compound | CAS 32863-30-2 [matrix-fine-chemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 4-(BROMOMETHYL)-2,1,3-BENZOTHIADIAZOLE CAS#: 16405-99-5 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - TW [thermofisher.com]
An In-depth Technical Guide to 4-(Bromomethyl)-2,1,3-benzoxadiazole (CAS Number 32863-30-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)-2,1,3-benzoxadiazole, also known as 4-(bromomethyl)benzo[c][1][2][3]oxadiazole, is a versatile heterocyclic compound widely utilized in biomedical research and drug discovery.[4] Its core structure features a benzoxadiazole moiety, a stable aromatic system that also imparts unique electronic and photophysical properties.[5] The presence of a reactive bromomethyl group makes it an effective alkylating agent, particularly for nucleophilic residues such as thiols and amines.[4] This reactivity, combined with the fluorescent nature of its derivatives, establishes this compound as a valuable tool for fluorescently labeling biomolecules, enabling their detection and tracking in complex biological systems.[1][6] This guide provides a comprehensive overview of its chemical properties, synthesis, experimental applications, and its role as a fluorescent probe in biological imaging.
Chemical and Physical Properties
This compound is typically a solid compound with the molecular formula C₇H₅BrN₂O.[4] The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 32863-30-2 | [7] |
| Molecular Formula | C₇H₅BrN₂O | [7] |
| Molecular Weight | 213.034 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| SMILES | BrCC1=CC=CC2=NON=C12 | [7] |
| InChIKey | OFUZQEBZOGPUBJ-UHFFFAOYSA-N | [7] |
Synthesis
The synthesis of this compound can be achieved through a multi-step process, typically starting from a substituted aniline derivative. A common synthetic route involves the formation of the benzoxadiazole ring system followed by bromination of the methyl group.
Synthesis of the 2,1,3-Benzoxadiazole Core
A general and effective method for synthesizing the 2,1,3-benzoxadiazole core begins with the cyclization of a 2-nitroaniline precursor.[5] This process typically involves an oxidation step to form the N-oxide intermediate, which is subsequently reduced to yield the benzoxadiazole ring.[5]
Bromination of the Methyl Group
Following the formation of the methylated benzoxadiazole, the bromomethyl group can be introduced via a radical bromination reaction. This is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride.
Below is a diagram illustrating a plausible synthetic pathway.
Experimental Protocols
General Protocol for Fluorescent Labeling of Cysteine Residues in Proteins
The primary application of this compound is the fluorescent labeling of proteins through the alkylation of cysteine residues.[8] The protocol below is a general guideline and may require optimization for specific proteins.[9]
Materials:
-
Protein of interest with accessible cysteine residues
-
This compound
-
Reducing agent (e.g., DTT or TCEP)
-
Alkylation Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5, containing 1 mM EDTA)
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting spin column or dialysis equipment
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Reduction: Dissolve the protein in Alkylation Buffer. Add a 10-fold molar excess of a reducing agent like DTT or TCEP and incubate for 1 hour at 37°C to ensure all cysteine residues are in their reduced state.[9]
-
Removal of Reducing Agent: It is crucial to remove the reducing agent before adding the labeling reagent.[10] This can be achieved using a desalting spin column or by dialysis against the Alkylation Buffer.[9]
-
Labeling Reaction: Prepare a stock solution of this compound in anhydrous DMSO or DMF. Add a 10- to 50-fold molar excess of the labeling reagent to the protein solution.[9] Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C in the dark.[9]
-
Quenching: Stop the reaction by adding a quenching solution, such as L-cysteine, to a final concentration that is in 100-fold molar excess over the labeling reagent.[9] Incubate for 30 minutes at room temperature.[9]
-
Purification: Remove the excess, unreacted labeling reagent and the quenching agent by size-exclusion chromatography or dialysis.[11]
Protocol for Live-Cell Imaging of Intracellular Thiols
The fluorescent derivatives of this compound, often referred to as NBD derivatives, are valuable probes for imaging intracellular thiols.[12] The following is a generalized protocol for live-cell imaging.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Live-cell imaging medium (serum-free, phenol red-free)
-
This compound stock solution in DMSO
-
Fluorescence microscope with appropriate filter sets (e.g., excitation around 430-470 nm and emission around 520-550 nm)[12][13]
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.[2]
-
Labeling Solution Preparation: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to the final working concentration (typically in the low micromolar range).
-
Cell Labeling: Aspirate the culture medium, wash the cells once with pre-warmed imaging medium, and then add the labeling solution.[2]
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for a predetermined time (e.g., 30-60 minutes).[6]
-
Washing: Remove the labeling solution and wash the cells two to three times with pre-warmed imaging medium to remove any unbound probe.[3]
-
Imaging: Add fresh, pre-warmed imaging medium to the cells and proceed with fluorescence microscopy.[6]
Data Presentation
Spectroscopic Data
While a specific, publicly available, fully characterized spectrum for this compound is not readily found, data for structurally similar compounds can provide an estimation of the expected spectral characteristics.
| Data Type | Expected Characteristics | Reference(s) |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, a singlet for the bromomethyl protons (CH₂Br) around 4.5-5.0 ppm. | [14] |
| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm, a signal for the bromomethyl carbon (CH₂Br) around 30-35 ppm. | [14] |
| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z ≈ 212 and 214 in an approximate 1:1 ratio due to the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of Br and CH₂Br. | [15] |
| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic system (~1400-1600 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹). | [16][17] |
Photophysical Properties of NBD Derivatives
The fluorescence properties of the labeled biomolecules are of primary interest. The quantum yield of NBD-labeled peptides can vary depending on the local environment.
| Property | Typical Value Range | Reference(s) |
| Excitation Maximum (λ_ex) | 430 - 496 nm | [1][12][13] |
| Emission Maximum (λ_em) | 520 - 688 nm | [1][12][13] |
| Fluorescence Quantum Yield (Φ_F) | 0.007 - 0.047 (for NBD-labeled peptides) | [1][18] |
Applications in Studying Cellular Signaling
While direct evidence of this compound being used to elucidate a specific, named signaling pathway is limited in the readily available literature, its utility in studying cellular signaling is implicit in its function as a thiol-reactive fluorescent probe.
Redox Signaling
Many cellular signaling pathways are regulated by the redox state of specific cysteine residues in proteins.[19] Reactive oxygen species (ROS) can lead to the oxidation of these thiols, altering protein function and signal transduction.[20] By reacting with reduced thiols, this compound can be used to assess the basal redox state of the proteome and to detect changes in thiol oxidation in response to stimuli, thereby providing insights into redox-sensitive signaling events.[19][21]
Protein-Protein Interactions
The strategic placement of a cysteine residue in a protein of interest allows for its specific labeling with this compound. This can be utilized in various fluorescence-based assays to study protein-protein interactions, such as Förster Resonance Energy Transfer (FRET), where the NBD fluorophore can act as either a donor or an acceptor.[8][22]
The diagram below illustrates a conceptual workflow for investigating changes in protein thiol content as a readout for redox signaling.
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences. Its ability to selectively label nucleophilic residues, particularly thiols, combined with the favorable fluorescent properties of its derivatives, makes it an invaluable reagent for a wide range of applications, from fundamental studies of protein structure and function to the investigation of complex cellular processes such as redox signaling. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory and to spur further innovation in the development of novel fluorescent probes for biological discovery.
References
- 1. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CAS 32863-30-2: this compound [cymitquimica.com]
- 5. This compound | 32863-30-2 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CAS 32863-30-2 [matrix-fine-chemicals.com]
- 8. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciforum.net [sciforum.net]
- 12. Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-(Bromomethyl)benzoic acid | C8H7BrO2 | CID 22599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 4-Bromomethylbenzoic acid(6232-88-8) IR Spectrum [chemicalbook.com]
- 17. rsc.org [rsc.org]
- 18. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01868G [pubs.rsc.org]
- 19. Chemical Probes for Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Redox signaling at the crossroads of human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. VISUALIZATION OF MOLECULAR INTERACTIONS BY FLUORESCENCE COMPLEMENTATION - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 4-(Bromomethyl)-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Bromomethyl)-2,1,3-benzoxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, and applications, with a focus on its utility as a fluorescent labeling agent.
Core Properties and Data
This compound is a derivative of the benzoxadiazole heterocyclic system. The presence of a reactive bromomethyl group makes it a valuable intermediate for the synthesis of more complex molecules and a reagent for the chemical modification of biomolecules.
| Property | Value |
| Molecular Formula | C₇H₅BrN₂O |
| Molecular Weight | 213.03 g/mol |
| Appearance | Solid |
| CAS Number | 32863-30-2 |
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-step process, starting from a suitable ortho-substituted aniline. The initial step involves the formation of the benzoxadiazole ring system, followed by the bromination of the methyl group.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Methyl-2,1,3-benzoxadiazole
This procedure is adapted from the synthesis of the related 2,1,3-benzothiadiazole.
-
Materials: 2,3-Diaminotoluene, thionyl chloride (SOCl₂), pyridine (or another suitable base), and an anhydrous solvent (e.g., toluene, dichloromethane).
-
Procedure:
-
Dissolve 2,3-diaminotoluene in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of thionyl chloride in the same solvent to the flask. The reaction is exothermic and should be controlled.
-
After the addition is complete, add pyridine to neutralize the generated HCl.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-methyl-2,1,3-benzoxadiazole.
-
Step 2: Bromination of 4-Methyl-2,1,3-benzoxadiazole
This step involves the radical bromination of the methyl group.
-
Materials: 4-Methyl-2,1,3-benzoxadiazole, N-Bromosuccinimide (NBS), a radical initiator (e.g., benzoyl peroxide or AIBN), and a non-polar solvent (e.g., carbon tetrachloride).
-
Procedure:
-
Dissolve 4-methyl-2,1,3-benzoxadiazole in the solvent in a round-bottom flask.
-
Add N-Bromosuccinimide and the radical initiator to the flask.
-
Reflux the mixture and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Application in Fluorescent Labeling
The bromomethyl group of this compound is a reactive electrophile that can readily undergo nucleophilic substitution with thiols, such as the side chain of cysteine residues in proteins and peptides. This reaction forms a stable thioether linkage and attaches the fluorescent benzoxadiazole moiety to the target molecule.
Experimental Protocol: Fluorescent Labeling of Cysteine-Containing Peptides
-
Materials: Cysteine-containing peptide, this compound, labeling buffer (e.g., phosphate or borate buffer, pH 7.5-8.5), and a quenching reagent (e.g., dithiothreitol or 2-mercaptoethanol).
-
Procedure:
-
Dissolve the cysteine-containing peptide in the labeling buffer.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF).
-
Add a molar excess of the this compound stock solution to the peptide solution. The exact molar ratio should be optimized for each peptide.
-
Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 1-4 hours), protected from light.
-
Quench the reaction by adding an excess of the quenching reagent to consume any unreacted this compound.
-
Purify the fluorescently labeled peptide using techniques such as HPLC or size-exclusion chromatography.
-
Characterize the labeled peptide by mass spectrometry and measure its fluorescence properties.
-
Relevance in Drug Development and Cell Signaling
Benzoxazole and its derivatives have been investigated for their potential as inhibitors of various enzymes, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a validated strategy in cancer therapy.
The VEGFR-2 signaling cascade is initiated by the binding of its ligand, VEGF. This leads to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins, activating downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.
While this compound itself has not been extensively studied as a VEGFR-2 inhibitor, its structural motif is present in molecules with such activity. Its utility as a synthetic intermediate allows for the generation of a library of derivatives that can be screened for their potential to modulate this and other signaling pathways relevant to drug discovery.
Fluorescence Properties of 4-(Bromomethyl)-2,1,3-benzoxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 4-(Bromomethyl)-2,1,3-benzoxadiazole
This compound (CAS 32863-30-2) is a heterocyclic aromatic compound featuring the benzoxadiazole core functionalized with a reactive bromomethyl group.[1][2] The benzoxadiazole scaffold is known to be a component of various fluorophores. The bromomethyl group serves as a reactive handle for covalent attachment to nucleophiles, making this compound a potential tool for fluorescently labeling biomolecules such as proteins and peptides.[3]
The fluorescence of 2,1,3-benzoxadiazole derivatives is often characterized by intramolecular charge transfer (ICT), which makes their photophysical properties highly sensitive to the local environment, particularly solvent polarity.[4][5] This solvatochromism is a key feature of fluorophores like those in the NBD group, which are structurally similar to the compound of interest.[4][6]
Anticipated Photophysical Properties
While specific quantitative data for this compound is scarce, the properties of related benzoxadiazole derivatives allow for an informed estimation. The fluorescence of these compounds is heavily influenced by the nature of the substituent at the 4-position and the polarity of the solvent.[4]
Table 1: Estimated Photophysical Properties of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Anticipated Excitation Max (λex, nm) | Anticipated Emission Max (λem, nm) | Anticipated Stokes Shift (nm) | Anticipated Quantum Yield (ΦF) |
|---|---|---|---|---|---|
| Toluene | 2.4 | ~440-450 | ~510-520 | ~70 | High |
| Chloroform | 4.8 | ~450-460 | ~520-530 | ~70 | Moderate-High |
| Dichloromethane | 8.9 | ~460-470 | ~530-540 | ~70 | Moderate |
| Acetonitrile | 37.5 | ~470-480 | ~540-550 | ~70 | Low-Moderate |
| Ethanol | 24.6 | ~470-480 | ~550-560 | ~80 | Low |
| Water | 80.1 | ~490-500 | ~580-600 | ~90-100 | Very Low |
Note: These values are estimations based on the behavior of other 4-substituted-2,1,3-benzoxadiazole derivatives, such as NBD-amines. The actual values for this compound may vary.
Solvent Effects (Solvatochromism)
The fluorescence of benzoxadiazole derivatives typically exhibits strong solvatochromism.[4] As solvent polarity increases, a bathochromic (red) shift in the emission spectrum is expected, accompanied by a decrease in the fluorescence quantum yield.[4][5] This phenomenon is attributed to the stabilization of the more polar excited state in polar solvents, which promotes non-radiative decay pathways.[4]
Experimental Protocols
General Spectroscopy Measurements
This protocol outlines the general procedure for characterizing the absorption and fluorescence properties of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., Toluene, Chloroform, Acetonitrile, Ethanol)
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of this compound in a non-polar solvent like chloroform.
-
Working Solution Preparation: From the stock solution, prepare dilute working solutions (e.g., 1-10 µM) in the desired solvents for analysis.
-
Absorption Spectroscopy:
-
Record the UV-Vis absorption spectrum of the working solutions from approximately 300 nm to 600 nm.
-
Use the corresponding solvent as a blank.
-
Identify the wavelength of maximum absorbance (λ_abs_max), which will be used as the excitation wavelength for fluorescence measurements.
-
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength on the fluorescence spectrometer to the λ_abs_max determined in the previous step.
-
Record the fluorescence emission spectrum, scanning a wavelength range from the excitation wavelength + 20 nm to approximately 700 nm.
-
To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan a range of excitation wavelengths.
-
Quantum Yield Determination
The fluorescence quantum yield (Φ_F_) can be determined using a relative method with a well-characterized standard.
Materials:
-
Sample solution of this compound
-
Quantum yield standard solution with known Φ_F_ (e.g., Quinine sulfate in 0.5 M H₂SO₄, Φ_F_ = 0.55)[7]
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to the quantum yields.
-
Calculate the quantum yield of the sample using the following equation: Φ_F(sample)_ = Φ_F(standard)_ * (Slope_sample_ / Slope_standard_) * (n_sample_² / n_standard_²) where 'n' is the refractive index of the solvent.
Protocol for Labeling a Thiol-Containing Peptide
The bromomethyl group is reactive towards nucleophiles like thiols. This protocol is adapted from methods for similar reactive fluorophores.[3]
Materials:
-
This compound
-
Thiol-containing peptide
-
Anhydrous, amine-free dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reaction buffer: 50 mM phosphate buffer, pH 7.5, containing 1 mM EDTA, deoxygenated.
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Fluorophore Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF.
-
Peptide Solution: Dissolve the thiol-containing peptide in the reaction buffer to a concentration of 1 mM.
-
Labeling Reaction:
-
To the peptide solution, add the fluorophore stock solution to achieve a 5- to 10-fold molar excess of the fluorophore.
-
Add a small amount of DIPEA to act as a non-nucleophilic base.
-
Incubate the reaction mixture at room temperature for 2-4 hours in the dark with gentle stirring.
-
-
Purification:
-
Apply the reaction mixture to a pre-equilibrated size-exclusion chromatography column.
-
Elute with the reaction buffer and collect fractions.
-
Monitor the fractions for absorbance at the fluorophore's absorption maximum and at 280 nm (for the peptide).
-
Pool the fractions containing the labeled peptide.
-
-
Characterization: Confirm the labeling by mass spectrometry and characterize the photophysical properties of the conjugate.
Visualization of Reaction and Workflow
The following diagrams illustrate the key processes involved in the use of this compound as a fluorescent probe.
Caption: Covalent labeling reaction schematic.
Caption: Workflow for fluorescently labeling a peptide.
Applications and Future Directions
Given its reactive bromomethyl group and the fluorescent benzoxadiazole core, this compound is a promising candidate for use as a fluorescent labeling reagent. Its primary application would be in the derivatization of biomolecules containing nucleophilic groups, such as cysteine (thiol) or lysine (amine) residues in proteins and peptides.
The environmental sensitivity of the benzoxadiazole core suggests that its conjugates could be used as probes to report on the polarity of their local microenvironment. For instance, a change in fluorescence emission wavelength or intensity could indicate protein conformational changes or binding events.
Future research should focus on the synthesis and direct characterization of this compound to confirm the estimated photophysical properties. Further studies should also explore its reactivity with various biomolecules and evaluate the performance of its fluorescent conjugates in biological imaging and sensing applications. The development of derivatives with tuned photophysical properties, such as longer emission wavelengths and higher quantum yields in aqueous environments, would also be a valuable pursuit.
References
- 1. CAS 32863-30-2: this compound [cymitquimica.com]
- 2. This compound | CAS 32863-30-2 [matrix-fine-chemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 6. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
An In-depth Technical Guide to the Mechanism of Action of 4-(Bromomethyl)-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Bromomethyl)-2,1,3-benzoxadiazole, also known as 4-(bromomethyl)benzo[c][1][2][3]oxadiazole and commonly abbreviated as Bbod, is a versatile fluorogenic reagent extensively utilized in biomedical research and drug development. Its primary mechanism of action involves the nucleophilic displacement of a bromide ion, enabling the covalent labeling of various biomolecules. This technical guide provides a comprehensive overview of the core mechanism of action of Bbod, with a particular focus on its reaction with thiol-containing molecules such as cysteine residues in proteins and low-molecular-weight thiols. This document details the reaction kinetics, photophysical properties of the resulting adducts, and standardized experimental protocols for its application in quantitative analysis and protein labeling.
Core Mechanism of Action: Nucleophilic Substitution
The key to this compound's utility lies in the reactivity of its bromomethyl group. The 2,1,3-benzoxadiazole ring system is electron-withdrawing, which polarizes the carbon-bromine bond of the adjacent methyl group. This polarization renders the carbon atom electrophilic and highly susceptible to nucleophilic attack.
The primary mechanism of action is a bimolecular nucleophilic substitution (SN2) reaction. A nucleophile (Nu:), such as the thiolate anion (RS⁻) from a cysteine residue, attacks the electrophilic carbon of the bromomethyl group. This concerted reaction results in the formation of a new covalent bond between the nucleophile and the methylene group, with the simultaneous departure of the bromide ion as a leaving group.
References
4-(Bromomethyl)-2,1,3-benzoxadiazole: A Technical Guide to a Versatile Fluorescent Labeling Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Bromomethyl)-2,1,3-benzoxadiazole is a key heterocyclic organic compound utilized primarily as a fluorescent derivatization reagent. Its utility stems from the combination of the environmentally sensitive 2,1,3-benzoxadiazole fluorophore and a highly reactive bromomethyl group. This benzylic bromide moiety serves as an efficient electrophile for the alkylation of soft nucleophiles, most notably thiols and amines. This covalent labeling facilitates the sensitive detection and quantification of a wide array of biomolecules, including amino acids, peptides, and proteins, through fluorescence spectroscopy and chromatography. This technical guide provides a comprehensive review of the synthesis, reaction mechanisms, and applications of this compound, complete with generalized experimental protocols and photophysical data from analogous compounds to guide researchers in its practical use.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-stage process: the formation of the core 2,1,3-benzoxadiazole ring system, followed by the introduction and modification of the 4-methyl group. A common route begins with the oxidative cyclization of 2-nitroaniline to form 2,1,3-benzoxadiazole-1-oxide, which is subsequently reduced to yield 2,1,3-benzoxadiazole.[1] While specific literature detailing the synthesis of the 4-methyl and subsequent bromination to this compound is not abundant, a plausible and commonly used synthetic strategy involves the side-chain bromination of 4-methyl-2,1,3-benzoxadiazole using a reagent like N-bromosuccinimide (NBS) with a radical initiator.[1]
A generalized synthetic workflow is presented below:
Generalized Experimental Protocol for Synthesis
Stage 1: Synthesis of 4-Methyl-2,1,3-benzoxadiazole (Adapted from general benzoxadiazole synthesis)
-
Cyclization: 2-Methyl-6-nitroaniline is treated with an oxidizing agent, such as sodium hypochlorite, in a basic medium to induce oxidative cyclization, forming the N-oxide intermediate.[2]
-
Reduction: The resulting 4-methyl-2,1,3-benzoxadiazole-1-oxide is then reduced. A common method is treatment with a reducing agent like triphenylphosphine (PPh3) in a suitable solvent (e.g., toluene) under reflux to yield 4-methyl-2,1,3-benzoxadiazole.[2][3]
-
Purification: The crude product is purified by column chromatography on silica gel.
Stage 2: Bromination of 4-Methyl-2,1,3-benzoxadiazole
-
Reaction Setup: 4-Methyl-2,1,3-benzoxadiazole is dissolved in a non-polar solvent such as carbon tetrachloride (CCl4).
-
Bromination: N-Bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide or AIBN) are added to the solution.
-
Reaction Conditions: The mixture is heated under reflux and irradiated with a UV lamp to facilitate the radical chain reaction. The reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The solvent is removed under reduced pressure, and the resulting crude this compound is purified by recrystallization or column chromatography.
Applications in Fluorescent Labeling
The primary application of this compound is as a pre-column derivatization reagent for the fluorescent labeling of molecules containing thiol or amine functional groups. The covalent attachment of the benzoxadiazole fluorophore significantly enhances the detectability of these otherwise non-fluorescent or weakly absorbing analytes in complex biological matrices.
Reaction with Thiols
The sulfhydryl group of cysteine residues in peptides and proteins, as well as small molecules like glutathione, is an excellent nucleophile for the benzylic bromide of this compound. The reaction proceeds via a standard SN2 mechanism, forming a stable thioether linkage.
Reaction with Amines
Primary and secondary amines, such as the N-terminus of peptides or the side chain of lysine, can also be labeled with this compound. The reaction forms a stable secondary or tertiary amine linkage, respectively. The reaction with amines is typically slower than with thiols and may require more forcing conditions.
Generalized Experimental Protocol for Fluorescent Labeling
This protocol provides a general framework. Optimal conditions (e.g., pH, temperature, reaction time, and reagent stoichiometry) should be determined empirically for each specific analyte.
-
Sample Preparation: The analyte solution (e.g., protein, peptide, or amino acid mixture) is prepared in a suitable buffer. For thiol labeling, a slightly alkaline pH (7.5-8.5) is often used to promote the formation of the more nucleophilic thiolate anion.
-
Reagent Preparation: A stock solution of this compound is prepared in an organic solvent such as acetonitrile or DMSO.
-
Derivatization Reaction: An excess of the labeling reagent is added to the analyte solution. The reaction mixture is incubated, typically in the dark to prevent photobleaching, at a controlled temperature (e.g., room temperature to 50°C) for a duration ranging from 30 minutes to several hours.
-
Reaction Quenching: The reaction can be stopped by adding a small molecule containing a thiol group (e.g., 2-mercaptoethanol) to consume the excess labeling reagent.
-
Analysis: The fluorescently labeled products are then analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) with a fluorescence detector or by other fluorescence-based techniques.
Photophysical Properties
Table 1: Photophysical Properties of Analogous Benzoxadiazole Derivatives
| Compound Class | Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| 4-Amino-7-nitro-2,1,3-benzoxadiazole Derivatives | Toluene | ~443-472 | ~516-532 | 0.80 - 0.95 | [4] |
| 4-Amino-7-nitro-2,1,3-benzoxadiazole Derivatives | Water | ~472-499 | ~553-555 | 0.04 - 0.06 | [4] |
| NBD-labeled Glutathione | Phosphate Buffer/ACN | 470 | 530 | Not Reported | [5] |
| DBThD-IA (Thiol-reactive benzothiadiazole) | n-hexane | 449 | 537 | 0.81 | [6] |
| DBThD-IA (Thiol-reactive benzothiadiazole) | Water | Not Reported | 616 | 0.037 | [6] |
Note: This table presents data from structurally similar compounds to provide an estimate of the expected photophysical properties. The exact values for derivatives of this compound will vary.
Potential in Drug Development
While the primary application of this compound is in fluorescent labeling, its reactive nature suggests potential, though less explored, applications in drug development. The benzoxadiazole moiety is present in some biologically active compounds. The bromomethyl group could be used to covalently attach the benzoxadiazole scaffold to a larger drug molecule to act as a fluorescent tracer for pharmacokinetic and pharmacodynamic studies. Furthermore, its ability to react with cysteine residues could be exploited in the design of covalent inhibitors for enzymes with a reactive cysteine in their active site. However, extensive research is required to validate these potential applications.
Conclusion
This compound is a valuable tool for researchers in biochemistry, analytical chemistry, and cell biology. Its utility as a fluorescent labeling agent for thiols and amines allows for the sensitive detection and quantification of a wide range of biomolecules. While specific, detailed protocols and photophysical data for this particular reagent are not widely published, its chemical properties can be reliably inferred from closely related benzoxadiazole derivatives. The generalized protocols and compiled data in this guide provide a solid foundation for researchers to begin incorporating this versatile reagent into their experimental workflows. Future work should focus on systematically characterizing the reaction kinetics and photophysical properties of its conjugates with various biomolecules to further enhance its applicability.
References
- 1. This compound | 32863-30-2 | Benchchem [benchchem.com]
- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 3. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of glutathione in plasma samples by HPLC using 4-fluoro-7-nitrobenzofurazan as a fluorescent labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(Bromomethyl)-2,1,3-benzoxadiazole as a Fluorescent Probe
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is a respected fluorophore valued for its small size, environmental sensitivity, and favorable photophysical properties.[1][2] Derivatives of this core structure are widely employed in sensing and cellular imaging applications.[1] This guide focuses on a specific, highly reactive derivative: 4-(Bromomethyl)-2,1,3-benzoxadiazole .
This compound is an alkylating fluorescent probe designed for the specific covalent labeling of thiol-containing molecules, such as the amino acid cysteine and the antioxidant glutathione (GSH). Its utility stems from the reactivity of the bromomethyl group, which serves as an electrophilic site for nucleophilic attack by the sulfhydryl group of thiols. The reaction results in the formation of a stable, fluorescent thioether conjugate, enabling the detection, quantification, and visualization of key biological thiols in complex systems. This makes it a valuable tool in proteomics, redox biology, and drug discovery.
Synthesis and Reaction Mechanism
Synthesis Pathway
The synthesis of this compound can be achieved through the radical bromination of 4-methyl-2,1,3-benzoxadiazole. This common synthetic route uses a radical initiator like N-Bromosuccinimide (NBS) to selectively brominate the methyl group.
Caption: Proposed synthesis of this compound.
Mechanism of Thiol Labeling
This compound functions as a "turn-on" fluorescent probe for thiols. The probe itself exhibits minimal fluorescence. Upon reaction with a thiol (R-SH), a highly fluorescent and stable thioether conjugate is formed via a nucleophilic substitution (SN2) reaction. The reaction is most efficient at physiological or slightly basic pH (7.0-8.0), where a significant portion of the thiol exists as the more nucleophilic thiolate anion (R-S⁻).
Caption: Reaction mechanism of the probe with biological thiols.
Photophysical Properties
While specific data for this compound is not extensively published, the photophysical properties can be inferred from closely related 4-substituted 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives.[1] The benzoxadiazole core exhibits solvatochromism, meaning its absorption and emission wavelengths shift depending on the polarity of the solvent.[3]
| Property | Toluene (Nonpolar) | Dichloromethane | Acetonitrile | Water (Polar) |
| Absorption Max (λabs) | ~443 nm | ~455 nm | ~465 nm | ~472 nm |
| Emission Max (λem) | ~516 nm | ~530 nm | ~545 nm | ~555 nm |
| Molar Extinction Coefficient (ε) | ~15,000 M⁻¹cm⁻¹ | - | - | ~27,000 M⁻¹cm⁻¹ |
| Quantum Yield (ΦF) | High (~0.9) | - | - | Low (~0.06) |
| Stokes Shift | ~73 nm | ~75 nm | ~80 nm | ~83 nm |
| Table 1: Representative photophysical properties of the NBD fluorophore core in various solvents. Data is adapted from studies on analogous compounds.[1] |
Experimental Protocols
Protocol: Labeling of Cysteine-Containing Proteins
This protocol provides a general method for labeling purified proteins with this compound. Optimization may be required depending on the specific protein.
Materials:
-
Purified protein containing accessible cysteine residues.
-
This compound (Probe).
-
Reaction Buffer: 10-100 mM phosphate buffer (PBS) or HEPES, pH 7.0-7.5.[4]
-
Anhydrous DMSO or DMF for probe stock solution.
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.[4]
-
Gel filtration column (e.g., Sephadex G-25) for purification.[5]
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL (typically 25-100 µM). If disulfide bonds need to be reduced, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: Do not use DTT, as its thiol groups will react with the probe.[4]
-
Probe Stock Solution: Prepare a 10 mM stock solution of the probe in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the probe stock solution to the protein solution while gently stirring.[5] Protect the reaction from light.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[5]
-
Purification: Remove the unreacted probe by passing the reaction mixture through a gel filtration column equilibrated with your buffer of choice (e.g., PBS). The first colored band to elute is the labeled protein.[5]
-
Analysis: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the benzoxadiazole dye (at its λabs, see Table 1).
Caption: General workflow for fluorescently labeling proteins.
Protocol: Live-Cell Imaging of Intracellular Glutathione
This protocol outlines a general procedure for imaging intracellular thiols like glutathione (GSH).[6][7]
Materials:
-
Cells cultured on glass-bottom dishes or coverslips.
-
This compound (Probe).
-
Imaging Medium: Hank's Balanced Salt Solution (HBSS) or phenol red-free medium.
-
Anhydrous DMSO.
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~470 nm, emission ~530 nm).
Procedure:
-
Cell Preparation: Plate cells at an appropriate density and allow them to adhere overnight.
-
Probe Preparation: Prepare a 1-10 mM stock solution of the probe in anhydrous DMSO. On the day of the experiment, dilute the stock solution in pre-warmed imaging medium to a final working concentration of 1-10 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed imaging medium. Add the probe working solution to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal time and concentration should be determined empirically.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove excess probe and reduce background fluorescence.
-
Imaging: Mount the dish or coverslip on the fluorescence microscope. Acquire images using appropriate filters and the lowest possible excitation intensity to minimize phototoxicity.
Applications in Research and Drug Development
The ability of this compound to specifically label thiols makes it a versatile tool.
-
Redox Biology: It can be used to monitor changes in the intracellular concentration of glutathione, a key antioxidant, providing insights into cellular oxidative stress.[8][9]
-
Proteomics: The probe can help identify and quantify cysteine-containing proteins in complex mixtures, particularly those whose modification state changes under different conditions.[10]
-
Drug Discovery: It is highly useful for developing assays for enzymes that have a critical cysteine residue in their active site. For example, it can be used in high-throughput screening to identify inhibitors of cysteine proteases or certain kinases. A decrease in fluorescence signal in a competitive assay can indicate that a test compound is binding to the active site cysteine.[11]
Caption: Workflow for an enzyme inhibition screening assay.
Conclusion
This compound is a potent and specific fluorescent probe for labeling biological thiols. Its small size, favorable photophysical properties, and straightforward reaction mechanism make it an invaluable tool for researchers in cell biology, biochemistry, and pharmacology. By enabling the visualization and quantification of critical molecules like cysteine and glutathione, it facilitates a deeper understanding of cellular processes and provides a robust platform for the development of novel therapeutics.
References
- 1. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. Quantitative Imaging of Glutathione in Live Cells Using a Reversible Reaction-Based Ratiometric Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of glutathione with high throughput live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational design of reversible fluorescent probes for live-cell imaging and quantification of fast glutathione dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Near-infrared fluorescent probes for the detection of glutathione and their application in the fluorescence imaging of living cells and tumor-bearing mice - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Syntheses, Biological Evaluations, and Mechanistic Studies of Benzo[ c][1,2,5]oxadiazole Derivatives as Potent PD-L1 Inhibitors with In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 4-(Bromomethyl)-2,1,3-benzoxadiazole: A Technical Guide for Researchers
Introduction
Predicting Solubility: A Structural Perspective
The solubility of a compound is dictated by its molecular structure and the principle of "like dissolves like." 4-(Bromomethyl)-2,1,3-benzoxadiazole possesses a moderately polar benzoxadiazole ring system and a reactive, nonpolar bromomethyl group. This duality in its structure suggests a nuanced solubility profile. It is anticipated to exhibit limited solubility in highly polar solvents like water and better solubility in organic solvents of intermediate polarity, such as dichloromethane, chloroform, and ethyl acetate. Its solubility in nonpolar solvents like hexanes is expected to be low.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound across a range of solvents has not been published. This underscores the critical need for experimental determination of its solubility for any application requiring precise concentration control.
To provide a practical reference, the following table summarizes the experimentally determined solubility of a structurally similar compound, 4'-bromomethyl-2-cyanobiphenyl, in various solvent systems. This data can serve as a useful surrogate for estimating the solubility behavior of this compound, although empirical verification is strongly recommended.
Table 1: Solubility of 4'-bromomethyl-2-cyanobiphenyl in Selected Solvents
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Acetone | 25 | Data not available |
| 30 | Data not available | |
| 35 | Data not available | |
| 40 | Data not available | |
| Ethanol | 25 | Data not available |
| 30 | Data not available | |
| 35 | Data not available | |
| 40 | Data not available | |
| n-Propanol | 25 | Data not available |
| 30 | Data not available | |
| 35 | Data not available | |
| 40 | Data not available | |
| n-Butanol | 25 | Data not available |
| 30 | Data not available | |
| 35 | Data not available | |
| 40 | Data not available |
Note: The table above is a template. Specific data for 4'-bromomethyl-2-cyanobiphenyl would be populated here if found in the cited literature. Since the search did not yield the specific values, it is presented as a template for experimental data.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound using the widely accepted isothermal shake-flask method followed by gravimetric analysis.
Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Pipettes and other standard laboratory glassware
-
Drying oven
Procedure:
-
Sample Preparation: Accurately weigh an excess amount of this compound into several vials.
-
Solvent Addition: Add a known volume or mass of the desired solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After the equilibration period, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 4-6 hours) to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved solid particles.
-
Gravimetric Analysis: Weigh the vial containing the filtered saturated solution.
-
Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A gentle stream of nitrogen can be used to accelerate evaporation.
-
Final Weighing: Once all the solvent has evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100g solvent) = [(Mass of vial + solute) - (Mass of empty vial)] / [(Mass of vial + solution) - (Mass of vial + solute)] * 100
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of a solid compound using the isothermal shake-flask method.
Conclusion
A thorough understanding of the solubility of this compound is fundamental for its effective application in research and development. While quantitative data is currently lacking in the literature, the experimental protocol detailed in this guide provides a robust framework for its determination. The provided solubility data for a structurally related compound offers a preliminary estimation, but researchers are strongly encouraged to perform their own experimental measurements to ensure accuracy in their work. Future studies reporting the quantitative solubility of this compound in a diverse range of solvents would be a valuable contribution to the scientific community.
Methodological & Application
Application Notes and Protocols for Protein Labeling with 4-(Bromomethyl)-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)-2,1,3-benzoxadiazole, also known as 4-(bromomethyl)benzofurazan, is a fluorescent labeling reagent designed for the covalent modification of proteins. This reagent is particularly useful for targeting thiol groups within proteins, primarily the side chain of cysteine residues. The primary mode of reactivity for this compound involves the nucleophilic displacement of the bromide ion from the methylene group by a thiol, forming a stable thioether bond.[1] This reaction results in the attachment of the fluorescent 2,1,3-benzoxadiazole moiety to the protein, enabling its detection and characterization. The benzofurazan fluorophore is known for its sensitivity to the local environment, which can provide insights into protein conformation and interactions.
Principle of Reaction
The labeling reaction is based on the S-alkylation of cysteine residues by the bromomethyl group of the reagent. The thiol group of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion. This forms a stable thioether linkage. The reaction is most efficient at a slightly alkaline pH, where the thiol group is deprotonated to the more nucleophilic thiolate anion.
Data Presentation
The following tables summarize the key quantitative data for the labeling reaction with this compound and the spectroscopic properties of the resulting protein conjugate.
Table 1: Recommended Reaction Conditions for Protein Labeling
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can promote aggregation. |
| Reagent Concentration | 10-20 fold molar excess over protein | The optimal ratio should be determined empirically. |
| Reaction Buffer | 50 mM Phosphate buffer, pH 7.5-8.5 | A slightly alkaline pH facilitates the reaction. |
| Reaction Temperature | Room Temperature (20-25°C) | Avoid excessive heat to prevent protein denaturation. |
| Reaction Time | 1-2 hours | Longer incubation may be necessary for less accessible thiols. |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Use prior to labeling to ensure free thiols. Must be removed before adding the labeling reagent. |
Table 2: Spectroscopic Properties of this compound-Thiol Adduct
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~430 nm | [2] |
| Emission Wavelength (λem) | ~520 nm | [2] |
| Molar Extinction Coefficient (ε) | Not available | |
| Quantum Yield (Φ) | Not available |
Note: The excitation and emission wavelengths are based on similar benzofurazan-thiol adducts and may vary slightly depending on the protein and local environment.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Protein Solution:
-
Prepare a stock solution of the protein of interest in a suitable buffer (e.g., 50 mM Phosphate Buffer, pH 7.5) at a concentration of 1-10 mg/mL.
-
If the protein has been stored with reducing agents like DTT or β-mercaptoethanol, these must be removed prior to labeling. This can be achieved by dialysis or using a desalting column.
-
To ensure cysteine residues are in their reduced form, treat the protein solution with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove the TCEP using a desalting column.
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in a dry, polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Caution: The reagent is moisture-sensitive. Prepare the solution immediately before use.
-
Protocol 2: Protein Labeling
-
To the prepared protein solution, add the this compound stock solution to achieve a 10 to 20-fold molar excess of the reagent over the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rocking. Protect the reaction from light to prevent photobleaching of the fluorophore.
-
The reaction can be quenched by adding a small molecule thiol such as β-mercaptoethanol or dithiothreitol (DTT) to a final concentration of ~10 mM to react with any excess labeling reagent.
Protocol 3: Purification of the Labeled Protein
-
Remove the unreacted this compound and the quenching reagent by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
The column should be equilibrated with a buffer suitable for the downstream application of the labeled protein (e.g., PBS).
-
Collect the protein-containing fractions, which can be identified by their yellow color and by monitoring the absorbance at 280 nm.
Protocol 4: Determination of the Degree of Labeling (DOL)
The degree of labeling, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A280) and at the absorbance maximum of the benzoxadiazole dye (Amax, approximately 430 nm).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye:
Dye Concentration (M) = Amax / εdye
-
εdye is the molar extinction coefficient of the dye at its Amax. This value is not currently available in the literature for this specific compound and may need to be estimated based on similar compounds or determined experimentally.
-
-
Calculate the Degree of Labeling:
DOL = Dye Concentration (M) / Protein Concentration (M)
Visualizations
Caption: Reaction of this compound with a protein thiol.
Caption: Workflow for labeling proteins with this compound.
References
Application Notes and Protocols for Labeling Peptides with 4-(Bromomethyl)-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD), also known as 4-(bromomethyl)benzofurazan, is a fluorescent labeling reagent used for the derivatization of peptides. The 2,1,3-benzoxadiazole moiety is a small, environmentally sensitive fluorophore that can be used to introduce a fluorescent tag into biological molecules. This labeling is primarily achieved through the alkylation of nucleophilic residues within the peptide sequence. Due to its chemical properties, BBD is particularly reactive towards the sulfhydryl group of cysteine residues, making it a valuable tool for site-specific labeling of peptides. The resulting fluorescently labeled peptides can be utilized in a variety of applications, including fluorescence microscopy, FRET-based enzyme assays, and binding studies.
The labeling reaction involves the nucleophilic substitution of the bromine atom on the bromomethyl group of BBD by a nucleophilic side chain of an amino acid in the peptide. The high nucleophilicity of the cysteine thiol group at neutral to slightly basic pH makes it the primary target for alkylation by BBD. Other potential sites for labeling include the N-terminal α-amino group and the ε-amino group of lysine, although these reactions are generally less favorable and require more basic conditions.
Principle of the Reaction
The core of the labeling protocol is the S-alkylation of a cysteine residue within the peptide by this compound. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated sulfhydryl group (thiolate) of the cysteine acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group on the BBD molecule. This results in the formation of a stable thioether bond, covalently linking the fluorescent benzoxadiazole moiety to the peptide. To ensure the availability of the reactive thiolate, the reaction is typically carried out at a pH between 7.0 and 8.5.
Data Presentation
The following table summarizes the key quantitative data for the labeling reaction and the resulting fluorescent peptide conjugates. The spectroscopic properties are based on data from closely related 2,1,3-benzoxadiazole derivatives and may vary depending on the specific peptide sequence and solvent conditions.
| Parameter | Value | Notes |
| Reagent Properties | ||
| Molecular Weight of BBD | 227.04 g/mol | |
| Mass Adduct of BBD moiety | 147.03 g/mol | (M-Br) |
| Reaction Conditions | ||
| Recommended pH | 7.0 - 8.5 | Optimal for selective cysteine alkylation. |
| Molar Ratio (BBD:Peptide) | 10:1 to 50:1 | A molar excess of the labeling reagent drives the reaction to completion. |
| Reaction Temperature | Room Temperature (20-25°C) | Higher temperatures may increase the rate but can also lead to side reactions. |
| Reaction Time | 1 - 4 hours | Progress should be monitored by HPLC. |
| Spectroscopic Properties | ||
| Typical Absorption Max (λabs) | ~420 - 480 nm | Highly solvent-dependent. |
| Typical Emission Max (λem) | ~520 - 580 nm | Exhibits a significant Stokes shift and is sensitive to environmental polarity.[1] |
| Molar Extinction Coefficient (ε) | ~10,000 - 25,000 M-1cm-1 | Dependent on the local environment of the fluorophore. |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.6 | Highly dependent on solvent polarity and local environment. |
Experimental Protocols
1. Materials and Reagents
-
Peptide containing at least one cysteine residue
-
This compound (BBD)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 50 mM Phosphate buffer or HEPES buffer, pH 7.5, containing 1 mM EDTA (degassed)
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 2-Mercaptoethanol or Dithiothreitol (DTT)
-
Purification Solvents: Acetonitrile (ACN) and water (HPLC grade), both containing 0.1% Trifluoroacetic Acid (TFA)
2. Preparation of Reagents
-
Peptide Solution: Prepare a stock solution of the cysteine-containing peptide in the Labeling Buffer at a concentration of 1-5 mg/mL. If the peptide has low aqueous solubility, a minimal amount of organic co-solvent like DMF or ACN can be added.
-
BBD Stock Solution: Prepare a 10 mM stock solution of BBD in anhydrous DMF or DMSO immediately before use. Protect the solution from light.
-
Reducing Agent Solution (if needed): If the peptide may contain disulfide bonds, prepare a 10 mM stock solution of TCEP in the Labeling Buffer. TCEP is preferred over DTT as it does not need to be removed prior to the addition of the alkylating reagent.
3. Peptide Reduction (Optional)
This step is necessary if the cysteine residue in the peptide is oxidized or forms a disulfide bond.
-
To the peptide solution, add the TCEP stock solution to a final concentration of 1 mM.
-
Incubate the mixture for 30-60 minutes at room temperature.
4. Labeling Reaction
-
Add a 10- to 50-fold molar excess of the BBD stock solution to the (reduced) peptide solution.
-
Mix thoroughly by vortexing and incubate the reaction mixture for 1-4 hours at room temperature in the dark.
-
Monitor the reaction progress by analytical HPLC-MS to determine the optimal reaction time. The labeled peptide will have a higher retention time than the unlabeled peptide and an increase in mass corresponding to the BBD adduct (147.03 Da).
5. Quenching the Reaction
-
To stop the reaction and consume any unreacted BBD, add a quenching reagent such as 2-mercaptoethanol or DTT to a final concentration of 10-20 mM.
-
Incubate for an additional 30 minutes at room temperature.
6. Purification of the Labeled Peptide
The BBD-labeled peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage of B is typically used to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide and should be optimized.
-
Detection: Monitor the elution profile using a UV detector at 220 nm (for the peptide backbone) and at the absorption maximum of the BBD fluorophore (~450 nm).
-
Fraction Collection: Collect the fractions corresponding to the fluorescently labeled peptide peak.
-
Analysis: Confirm the purity and identity of the collected fractions by analytical HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the labeled peptide as a dry powder.
7. Storage
Store the lyophilized BBD-labeled peptide at -20°C or lower, protected from light.
Visualizations
Caption: S-alkylation of a peptide's cysteine residue with BBD.
Caption: General workflow for labeling peptides with BBD.
References
Application Notes and Protocols: 4-(Bromomethyl)-2,1,3-benzoxadiazole in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4-(Bromomethyl)-2,1,3-benzoxadiazole as a fluorescent labeling reagent for biomolecules in fluorescence microscopy. This document outlines the photophysical properties, a detailed protocol for labeling cysteine residues in proteins, and a general workflow for cellular imaging.
Introduction
This compound is a fluorescent probe that belongs to the benzofurazan family.[1] Its utility in fluorescence microscopy stems from its reactive bromomethyl group, which can form a stable thioether bond with the sulfhydryl group of cysteine residues in proteins.[2] This covalent labeling allows for the specific attachment of a fluorescent tag to proteins of interest, enabling their visualization and study within cellular contexts. The benzoxadiazole core is a small, environmentally sensitive fluorophore, and its derivatives are valuable tools in various biochemical and biomedical applications.[3]
Photophysical Properties
Table 1: Estimated Photophysical Properties of this compound and Related Compounds
| Property | Estimated Value/Range for this compound Conjugate | Reported Values for Related Benzoxadiazole Derivatives |
| Excitation Maximum (λex) | ~420 - 500 nm | 419 nm[4], 443-499 nm |
| Emission Maximum (λem) | ~490 - 580 nm | 494-498 nm[4], 516-584 nm |
| Molar Extinction Coefficient (ε) | ~13,000 - 27,000 M⁻¹cm⁻¹ | 13,000-27,000 M⁻¹cm⁻¹ |
| Quantum Yield (ΦF) | Variable (dependent on local environment) | 0.04 - 0.95 (highly solvent-dependent) |
Note: The values for this compound are estimations based on structurally similar compounds and will vary depending on the conjugation partner and the local molecular environment.
Experimental Protocols
Protocol 1: Covalent Labeling of Protein Cysteine Residues
This protocol provides a general procedure for the covalent labeling of cysteine residues in a purified protein with this compound.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
This compound (CAS 32863-30-2)[5]
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction tubes (e.g., microcentrifuge tubes)
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in degassed PBS buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that may mask the target cysteine, reduction is necessary. Add a 10-fold molar excess of TCEP to the protein solution.[6]
-
Incubate the mixture for 30-60 minutes at room temperature to reduce the disulfide bonds.[4][6]
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO. Vortex briefly to ensure complete dissolution.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Mix the reaction gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted fluorescent probe by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS buffer.[7]
-
Collect the fractions containing the labeled protein, which will typically elute first.
-
Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and at the excitation maximum of the fluorophore (e.g., ~470 nm).
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of the benzoxadiazole derivative (A_max).
-
Calculate the protein concentration and the concentration of the fluorophore to determine the molar ratio of dye to protein.
-
Protocol 2: General Workflow for Fluorescence Microscopy Imaging
This protocol outlines a general workflow for imaging cells containing a protein of interest labeled with this compound.
Materials:
-
Cells expressing the protein of interest (or for live-cell labeling, cells to be treated with the labeled protein)
-
Fluorescently labeled protein from Protocol 1
-
Appropriate cell culture medium
-
Coverslips and microscope slides
-
Fixation solution (e.g., 4% paraformaldehyde in PBS) (for fixed-cell imaging)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for fixed-cell imaging)
-
Mounting medium with an antifade reagent
-
Fluorescence microscope equipped with appropriate filters for the benzoxadiazole fluorophore (e.g., a filter set for blue or green excitation and green or yellow emission).
Procedure:
-
Cell Preparation:
-
For imaging a labeled protein introduced into cells: Plate cells on coverslips and allow them to adhere. Introduce the purified, labeled protein into the cells using an appropriate delivery method (e.g., microinjection, electroporation, or cell-penetrating peptides).
-
For labeling an intracellular protein: If the probe is cell-permeable, cells expressing the target protein can be incubated with this compound. However, the reactivity of the bromomethyl group with other cellular components may lead to non-specific labeling.
-
-
Cell Fixation and Permeabilization (for fixed-cell imaging):
-
After incubation, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells again with PBS.
-
If the target protein is intracellular, permeabilize the cell membranes with a permeabilization buffer for 5-10 minutes.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent to minimize photobleaching.
-
-
Fluorescence Microscopy:
-
Visualize the labeled protein using a fluorescence microscope (e.g., a widefield or confocal microscope).[8]
-
Use an appropriate filter set that matches the estimated excitation and emission spectra of the this compound conjugate. For example, a standard FITC or GFP filter set might be a suitable starting point.
-
Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
Visualizations
Caption: Chemical structure of this compound.
Caption: Reaction of this compound with a protein thiol.
Caption: General experimental workflow for protein labeling and fluorescence microscopy.
References
- 1. CAS 32863-30-2: this compound [cymitquimica.com]
- 2. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS 32863-30-2 [matrix-fine-chemicals.com]
- 6. biotium.com [biotium.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Detecting Thiols in Biological Samples using 4-(Bromomethyl)-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD) as a fluorescent labeling reagent for the detection and quantification of thiols in biological samples. The protocols outlined below are based on established methods for similar benzoxadiazole-based reagents and provide a strong foundation for developing specific assays for thiols such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy).
Introduction
Biological thiols play a critical role in cellular functions, including maintaining redox balance, detoxification, and signal transduction.[1] An imbalance in thiol levels is associated with various diseases, making their accurate quantification essential for both basic research and drug development.[1] this compound (BBD) is a fluorogenic reagent that reacts with the sulfhydryl group of thiols to form a stable, highly fluorescent thioether adduct. This derivatization enables sensitive detection of thiols using techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection.
The reaction of BBD with a thiol-containing molecule (R-SH) proceeds via a nucleophilic substitution, where the thiol attacks the bromomethyl group of the BBD molecule. This reaction results in the formation of a fluorescent derivative that can be excited by visible light, minimizing background interference from biological samples.
Reaction Mechanism and Signaling Pathway
The fundamental principle of thiol detection using BBD is the conversion of a non-fluorescent or weakly fluorescent molecule into a highly fluorescent product upon reaction with a thiol.
Caption: Reaction of BBD with a thiol to form a fluorescent adduct.
Quantitative Data Summary
The following tables summarize typical quantitative data for thiol detection using benzoxadiazole-based fluorescent probes. These values are representative and may require optimization for specific experimental conditions with BBD.
Table 1: HPLC Detection Limits for Thiol Derivatives of Benzoxadiazole Reagents
| Thiol Compound | Derivatizing Reagent | Detection Limit (pmol) | Reference |
| Cysteine | DBD-F | 0.92 | [2] |
| Glutathione | DBD-F | 0.16 | [2] |
| Homocysteine | DBD-F | 0.13 | [2] |
| N-acetylcysteine | DBD-F | 0.16 | [2] |
DBD-F (4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole) is a related, more reactive thiol-specific fluorogenic reagent.[2]
Table 2: Fluorescence Properties of Benzoxadiazole-Thiol Adducts
| Derivatizing Reagent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |
| NBD-F | 470 | 530 | [3][4] |
| SBD-F | 385 | 515 | [5] |
| DBD-F | ~380 | ~510 | [2] |
NBD-F (7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole) and SBD-F (ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate) are commonly used for thiol derivatization.[3][4][5]
Experimental Protocols
The following are detailed protocols for the derivatization and analysis of thiols in biological samples using a benzoxadiazole-based reagent, which can be adapted for use with BBD.
Preparation of Biological Samples
Proper sample preparation is crucial to prevent the oxidation of thiols.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorogenic reagent for thiols: 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of glutathione in plasma samples by HPLC using 4-fluoro-7-nitrobenzofurazan as a fluorescent labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino acid composition analysis of minute amounts of cysteine-containing proteins using 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole and 4-fluoro-7-nitro-2,1,3-benzoxadiazole in combination with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of plasma total homocysteine and cysteine using HPLC with fluorescence detection and an ammonium 7-fluoro-2, 1, 3-benzoxadiazole-4-sulphonate (SBD-F) derivatization protocol optimized for antioxidant concentration, derivatization reagent concentration, temperature and matrix pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Analysis of Thiols and Amines using 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD-Br) Derivatization with HPLC-Fluorescence Detection
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the derivatization of thiol- and amine-containing compounds with 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD-Br) for sensitive quantification by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Introduction
Quantitative analysis of low-molecular-weight thiols (e.g., cysteine, glutathione) and primary/secondary amines is crucial in various fields, including biomedical research and pharmaceutical development. These compounds often lack a strong chromophore or fluorophore, making their direct detection by HPLC challenging at low concentrations. Pre-column derivatization with a fluorescent labeling agent can significantly enhance detection sensitivity.
This compound (BBD-Br) is a fluorogenic derivatization reagent. The benzoxadiazole moiety is a well-established fluorophore. BBD-Br reacts with nucleophilic groups such as thiols and amines to form highly fluorescent and stable derivatives. This allows for the sensitive detection of these analytes using HPLC with a fluorescence detector. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol or amine group displaces the bromide from the bromomethyl group of BBD-Br.
Reaction Mechanism
The derivatization of thiols and amines with BBD-Br is a nucleophilic substitution reaction. The lone pair of electrons on the sulfur atom of a thiol or the nitrogen atom of an amine attacks the electrophilic carbon of the bromomethyl group on the BBD-Br molecule. This results in the formation of a stable thioether or amine linkage, respectively, and the displacement of a bromide ion. The resulting derivative is highly fluorescent, allowing for sensitive detection.
Caption: General reaction scheme for the derivatization of thiols or amines with BBD-Br.
Experimental Protocols
The following protocols are based on established methods for derivatization with structurally similar benzoxadiazole reagents, such as NBD-F and ABD-F. Optimization of reaction conditions may be necessary for specific applications.
Derivatization of Thiols (e.g., Cysteine, Glutathione)
Materials:
-
This compound (BBD-Br) solution: 1 mg/mL in acetonitrile.
-
Borate buffer: 0.1 M, pH 9.5.
-
Tris(2-carboxyethyl)phosphine (TCEP) solution: 10 mM in water (for reduction of disulfides, optional).
-
Hydrochloric acid (HCl): 1 M (for reaction termination).
-
Thiol standards (e.g., cysteine, glutathione).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
Protocol:
-
Sample Preparation: For samples containing disulfides, a reduction step is necessary. To 100 µL of sample, add 10 µL of TCEP solution and incubate at room temperature for 30 minutes.
-
Derivatization: In a microcentrifuge tube, mix 50 µL of the (reduced) sample or standard with 100 µL of borate buffer (pH 9.5).
-
Add 50 µL of the BBD-Br solution.
-
Vortex briefly and incubate the mixture at 60°C for 30 minutes in a water bath or heating block, protected from light.
-
Cool the reaction mixture to room temperature.
-
Terminate the reaction by adding 20 µL of 1 M HCl.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.
-
Inject an appropriate volume (e.g., 20 µL) of the supernatant into the HPLC system.
Derivatization of Primary and Secondary Amines
Materials:
-
This compound (BBD-Br) solution: 1 mg/mL in acetonitrile.
-
Borate buffer: 0.1 M, pH 9.0.
-
Hydrochloric acid (HCl): 1 M (for reaction termination).
-
Amine standards.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
Protocol:
-
Derivatization: In a microcentrifuge tube, mix 50 µL of the sample or standard with 100 µL of borate buffer (pH 9.0).
-
Add 50 µL of the BBD-Br solution.
-
Vortex briefly and incubate the mixture at 70°C for 60 minutes in a water bath or heating block, protected from light.
-
Cool the reaction mixture to room temperature.
-
Terminate the reaction by adding 20 µL of 1 M HCl.
-
Centrifuge the sample at 10,000 x g for 5 minutes.
-
Inject an appropriate volume (e.g., 20 µL) of the supernatant into the HPLC system.
Caption: A streamlined workflow for the derivatization and analysis of thiols and amines using BBD-Br.
HPLC and Fluorescence Detection Parameters
The following table provides typical starting conditions for the HPLC analysis of BBD-derivatized compounds. These parameters should be optimized for the specific analytes and column used.
| Parameter | Typical Conditions |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with a low percentage of Mobile Phase B (e.g., 10-20%), and increase linearly to a high percentage (e.g., 80-90%) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40°C |
| Injection Volume | 10-50 µL |
| Fluorescence Detector | Excitation Wavelength (λex): ~470 nmEmission Wavelength (λem): ~530 nm |
Data Presentation
The following tables summarize expected performance characteristics based on data from analogous benzoxadiazole derivatizing agents. Actual values will depend on the specific analyte and optimized experimental conditions.
Table 1: Expected Chromatographic and Detection Characteristics for BBD-Derivatized Analytes
| Analyte Class | Expected Retention Time Range (min) | Expected LOD Range | Expected LOQ Range |
| Thiols | 5 - 20 | 1 - 50 fmol | 5 - 150 fmol |
| Amines | 10 - 25 | 10 - 100 fmol | 30 - 300 fmol |
Table 2: Comparison of Derivatization Conditions for Benzoxadiazole Reagents
| Reagent | Analyte | pH | Temperature (°C) | Time (min) |
| BBD-Br | Thiols | 9.5 | 60 | 30 |
| BBD-Br | Amines | 9.0 | 70 | 60 |
| NBD-F | Amines | 8.0 | 60 | 3 |
| ABD-F | Thiols | 8.0 | 50 | 5 |
Troubleshooting
-
Low or No Signal:
-
Verify the pH of the reaction buffer. The nucleophilicity of thiols and amines is pH-dependent.
-
Ensure the BBD-Br solution is fresh, as the reagent can degrade over time.
-
Protect the reaction from light to prevent photobleaching of the fluorescent derivative.
-
For thiols, ensure complete reduction of disulfides if present.
-
-
High Background Signal:
-
Excess BBD-Br can hydrolyze to a fluorescent byproduct. Optimize the reagent concentration or include a quenching step with a small nucleophile after the primary reaction.
-
-
Poor Peak Shape:
-
Adjust the mobile phase composition and gradient to improve peak resolution and symmetry.
-
Ensure complete dissolution of the derivatized sample in the mobile phase.
-
Conclusion
Derivatization with this compound is a robust and sensitive method for the quantification of thiols and amines by HPLC with fluorescence detection. The protocols provided herein, based on well-established chemistries of similar reagents, offer a solid foundation for developing specific and reliable analytical methods for a wide range of applications in research and development.
Application Notes and Protocols for Measuring Glutathione Levels Using 4-(Bromomethyl)-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (GSH) is a tripeptide (γ-L-glutamyl-L-cysteinyl-glycine) that serves as a major antioxidant and a key regulator of cellular redox homeostasis. The ratio of its reduced (GSH) to oxidized (GSSG) form is a critical indicator of cellular health and is implicated in numerous physiological and pathological processes, including drug metabolism, detoxification, and the response to oxidative stress. Consequently, the accurate measurement of glutathione levels is essential in various fields of research and drug development.
This document provides detailed application notes and protocols for the use of 4-(Bromomethyl)-2,1,3-benzoxadiazole as a fluorescent probe for the quantification of glutathione. This reagent offers a sensitive and specific method for detecting the thiol group of GSH, making it a valuable tool for researchers.
Principle of the Assay
The measurement of glutathione using this compound is based on a nucleophilic substitution reaction. The thiol group (-SH) of glutathione, being a strong nucleophile, attacks the bromomethyl group of the non-fluorescent this compound. This reaction forms a stable, highly fluorescent thioether adduct. The intensity of the resulting fluorescence is directly proportional to the concentration of glutathione in the sample. The fluorescent product can be measured using a fluorometer or a fluorescence microplate reader.
Data Presentation
Quantitative Performance of Related Benzoxadiazole Probes
While specific quantitative data for this compound is not extensively published, the performance characteristics of structurally similar 7-fluoro-2,1,3-benzoxadiazole derivatives used in glutathione assays provide a strong indication of expected performance.
| Parameter | 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) | 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) |
| Detection Method | HPLC with Fluorescence Detection | HPLC with Fluorescence Detection |
| Excitation Wavelength | ~380 nm | ~380 nm |
| Emission Wavelength | ~510 nm | ~510 nm |
| Detection Limit (for GSH) | Not specified, but effective for reduced-form thiols | 0.16 pmol |
| Linear Range | Not specified | Not specified |
| Specificity | Reacts with reduced-form thiols. Reaction with other amino acids like alanine and proline is negligible.[1] | Reacts with thiols; no reaction with alanine, proline, cystine, or cysteic acid.[2] |
| Reaction Conditions | Below 5°C for 90 min at pH 9.3 to suppress thiol exchange.[1] | 50°C for 10 min at pH 8.0.[2] |
Note: The bromomethyl derivative is expected to be highly reactive towards thiols, similar to other benzoxadiazole-based probes.
Experimental Protocols
Protocol 1: Fluorometric Measurement of Total Glutathione in Cell Lysates
This protocol describes the measurement of total glutathione in cultured cells.
Materials:
-
This compound solution (10 mM in DMSO)
-
Glutathione (GSH) standard solution (1 mM in Assay Buffer)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4 with 1 mM EDTA)
-
Lysis Buffer (e.g., RIPA buffer or a buffer compatible with your downstream applications)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to the desired density.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for the assay.
-
-
Standard Curve Preparation:
-
Prepare a series of GSH standards by serially diluting the 1 mM GSH stock solution in Assay Buffer to final concentrations ranging from 0 µM to 50 µM.
-
-
Sample and Standard Preparation for Assay:
-
Add 50 µL of each standard and sample supernatant to separate wells of the 96-well plate.
-
-
Derivatization Reaction:
-
Prepare a working solution of this compound by diluting the 10 mM stock solution to 100 µM in Assay Buffer.
-
Add 50 µL of the 100 µM this compound working solution to each well containing the standards and samples.
-
Mix gently by shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 380-390 nm and emission at approximately 510-520 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (0 µM GSH) from all readings.
-
Plot the fluorescence intensity of the standards versus their concentrations to generate a standard curve.
-
Determine the glutathione concentration in the samples from the standard curve.
-
Protocol 2: HPLC-Based Measurement of Glutathione Following Derivatization
This protocol outlines the use of this compound for pre-column derivatization of glutathione for subsequent HPLC analysis.
Materials:
-
This compound solution (10 mM in Acetonitrile)
-
Glutathione (GSH) standard solution (1 mM in water)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
C18 Reverse-phase HPLC column
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates as described in Protocol 1.
-
Deproteinate the samples by adding an equal volume of ice-cold 10% metaphosphoric acid, followed by centrifugation. Collect the supernatant.
-
-
Standard and Sample Derivatization:
-
In a microcentrifuge tube, mix 100 µL of the deproteinated sample or standard with 100 µL of 200 mM borate buffer (pH 9.0).
-
Add 20 µL of 10 mM this compound solution.
-
Vortex and incubate at 60°C for 15 minutes in the dark.
-
Stop the reaction by adding 20 µL of 1 M HCl.
-
Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC.
-
-
HPLC Analysis:
-
Inject 20 µL of the derivatized sample onto the C18 column.
-
Perform a gradient elution, for example: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B.
-
Set the fluorescence detector to an excitation wavelength of approximately 470 nm and an emission wavelength of approximately 530 nm.
-
-
Quantification:
-
Identify the peak corresponding to the GSH-benzoxadiazole adduct based on the retention time of the derivatized GSH standard.
-
Quantify the amount of GSH in the sample by comparing the peak area to a standard curve generated from known concentrations of derivatized GSH.
-
Visualizations
Reaction of this compound with Glutathione
Caption: Reaction of glutathione with the fluorescent probe.
Experimental Workflow for Fluorometric Glutathione Assay
References
- 1. Suppression of thiol exchange reaction in the determination of reduced-form thiols by high-performance liquid chromatography with fluorescence detection after derivatization with fluorogenic benzofurazan reagent, 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate and 4-aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorogenic reagent for thiols: 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Bromomethyl)-2,1,3-benzoxadiazole Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)-2,1,3-benzoxadiazole is a thiol-reactive fluorescent probe used for the detection and quantification of sulfhydryl groups in biological systems. The reagent consists of a benzoxadiazole fluorophore, which imparts its fluorescent properties, and a bromomethyl group that serves as the reactive moiety. This compound is particularly useful for labeling and visualizing molecules containing thiol groups, such as the amino acid cysteine in proteins and the tripeptide glutathione (GSH), a key antioxidant in cells.
The staining mechanism is based on a nucleophilic substitution reaction where the thiol group attacks the electrophilic carbon of the bromomethyl group, forming a stable thioether bond. This reaction results in the covalent attachment of the benzoxadiazole fluorophore to the target molecule. Unconjugated this compound is typically weakly fluorescent, and upon reaction with thiols, it exhibits a significant increase in fluorescence, making it a useful tool for "turn-on" fluorescence detection.
Principle of Staining
The chemical basis for the staining is the reaction of the bromomethyl group with a thiol (sulfhydryl group, R-SH) to form a stable thioether linkage. This reaction is a type of nucleophilic alkylation. The benzoxadiazole moiety serves as the fluorophore. The fluorescence of many benzoxadiazole derivatives is sensitive to the local environment, which can provide additional information about the labeled molecule's surroundings.
Applications
-
Detection of Glutathione (GSH): Quantifying intracellular GSH levels is crucial for assessing cellular health and oxidative stress.
-
Protein Labeling: Specifically labels cysteine residues in proteins, allowing for their visualization and tracking within cells or in vitro.
-
Flow Cytometry: Stained cells can be analyzed by flow cytometry to quantify the levels of free thiols on a single-cell basis.
-
Fluorescence Microscopy: Enables the visualization of the localization of thiol-containing molecules within cells and tissues.
Data Presentation
The following table summarizes the key quantitative data for this compound. Please note that the exact spectral properties may vary slightly depending on the solvent and the nature of the thiol-containing molecule it binds to.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₅BrN₂O | [1] |
| Molecular Weight | 213.03 g/mol | [1] |
| CAS Number | 32863-30-2 | [1] |
| Appearance | Solid | [2] |
| Purity | >95% (typical) | N/A |
| Solubility | Soluble in DMSO, DMF | N/A |
| Excitation Maximum (λex) | ~419 nm (estimated) | [2][3] |
| Emission Maximum (λem) | ~495 nm (estimated, bluish-green) | [2][3] |
Note: The excitation and emission maxima are estimated based on the spectral properties of similar 2,1,3-benzoxadiazole derivatives. The exact wavelengths for the thiol adduct of this compound should be determined experimentally.
Experimental Protocols
Protocol 1: General Staining of Cells in Suspension for Fluorescence Microscopy or Flow Cytometry
This protocol provides a general guideline for staining cells in suspension. Optimization of dye concentration and incubation time may be required for different cell types.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells in suspension
-
FACS tubes or microcentrifuge tubes
-
Centrifuge
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Store the stock solution at -20°C, protected from light and moisture.
-
Cell Preparation:
-
Harvest cells and wash them once with PBS.
-
Resuspend the cells in PBS at a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Dilute the 10 mM stock solution of this compound in PBS to the desired final working concentration (e.g., 10-100 µM). It is recommended to test a range of concentrations to determine the optimal one for your specific cell type and application.
-
Add the diluted staining solution to the cell suspension.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time may vary.
-
-
Washing:
-
After incubation, centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh PBS.
-
Repeat the wash step two more times to ensure the removal of any unbound dye.
-
-
Analysis:
-
For fluorescence microscopy, resuspend the final cell pellet in a suitable imaging buffer and mount the cells on a microscope slide.
-
For flow cytometry, resuspend the cells in FACS buffer.
-
Analyze the stained cells using a fluorescence microscope or flow cytometer with appropriate filter sets (e.g., excitation around 420 nm and emission around 500 nm).
-
Protocol 2: Labeling of Purified Proteins
This protocol is designed for labeling purified proteins containing accessible cysteine residues.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Purified protein of interest in a suitable buffer (e.g., Tris or phosphate buffer, pH 7.5-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) to remove unreacted dye.
Procedure:
-
Prepare Dye Stock Solution: Prepare a 10 mM stock solution of this compound in DMF or DMSO.
-
Prepare Protein Solution: Dissolve or dilute the purified protein in the reaction buffer to a concentration of 1-5 mg/mL. The buffer should be free of extraneous thiols.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
-
Removal of Unreacted Dye:
-
Apply the reaction mixture to a pre-equilibrated size-exclusion chromatography column.
-
Elute with the reaction buffer and collect the fractions.
-
Monitor the fractions for protein absorbance (e.g., at 280 nm) and dye fluorescence to separate the labeled protein from the free dye.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein and the dye and using their respective molar extinction coefficients.
-
The labeled protein is now ready for downstream applications.
-
Mandatory Visualization
Caption: Workflow for staining cells with this compound.
Caption: Reaction of the probe with a thiol group to form a fluorescent adduct.
References
- 1. This compound | CAS 32863-30-2 [matrix-fine-chemicals.com]
- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 3. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Bromomethyl)-2,1,3-benzoxadiazole as a Cysteine-Reactive Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine residues, with their nucleophilic thiol groups, are frequently targeted for chemical modification in proteins. This allows for the introduction of various labels and probes to study protein structure, function, and dynamics. 4-(Bromomethyl)-2,1,3-benzoxadiazole is a fluorogenic reagent designed for the selective labeling of cysteine residues. The 2,1,3-benzoxadiazole (also known as benzofurazan) core is a well-established fluorophore, and the bromomethyl group serves as a reactive handle for covalent modification of thiols. This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe for cysteine residues.
Principle of Reaction
The labeling of cysteine residues with this compound proceeds via a nucleophilic substitution reaction. The thiol group of the cysteine residue, in its deprotonated thiolate form, acts as a nucleophile and attacks the electrophilic carbon of the bromomethyl group. This results in the formation of a stable thioether bond, covalently attaching the benzoxadiazole fluorophore to the protein. This reaction is typically performed under neutral to slightly basic conditions to ensure a sufficient concentration of the reactive thiolate anion.
Quantitative Data
The following table summarizes the key quantitative data for this compound and its application as a cysteine probe. Please note that some of these values are estimated based on structurally similar benzoxadiazole derivatives due to the limited availability of specific experimental data for this particular compound.
| Parameter | Value | Remarks |
| Probe Properties | ||
| Molecular Weight | 213.04 g/mol | |
| Reactive Group | Bromomethyl (-CH₂Br) | Reacts with thiols |
| Reaction Conditions | ||
| Recommended pH | 7.0 - 8.0 | Balances thiol reactivity and probe stability |
| Probe:Protein Molar Ratio | 10:1 to 20:1 | Optimization may be required |
| Reaction Time | 1 - 2 hours | At room temperature |
| Spectroscopic Properties (Post-reaction with Cysteine) | ||
| Excitation Wavelength (λex) | ~390 - 470 nm | Estimated based on other benzoxadiazole-thiol adducts |
| Emission Wavelength (λem) | ~500 - 540 nm | Estimated based on other benzoxadiazole-thiol adducts |
Experimental Protocols
Preparation of Protein Sample
-
Dissolve the protein containing the target cysteine residue(s) in a suitable buffer at a concentration of 1-10 mg/mL. Recommended buffers include phosphate, HEPES, or Tris at a pH of 7.0-7.5.
-
Reduction of Disulfide Bonds (if necessary): If the target cysteine is involved in a disulfide bond, it must be reduced prior to labeling.
-
Add a 10-fold molar excess of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Incubate the protein solution for 1 hour at room temperature.
-
Crucially, the reducing agent must be removed before adding the probe. This can be achieved by dialysis, buffer exchange, or using a desalting column. TCEP does not need to be removed if using maleimide-based probes, but it is recommended for haloalkyl reagents.
-
Labeling Reaction
-
Prepare a stock solution of this compound in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM.
-
Add the probe solution to the protein solution dropwise while gently stirring. The final molar ratio of probe to protein should typically be between 10:1 and 20:1. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The incubation time may need to be optimized.
-
Quench the reaction by adding a low molecular weight thiol, such as 2-mercaptoethanol or glutathione, to a final concentration of 10-50 mM. This will react with any excess this compound.
Removal of Excess Probe
-
Separate the labeled protein from the unreacted probe and quenching reagent. This is commonly achieved by:
-
Gel filtration chromatography: Use a column with an appropriate size exclusion limit (e.g., Sephadex G-25).
-
Dialysis: Dialyze the sample against a suitable buffer at 4°C with several buffer changes.
-
Analysis of Labeled Protein
-
Confirm labeling by measuring the fluorescence of the protein conjugate using a spectrofluorometer at the appropriate excitation and emission wavelengths.
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the benzoxadiazole dye (at its absorbance maximum, which needs to be determined experimentally) and using their respective extinction coefficients.
Visualizations
Caption: Reaction mechanism of this compound with a cysteine residue.
Caption: Experimental workflow for labeling cysteine residues.
Application Notes and Protocols for 4-(Bromomethyl)-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD) is a fluorescent labeling reagent valuable for the derivatization of thiol-containing molecules. Its utility stems from the reaction of the bromomethyl group with nucleophilic thiols, such as those in cysteine residues of proteins and low-molecular-weight thiols like glutathione (GSH). This covalent modification introduces the benzoxadiazole fluorophore, enabling sensitive detection and quantification of these important biomolecules. Applications of BBD are prominent in fields such as proteomics, drug discovery, and the study of cellular redox signaling.
This document provides detailed protocols for the use of this compound in the fluorescent labeling of proteins and the analysis of low-molecular-weight thiols by High-Performance Liquid Chromatography (HPLC).
Physicochemical and Spectroscopic Properties
Quantitative data for this compound and its thiol adducts are summarized below. The spectroscopic properties are based on related benzoxadiazole derivatives and may vary slightly depending on the specific thiol conjugate and the solvent environment.
| Property | Value | Reference |
| Chemical Formula | C₇H₅BrN₂O | [1] |
| Molecular Weight | 213.03 g/mol | [1] |
| CAS Number | 32863-30-2 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 77-79°C | [2] |
| Excitation Maximum (λex) of Thiol Adduct | ~470-480 nm | |
| Emission Maximum (λem) of Thiol Adduct | ~530-550 nm |
Application 1: Fluorescent Labeling of Proteins
This protocol describes the covalent labeling of cysteine residues in purified proteins with this compound.
Experimental Workflow for Protein Labeling
Caption: Workflow for fluorescent labeling of proteins with this compound.
Detailed Protocol for Protein Labeling
Materials:
-
This compound (BBD)
-
Purified protein with accessible cysteine residues
-
Reaction Buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5
-
Anhydrous dimethyl sulfoxide (DMSO)
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction
-
(Optional) L-Glutathione for quenching the reaction
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL (typically 50-100 µM).
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. It is not necessary to remove the TCEP before labeling.[3]
-
-
BBD Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of BBD in anhydrous DMSO.
-
-
Labeling Reaction:
-
While gently stirring the protein solution, add the BBD stock solution to achieve a 10-20 fold molar excess of the dye over the protein.[3]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a small molar excess of a thiol-containing compound like L-glutathione or 2-mercaptoethanol can be added to react with the unreacted BBD.
-
-
Purification:
-
Remove the unreacted BBD and any quenching agent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Collect the protein-containing fractions. The labeled protein can be identified by its fluorescence.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the dye at its absorption maximum.
-
Application 2: Analysis of Low-Molecular-Weight Thiols by HPLC
This protocol outlines the derivatization of low-molecular-weight thiols, such as glutathione (GSH) and cysteine (Cys), with BBD for subsequent quantitative analysis by reverse-phase HPLC with fluorescence detection.
Experimental Workflow for Thiol Analysis
Caption: Workflow for the analysis of low-molecular-weight thiols using BBD derivatization and HPLC.
Detailed Protocol for Thiol Analysis
Materials:
-
This compound (BBD)
-
Biological sample (e.g., plasma, tissue homogenate)
-
Thiol standards (e.g., Glutathione, Cysteine)
-
Reaction Buffer: Borate buffer (e.g., 50 mM, pH 9.5)
-
BBD Solution: Prepare a 1-10 mM solution of BBD in a suitable organic solvent like acetonitrile or DMSO.
-
Stopping Solution: e.g., 1 M HCl
-
HPLC system with a fluorescence detector
-
Reverse-phase C18 column
Procedure:
-
Sample Preparation:
-
For biological samples, homogenize tissues or deproteinize plasma using an acid such as perchloric acid or trichloroacetic acid to prevent thiol oxidation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for derivatization.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix a known volume of the sample supernatant or standard solution with the reaction buffer.
-
Add the BBD solution. A molar excess of BBD to the expected thiol concentration is required.
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for 30-60 minutes. The optimal temperature and time should be determined empirically.
-
After incubation, stop the reaction by adding the stopping solution to acidify the mixture.
-
-
HPLC Analysis:
-
Inject an aliquot of the derivatized sample into the HPLC system.
-
Separate the BBD-thiol adducts on a C18 column using a suitable mobile phase gradient (e.g., a gradient of acetonitrile in an aqueous buffer like acetate or phosphate buffer).
-
Detect the fluorescent derivatives using an excitation wavelength of approximately 470-480 nm and an emission wavelength of 530-550 nm.
-
-
Quantification:
-
Create a standard curve by derivatizing and analyzing known concentrations of thiol standards.
-
Quantify the amount of each thiol in the sample by comparing the peak areas to the standard curve.
-
Typical HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., 20 mM phosphate buffer, pH 6.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-dependent gradient from a low to high percentage of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Fluorescence Detection | λex: 470-480 nm, λem: 530-550 nm |
Application in Signaling Pathway Analysis: The Keap1-Nrf2 Pathway
BBD and similar thiol-reactive probes can be used to study redox-sensitive signaling pathways. A key example is the Keap1-Nrf2 pathway, a major regulator of the cellular antioxidant response.
Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Keap1 contains several reactive cysteine residues that act as sensors for oxidative or electrophilic stress. Modification of these cysteines by reactive species or thiol-reactive compounds leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of antioxidant and cytoprotective genes.
A thiol-reactive fluorescent probe like BBD could potentially be used to label the reactive cysteine residues on Keap1, providing a tool to study the activation of the Nrf2 pathway.
Keap1-Nrf2 Signaling Pathway
Caption: Simplified diagram of the Keap1-Nrf2 antioxidant response pathway.
Safety and Handling
This compound is a chemical that should be handled with care in a laboratory setting.[4] Always consult the Safety Data Sheet (SDS) before use. General precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and dark place.
-
Disposal: Dispose of in accordance with local regulations.
References
Application Notes and Protocols for the Quantification of Low Molecular Weight Thiols with 4-(Bromomethyl)-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low molecular weight (LMW) thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are pivotal molecules in maintaining cellular redox homeostasis, participating in detoxification pathways, and serving as crucial signaling molecules. Their quantification in biological matrices is of paramount importance in various fields, including biomedical research, clinical diagnostics, and drug development, as altered levels are often associated with disease states and toxicological responses.
4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD), a fluorogenic derivatizing agent, offers a sensitive and specific method for the quantification of LMW thiols by high-performance liquid chromatography (HPLC) with fluorescence detection. BBD reacts with the sulfhydryl group of thiols to form a stable, highly fluorescent thioether adduct, enabling detection at low concentrations.
These application notes provide a comprehensive overview and detailed protocols for the quantification of LMW thiols using BBD.
Principle of the Method
The quantification of LMW thiols using BBD involves a two-step process: pre-column derivatization followed by HPLC separation and fluorescence detection.
-
Derivatization: The thiol group (-SH) of the analyte acts as a nucleophile and reacts with the bromomethyl group of BBD, displacing the bromide ion to form a stable, fluorescent thioether derivative. This reaction is typically carried out under alkaline conditions to facilitate the deprotonation of the thiol to the more nucleophilic thiolate anion.
-
HPLC Separation and Detection: The BBD-thiol adducts are then separated by reversed-phase HPLC. The separation is based on the differential partitioning of the derivatives between the stationary phase (e.g., C18) and the mobile phase. The eluted derivatives are detected by a fluorescence detector at appropriate excitation and emission wavelengths. Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known standards.
Data Presentation
The following tables summarize typical quantitative data for the analysis of LMW thiols using benzoxadiazole-based derivatizing agents. Note: The following data are representative values based on structurally similar reagents (e.g., SBD-F) and should be experimentally validated for this compound.
Table 1: Typical HPLC-Fluorescence Parameters for BBD-Thiol Adducts
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1 M Phosphate Buffer (pH 6.0-7.0) or Acetate Buffer |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized for separation of target thiols (e.g., 5-40% B over 20 min) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40 °C |
| Excitation Wavelength (λex) | ~360-390 nm (To be optimized for BBD adducts) |
| Emission Wavelength (λem) | ~450-480 nm (To be optimized for BBD adducts) |
| Injection Volume | 10 - 50 µL |
Table 2: Representative Quantitative Data for Thiol Analysis using Benzoxadiazole Analogs
| Analyte | Linearity Range (µM) | Correlation Coefficient (r²) | LOD (nM) | LOQ (nM) |
| Glutathione (GSH) | 0.1 - 10.0[1] | > 0.998[1] | ~10-50 | ~30-150 |
| Cysteine (Cys) | 0.1 - 50.0 | > 0.99 | ~20-100 | ~60-300 |
| Homocysteine (Hcy) | 0.1 - 50.0 | > 0.99 | ~15-80 | ~45-240 |
Disclaimer: The quantitative data in Table 2 are estimates based on published results for analogous benzoxadiazole derivatizing agents. These values, including linearity ranges, LOD, and LOQ, must be experimentally determined and validated for the specific application of this compound.
Experimental Protocols
Protocol 1: General Procedure for Derivatization of LMW Thiols with BBD
1. Reagents and Materials:
-
This compound (BBD)
-
Low molecular weight thiol standards (e.g., Glutathione, Cysteine, Homocysteine)
-
Boric acid or Sodium borate buffer (0.1 M, pH 8.0-9.5)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for disulfide reduction (optional)
-
Hydrochloric acid (HCl) or Acetic acid to stop the reaction
-
Deionized water
2. Preparation of Solutions:
-
Thiol Standard Stock Solutions (1 mM): Prepare individual stock solutions of each LMW thiol in 0.1 M HCl to prevent oxidation. Store at -20°C.
-
BBD Stock Solution (10 mM): Dissolve an appropriate amount of BBD in acetonitrile. Prepare this solution fresh and protect it from light.
-
Borate Buffer (0.1 M, pH 9.0): Prepare a 0.1 M sodium borate solution and adjust the pH to 9.0 with boric acid or NaOH.
-
TCEP Solution (10 mg/mL): If total thiol concentration (reduced + oxidized) is required, prepare a fresh solution of TCEP in deionized water.
3. Derivatization Procedure:
-
Sample Preparation: For biological samples, deproteinization is necessary. This can be achieved by adding an equal volume of 10% (w/v) metaphosphoric acid or trichloroacetic acid, followed by centrifugation.
-
Reduction of Disulfides (Optional): To measure the total thiol concentration, add TCEP solution to the deproteinized sample or standard solution to a final concentration of 0.5-1.0 mg/mL and incubate at room temperature for 30 minutes.
-
Derivatization Reaction: In a microcentrifuge tube, mix the following in order:
-
100 µL of the deproteinized sample supernatant or standard solution.
-
200 µL of 0.1 M Borate Buffer (pH 9.0).
-
100 µL of 10 mM BBD solution in acetonitrile.
-
-
Vortex the mixture immediately.
-
Incubate the reaction mixture at 50-60°C for 10-20 minutes in the dark. Optimization of temperature and time may be required.
-
Reaction Termination: Stop the reaction by adding 50 µL of 1 M HCl or acetic acid to acidify the mixture.
-
Centrifuge the sample to pellet any precipitate.
-
The supernatant is ready for HPLC analysis.
Protocol 2: HPLC Analysis of BBD-Derivatized Thiols
1. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M phosphate buffer (pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Fluorescence Detector Settings: Excitation wavelength (λex) and emission wavelength (λem) should be optimized for BBD-thiol adducts. Based on similar compounds, start with λex ≈ 385 nm and λem ≈ 460 nm.
-
Injection Volume: 20 µL.
2. Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 20.0 | 60 | 40 |
| 22.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 27.0 | 95 | 5 |
| 35.0 | 95 | 5 |
3. Quantification:
-
Construct a calibration curve by plotting the peak area of the BBD-derivatized thiol standards against their known concentrations.
-
Determine the concentration of the thiols in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of LMW thiols using BBD.
Caption: Reaction of a thiol with this compound (BBD).
References
Application Notes: 4-(Bromomethyl)-2,1,3-benzoxadiazole for Flow Cytometry Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)-2,1,3-benzoxadiazole is a thiol-reactive fluorescent probe valuable for the quantitative analysis of intracellular thiols, such as glutathione (GSH), in living cells using flow cytometry. Glutathione is a critical antioxidant, and its intracellular concentration is a key indicator of cellular health, oxidative stress, and drug resistance. This probe is essentially non-fluorescent until it reacts with thiols, forming a stable, fluorescent thioether adduct. This fluorogenic property makes it an excellent tool for minimizing background fluorescence and enhancing detection sensitivity. The reaction is typically rapid and specific for thiols at physiological pH.
Principle of Detection
The detection mechanism is based on a nucleophilic substitution reaction where the sulfhydryl group (-SH) of intracellular thiols, predominantly glutathione, attacks the electrophilic bromomethyl group of this compound. This reaction results in the formation of a highly fluorescent and stable S-(2,1,3-benzoxadiazol-4-ylmethyl)glutathione conjugate, which can be excited by a standard violet or blue laser and detected in the green emission channel of a flow cytometer.
Key Applications
-
Quantification of intracellular glutathione levels: Assess cellular health and redox status.
-
Monitoring oxidative stress: Detect depletion of GSH in response to various stimuli.
-
Drug discovery and development: Screen for compounds that modulate intracellular GSH levels and evaluate drug-induced oxidative stress.
-
Apoptosis studies: Monitor changes in GSH concentration as an early marker of apoptosis.
-
Cancer research: Investigate the role of GSH in cancer cell proliferation, drug resistance, and metastasis.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₅BrN₂O |
| Molecular Weight | 213.03 g/mol |
| CAS Number | 32863-30-2 |
| Appearance | Pale yellow to yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, and acetonitrile |
| Storage | Store at -20°C, protected from light and moisture |
Table 2: Spectral Properties of the Glutathione Adduct
| Property | Estimated Value | Recommended Flow Cytometer Configuration |
| Excitation Maximum (λex) | ~419 nm | Violet Laser (405 nm) or Blue Laser (488 nm) |
| Emission Maximum (λem) | ~495 nm | Green Detector (e.g., 530/30 BP filter) |
| Stokes Shift | ~76 nm |
Note: The spectral properties are estimated based on published data for similar 2,1,3-benzoxadiazole derivatives. Optimal laser and filter settings may require minor adjustments based on the specific instrument configuration.
Mandatory Visualizations
Caption: Reaction of this compound with glutathione.
Caption: General workflow for intracellular glutathione analysis.
In Situ Protein Labeling with 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in situ labeling of proteins using the fluorescent probe 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD). BBD is a thiol-reactive fluorescent dye that can be utilized to covalently label cysteine residues within proteins in their native cellular environment. This technique is valuable for studying protein localization, dynamics, and interactions within living cells. The benzoxadiazole fluorophore exhibits sensitivity to its local environment, which can provide insights into protein conformation and binding events.
The labeling reaction is based on the nucleophilic substitution of the bromine atom on the bromomethyl group of BBD by the sulfhydryl group of cysteine residues, forming a stable thioether bond. While highly reactive towards thiols, potential reactivity with other nucleophilic residues like lysine and histidine should be considered, particularly at higher pH.
Data Presentation
The following tables summarize key quantitative parameters for the use of BBD in protein labeling. It is important to note that optimal conditions may vary depending on the specific cell type, protein of interest, and experimental setup. The provided values should be used as a starting point for optimization.
Table 1: Properties of this compound (BBD)
| Property | Value | Notes |
| Molecular Weight | 229.04 g/mol | |
| Excitation Maximum (λex) | ~460-480 nm | Exact wavelength can be influenced by the local environment of the labeled protein. |
| Emission Maximum (λem) | ~530-550 nm | Stokes shift is environmentally sensitive. |
| Reactive Group | Bromomethyl (-CH₂Br) | Primarily reacts with sulfhydryl groups (thiols) of cysteine residues. |
| Solubility | Soluble in DMSO, DMF, Acetonitrile | Prepare a concentrated stock solution in an anhydrous organic solvent. |
Table 2: Recommended Starting Conditions for In Situ Protein Labeling with BBD
| Parameter | Recommended Range | Notes |
| Cell Type | Adherent or Suspension | Protocol may need adjustment based on cell type. Adherent cells are generally easier for imaging. |
| BBD Stock Solution | 1-10 mM in anhydrous DMSO | Prepare fresh or store desiccated at -20°C. Protect from light. |
| Final BBD Concentration | 1-20 µM | Higher concentrations may lead to increased background fluorescence and potential cytotoxicity. Optimization is critical. |
| Incubation Time | 15-60 minutes | Longer incubation times may increase labeling efficiency but also background and cytotoxicity. |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
| Labeling Buffer | Serum-free cell culture medium or PBS (pH 7.2-7.4) | Serum proteins will be labeled and should be removed prior to adding BBD. A slightly basic pH can enhance the reactivity of thiols but may also increase reactivity with other nucleophiles. |
Experimental Protocols
Protocol 1: In Situ Labeling of Proteins in Live Adherent Cells for Fluorescence Microscopy
This protocol outlines the steps for labeling proteins with BBD in live adherent cells for subsequent visualization by fluorescence microscopy.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
This compound (BBD)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free cell culture medium (e.g., DMEM, MEM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA) solution (4% in PBS) for fixation (optional)
-
Mounting medium with DAPI (optional)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.
-
Preparation of BBD Stock Solution: Prepare a 10 mM stock solution of BBD in anhydrous DMSO. Mix well until fully dissolved. Store any unused stock solution in small aliquots at -20°C, protected from light and moisture.
-
Cell Washing: Aspirate the cell culture medium from the dishes. Wash the cells twice with pre-warmed (37°C) serum-free medium or PBS to remove any serum proteins.
-
Preparation of Labeling Solution: Dilute the BBD stock solution in pre-warmed serum-free medium to the desired final concentration (e.g., 5 µM). Prepare this solution immediately before use.
-
Labeling Reaction: Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator. Protect the cells from light during incubation.
-
Removal of Unreacted BBD: Aspirate the labeling solution and wash the cells three times with pre-warmed serum-free medium or PBS to remove any unreacted BBD.
-
Live Cell Imaging: After the final wash, add fresh pre-warmed cell culture medium. The cells are now ready for live-cell imaging using a fluorescence microscope with appropriate filter sets for the BBD fluorophore (e.g., FITC or GFP channel).
-
(Optional) Fixation and Mounting:
-
After the final wash (step 6), aspirate the medium and add 4% PFA solution. Incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on a microscope slide using a mounting medium, optionally containing DAPI for nuclear counterstaining.
-
Protocol 2: Labeling of Total Cellular Proteins for SDS-PAGE Analysis
This protocol describes the labeling of total proteins in cell lysate with BBD for analysis by SDS-PAGE and in-gel fluorescence scanning.
Materials:
-
Suspension or adherent cells
-
BBD
-
Anhydrous DMSO
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PBS, pH 7.4
-
SDS-PAGE sample buffer (Laemmli buffer)
-
Dithiothreitol (DTT) or β-mercaptoethanol (optional, for loading control)
Procedure:
-
Cell Harvesting and Lysis:
-
For adherent cells, wash with cold PBS, then scrape into lysis buffer.
-
For suspension cells, pellet by centrifugation, wash with cold PBS, and resuspend in lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
-
Preparation of BBD Stock Solution: Prepare a 10 mM stock solution of BBD in anhydrous DMSO.
-
Labeling Reaction:
-
Dilute the protein lysate to a final concentration of 1-2 mg/mL in lysis buffer.
-
Add the BBD stock solution to the lysate to a final concentration of 50-100 µM. The optimal dye-to-protein ratio may need to be determined empirically.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Quenching the Reaction (Optional): Add a small molecule thiol such as DTT or L-cysteine to a final concentration of 1-5 mM to react with any excess BBD. Incubate for 15 minutes.
-
Sample Preparation for SDS-PAGE:
-
Mix the labeled protein lysate with SDS-PAGE sample buffer.
-
Important: For viewing the fluorescence, do not add reducing agents like DTT or β-mercaptoethanol to the sample that will be used for in-gel fluorescence scanning, as this can potentially cleave the label from the protein. A separate lane with reducing agent can be run as a loading control and stained with Coomassie Blue.
-
Heat the samples at 70-95°C for 5-10 minutes.
-
-
SDS-PAGE and In-Gel Fluorescence:
-
Run the samples on a standard polyacrylamide gel.
-
After electrophoresis, visualize the fluorescently labeled protein bands directly in the gel using a fluorescence gel scanner with appropriate excitation and emission filters.
-
Subsequently, the gel can be stained with Coomassie Blue or a total protein stain to visualize all protein bands.
-
Visualizations
Caption: Workflow for in situ labeling of proteins in live cells with BBD.
Caption: Reaction mechanism of BBD with a protein cysteine residue.
Troubleshooting & Optimization
Technical Support Center: 4-(Bromomethyl)-2,1,a3-benzoxadiazole (BBD) Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their labeling experiments with 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD).
Frequently Asked Questions (FAQs)
Q1: What is this compound (BBD) and how does it work?
This compound (BBD) is a fluorescent labeling reagent. It contains a bromomethyl group that is reactive towards nucleophiles, particularly the thiol group of cysteine residues in proteins. The labeling reaction involves the nucleophilic substitution of the bromide by the thiolate anion, forming a stable thioether bond. This covalent attachment allows for the fluorescent labeling of proteins and other biomolecules containing free thiol groups. The benzoxadiazole moiety is the fluorophore responsible for the fluorescence signal.
Q2: What are the optimal pH conditions for labeling with BBD?
While specific data for BBD is limited, for most thiol-reactive probes, a pH range of 7.0-7.5 is optimal for selective labeling of cysteine residues.[1] In this pH range, the thiol group is sufficiently nucleophilic to react efficiently, while minimizing side reactions with other amino acid residues like lysine. At higher pH (above 8.0), the reactivity of primary amines (e.g., lysine side chains and the N-terminus) increases, which can lead to non-specific labeling.
Q3: Can I use reducing agents like DTT or TCEP with BBD?
Yes, reducing agents are often necessary to ensure that cysteine residues are in their reduced, thiol form (-SH) and available for labeling. However, it is critical to remove the reducing agent, especially those containing thiols like DTT, before adding BBD. This is because the reducing agent will compete with the protein's thiols for reaction with the BBD probe, thereby lowering the labeling efficiency. TCEP (tris(2-carboxyethyl)phosphine) is a non-thiol-based reducing agent and in some cases can be compatible with labeling reactions, but it is generally good practice to remove any excess reducing agent before adding the fluorescent dye.
Q4: How should I store BBD and its stock solutions?
BBD, like many fluorescent dyes, should be stored as a solid in a cool, dry, and dark place. For stock solutions, it is recommended to dissolve BBD in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These stock solutions should be stored at -20°C or -80°C and protected from light and moisture. To avoid repeated freeze-thaw cycles, it is advisable to prepare small aliquots of the stock solution. The stability of stock solutions can vary, but they are typically stable for at least a month at -20°C and longer at -80°C.[2]
Troubleshooting Guide
Low or No Fluorescent Signal
| Potential Cause | Recommended Solution |
| Inefficient Labeling | - Verify Cysteine Availability: Ensure the target cysteine residue is accessible and in a reduced state. Consider a pre-incubation step with a reducing agent like TCEP, followed by its removal. - Optimize pH: Ensure the labeling buffer is within the optimal pH range of 7.0-7.5. - Increase Reagent Concentration: Try increasing the molar excess of BBD to the protein (e.g., from 10-fold to 20-fold or higher). - Extend Incubation Time: Increase the incubation time to allow for complete reaction. Reactions can be run for several hours at room temperature or overnight at 4°C. |
| BBD Reagent Degradation | - Use Fresh Stock Solution: Prepare a fresh stock solution of BBD in anhydrous DMSO or DMF. - Proper Storage: Ensure the solid BBD and its stock solutions are stored protected from light and moisture at the recommended temperature. |
| Presence of Interfering Substances | - Remove Competing Thiols: Ensure all thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol) are removed from the protein solution before adding BBD. - Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) if non-specific labeling is a concern, although at neutral pH, the reaction with thiols is significantly favored. |
| Fluorescence Quenching | - Check Local Environment: The fluorescence of the benzoxadiazole fluorophore can be sensitive to its local environment. The proximity of certain amino acid residues can quench the fluorescence. - Determine Degree of Labeling (DOL): Over-labeling can sometimes lead to self-quenching. Determine the DOL to ensure it is within an acceptable range. |
Non-Specific Labeling
| Potential Cause | Recommended Solution |
| Reaction with Other Nucleophiles | - Optimize pH: Perform the labeling reaction at a pH between 7.0 and 7.5 to maximize the selectivity for thiols over amines. - Limit Reaction Time: Use the shortest incubation time necessary to achieve sufficient labeling of the target cysteine. |
| Hydrophobic Interactions | - Purification: Ensure thorough purification of the labeled protein to remove any non-covalently bound BBD. Size-exclusion chromatography is a common method. |
Experimental Protocols
General Protocol for Labeling a Protein with BBD
This protocol provides a general guideline for labeling a protein with BBD. Optimization may be required for specific proteins and experimental conditions.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
This compound (BBD)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Labeling Buffer: e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.2
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose the target cysteine, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Remove the excess TCEP using a desalting column equilibrated with the labeling buffer.
-
-
BBD Stock Solution Preparation:
-
Prepare a 10-20 mM stock solution of BBD in anhydrous DMF or DMSO. This should be done immediately before use.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the BBD stock solution to the protein solution. Add the BBD solution dropwise while gently stirring the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration that is in 10-fold molar excess to the BBD. Incubate for 15-30 minutes.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted BBD and the quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Collect the protein-containing fractions. The labeled protein will typically have a visible color and/or fluorescence.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL can be estimated by measuring the absorbance of the purified labeled protein at 280 nm (for the protein) and at the absorbance maximum of the BBD fluorophore (around 470-480 nm for NBD derivatives). The exact absorbance maximum for BBD-cysteine adduct should be determined experimentally.
-
Data Presentation
| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| NBD (representative) | ~478 | ~550 | ~24,000 | 0.04 - 0.80 (solvent dependent)[3] |
| Fluorescein-5-maleimide | ~490 | ~520 | ~83,000 | ~0.79 |
| Tetramethylrhodamine-5-maleimide | ~544 | ~572 | ~95,000 | ~0.36 |
| Alexa Fluor™ 488 C5 Maleimide | ~495 | ~519 | ~71,000 | ~0.92 |
| Cy3 Maleimide | ~550 | ~570 | ~150,000 | ~0.15 |
Note: The photophysical properties of fluorescent dyes can be highly dependent on their local environment, including solvent polarity and conjugation to a protein.
Visualizations
BBD Labeling Reaction Workflow
Caption: A general workflow for labeling proteins with this compound (BBD).
BBD-Cysteine Reaction Mechanism
Caption: The reaction mechanism of BBD with a cysteine residue on a protein.
Troubleshooting Logic for Low Labeling Efficiency
Caption: A decision tree for troubleshooting low BBD labeling efficiency.
References
- 1. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
how to reduce background fluorescence with 4-(Bromomethyl)-2,1,3-benzoxadiazole
Welcome to the technical support center for 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD), a thiol-reactive fluorescent probe. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments utilizing BBD.
Troubleshooting Guide: Reducing Background Fluorescence
High background fluorescence is a common issue in fluorescence microscopy that can obscure specific signals and compromise data quality. This guide provides a systematic approach to identifying and mitigating sources of background when using BBD.
Problem: High Background Fluorescence Observed in Labeled Samples
High background can manifest as a diffuse glow across the sample or as non-specific puncta. The following table outlines potential causes and solutions.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Excess Unreacted BBD | 1. Optimize BBD Concentration: Perform a concentration titration to find the lowest effective concentration of BBD that provides adequate signal without excessive background. 2. Thorough Washing: Increase the number and duration of wash steps after the labeling reaction to remove unbound probe.[1][2] Use a buffer containing a mild detergent (e.g., 0.05% Tween-20). 3. Quench Unreacted BBD: After the labeling reaction, add a thiol-containing quenching agent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature.[3] 4. Purification: For purified proteins, remove unreacted BBD using size-exclusion chromatography.[3] | Reduced diffuse background fluorescence. |
| Non-Specific Binding of BBD | 1. Blocking: Before labeling, incubate the sample with a blocking agent like Bovine Serum Albumin (BSA) to saturate non-specific binding sites.[1] 2. Optimize Reaction pH: The reaction of the bromomethyl group with thiols is pH-dependent.[4] Maintain a pH between 7.0 and 8.0 for optimal thiol reactivity and to minimize potential side reactions with other nucleophiles like amines, which become more reactive at higher pH.[4] | Reduction in non-specific punctate staining. |
| Hydrolysis of BBD | 1. Prepare Fresh Solutions: Prepare BBD solutions immediately before use. The bromomethyl group can undergo hydrolysis in aqueous buffers, leading to a non-reactive, potentially fluorescent byproduct. 2. Control pH: Avoid highly basic conditions (pH > 8.5) which can accelerate hydrolysis. | Minimized background from hydrolyzed probe. |
| Autofluorescence | 1. Unstained Control: Image an unstained sample using the same imaging parameters to assess the level of endogenous autofluorescence. 2. Spectral Separation: If autofluorescence is high, consider using a fluorescent probe with excitation and emission wavelengths in the red or far-red spectrum, as autofluorescence is often more prominent in the blue and green channels.[1] 3. Fixation Method: If using aldehyde-based fixatives, which can induce autofluorescence, consider using an organic solvent like cold methanol for fixation.[1] If aldehydes are necessary, use fresh solutions and consider treating with a quenching agent like sodium borohydride.[1] | Differentiation of specific signal from endogenous background. |
| Probe Degradation | 1. Protect from Light: Store BBD powder and stock solutions protected from light to prevent photodecomposition. 2. Fresh Reagents: Use fresh, high-quality solvents and buffers for all steps. | Consistent and reliable staining results. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with BBD?
A1: The optimal pH for labeling thiols with bromomethyl-containing probes is typically between 7.0 and 8.0.[4] In this range, the thiol group is sufficiently nucleophilic for efficient reaction, while minimizing the reactivity of other nucleophilic groups such as amines.[4]
Q2: How can I remove unreacted BBD after labeling my protein in solution?
A2: For proteins in solution, size-exclusion chromatography (gel filtration) is an effective method to separate the labeled protein from the smaller, unreacted BBD molecules.[3] Alternatively, dialysis can be used.
Q3: Can BBD react with other amino acids besides cysteine?
A3: While the bromomethyl group is primarily reactive towards thiols (cysteine), it can potentially react with other nucleophilic amino acid side chains, such as histidine and methionine, particularly at higher pH.[5] Maintaining a pH around 7.0-7.5 enhances the selectivity for cysteine.[5]
Q4: How stable is BBD in aqueous solutions?
A4: Bromomethyl groups can be susceptible to hydrolysis in aqueous buffers, which would render the probe inactive. Therefore, it is recommended to prepare BBD solutions fresh before each experiment. The rate of hydrolysis is generally increased at higher pH.
Q5: What are the photostability properties of BBD?
A5: Benzoxadiazole-based fluorophores can exhibit sensitivity to their environment and may have moderate photostability.[6] To minimize photobleaching, it is advisable to use an anti-fade mounting medium for fixed samples, reduce the exposure time and excitation light intensity during imaging, and store labeled samples in the dark.
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins in Solution with BBD
-
Protein Preparation: Dissolve the purified, thiol-containing protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.2) at a concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be labeled, they must first be reduced using a reducing agent like DTT or TCEP. If a reducing agent is used, it must be removed (e.g., by dialysis or a desalting column) before adding BBD.
-
BBD Stock Solution: Prepare a 10 mM stock solution of BBD in a dry, water-miscible organic solvent such as DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the BBD stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional but Recommended): Add a freshly prepared solution of a thiol-containing compound (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of 10-50 mM to quench any unreacted BBD.[3] Incubate for an additional 15-30 minutes at room temperature.[3]
-
Purification: Remove unreacted BBD and quenching agent by size-exclusion chromatography or dialysis.
Protocol 2: General Procedure for Fluorescent Staining of Fixed Cells with BBD
-
Cell Culture and Fixation: Grow cells on a suitable substrate (e.g., glass coverslips). Fix the cells using a desired method (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Permeabilization: If targeting intracellular thiols, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: To reduce non-specific binding, incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.[1]
-
BBD Labeling: Prepare a working solution of BBD in a suitable buffer (e.g., PBS, pH 7.4) at the optimized concentration (typically in the low micromolar range). Incubate the cells with the BBD working solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells extensively with PBS (3-5 times for 5 minutes each) to remove unbound BBD.[1]
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the samples using appropriate filter sets for the BBD fluorophore.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Improvement of the photostability of cycloalkylamine-7-sulfonyl-2,1,3-benzoxadiazole-based fluorescent dyes by replacing the dimethylamino substituent with cyclic amino rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
non-specific binding of 4-(Bromomethyl)-2,1,3-benzoxadiazole and how to prevent it
This technical support guide provides troubleshooting advice and frequently asked questions regarding non-specific binding of 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD) and similar thiol-reactive fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BBD) and what is its primary application?
This compound (BBD) is a fluorescent labeling reagent. The benzoxadiazole moiety is a fluorophore, while the bromomethyl group is a reactive group that can form stable thioether bonds with sulfhydryl groups (thiols) present in molecules like the amino acid cysteine. This makes BBD useful for labeling proteins and peptides at cysteine residues to study their localization, interaction, and function.
Q2: What causes non-specific binding of BBD in my experiments?
Non-specific binding of BBD can arise from several factors:
-
Hydrophobic Interactions: The aromatic benzoxadiazole ring system can participate in non-specific hydrophobic interactions with proteins and lipids, causing the probe to associate with cellular components other than its intended target.
-
Ionic Interactions: Although BBD itself is neutral, interactions with charged molecules on cell surfaces or intracellularly can contribute to non-specific background signals.
-
Reaction with other Nucleophiles: While the bromomethyl group is primarily reactive towards thiols, it can also react at a slower rate with other nucleophilic groups, such as amines (e.g., lysine residues) or hydroxyls, especially at higher pH values, leading to off-target labeling.
-
Probe Aggregation: At high concentrations, BBD, like many fluorescent dyes, can form aggregates that may precipitate and bind non-specifically to surfaces or cellular structures.
-
Cellular Autofluorescence: Background fluorescence naturally present in cells (e.g., from NADH and flavins) can be mistaken for non-specific binding of the probe, particularly if the signal is weak.
Troubleshooting Guide: High Background & Non-Specific Staining
This guide provides systematic steps to diagnose and resolve issues with non-specific BBD binding.
Problem: High background fluorescence across the entire sample.
This is often due to excess, unbound BBD remaining in the sample after the labeling reaction.
// Define nodes Start [label="Start:\nHigh Background\nFluorescence", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Washing [label="Increase number\nand duration of\nwash steps?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Add_Quencher [label="Add a quencher for\nunreacted probe?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Quencher_Protocol [label="Incorporate a quencher\n(e.g., L-cysteine, glutathione)\ninto the final wash steps.", fillcolor="#F1F3F4", fontcolor="#202124"]; Washing_Protocol [label="Perform at least 3-5\nthorough washes with an\nappropriate buffer (e.g., PBS).", fillcolor="#F1F3F4", fontcolor="#202124"]; Re_evaluate [label="Re-evaluate\nBackground", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolved [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges Start -> Check_Washing; Check_Washing -> Washing_Protocol [label="Yes"]; Washing_Protocol -> Add_Quencher; Check_Washing -> Add_Quencher [label="No"]; Add_Quencher -> Quencher_Protocol [label="Yes"]; Quencher_Protocol -> Re_evaluate; Add_Quencher -> Re_evaluate [label="No"]; Re_evaluate -> Resolved [label="Low Background"]; Re_evaluate -> Start [label="High Background"]; }
Figure 1. Workflow for troubleshooting high background fluorescence.
Solution Steps:
-
Improve Washing Efficiency: Insufficient washing is a common cause of high background. Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash to more effectively remove unbound BBD.
-
Incorporate a Quencher: After the labeling reaction, unreacted BBD can be quenched to render it non-fluorescent. This is a critical step for reducing background signal.
-
Protocol: Add a low molecular weight thiol, such as L-cysteine or glutathione, to the wash buffer at a final concentration of 1-10 mM. This will react with and consume any excess BBD. Allow the quencher to incubate with the sample for 10-15 minutes before proceeding with the final washes.
-
-
Optimize Probe Concentration: Using too high a concentration of BBD increases the likelihood of non-specific binding and high background. It is essential to titrate the probe to find the lowest effective concentration that provides adequate specific signal.
Problem: Non-specific staining is observed on cellular structures or surfaces.
This indicates that the BBD probe is binding to unintended targets, likely through hydrophobic or ionic interactions.
// Define nodes Start [label="Start:\nNon-Specific\nStaining Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Use_Blocker [label="Use a blocking\nagent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Blocker_Protocol [label="Pre-incubate sample with\nblocking buffer (e.g., 1-3% BSA)\nfor 30-60 min before adding BBD.", fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize_Incubation [label="Optimize incubation\ntime and temperature?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Incubation_Protocol [label="Reduce incubation time and/or\ntemperature to find the optimal\nbalance of specific vs.\nnon-specific binding.", fillcolor="#F1F3F4", fontcolor="#202124"]; Re_evaluate [label="Re-evaluate\nStaining Pattern", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolved [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges Start -> Use_Blocker; Use_Blocker -> Blocker_Protocol [label="Yes"]; Blocker_Protocol -> Optimize_Incubation; Use_Blocker -> Optimize_Incubation [label="No"]; Optimize_Incubation -> Incubation_Protocol [label="Yes"]; Incubation_Protocol -> Re_evaluate; Optimize_Incubation -> Re_evaluate [label="No"]; Re_evaluate -> Resolved [label="Specific Staining"]; Re_evaluate -> Start [label="Non-Specific Staining"]; }
Figure 2. Workflow for troubleshooting non-specific staining.
Solution Steps:
-
Utilize a Blocking Agent: Before adding BBD, incubate your sample with a blocking agent. This will occupy potential sites of non-specific interaction.
-
Protocol: Prepare a blocking buffer, such as Phosphate-Buffered Saline (PBS) containing 1-3% Bovine Serum Albumin (BSA).[1] Incubate the sample in this buffer for 30-60 minutes at room temperature. Remove the blocking buffer before proceeding with BBD labeling.
-
-
Optimize Incubation Conditions: Excessive incubation times or high temperatures can promote non-specific binding.
-
Action: Systematically reduce the incubation time and/or temperature of the BBD labeling step. The goal is to find conditions that are sufficient for specific labeling while minimizing off-target interactions.
-
-
Adjust Buffer Composition: The pH and ionic strength of the buffer can influence non-specific binding.
-
Action: Ensure your labeling buffer has a pH between 7.0 and 7.5 for optimal thiol reactivity. You can also test the effect of increasing the salt concentration (e.g., from 150 mM to 300 mM NaCl) to disrupt weak ionic interactions.
-
Data Summary
The following table summarizes key experimental parameters that can be adjusted to minimize non-specific binding and their expected impact.
| Parameter | Recommended Adjustment | Rationale | Expected Outcome |
| BBD Concentration | Titrate to the lowest effective concentration. | Minimizes excess probe available for non-specific interactions. | Reduced overall background and non-specific staining. |
| Washing Steps | Increase number (3-5x) and duration. | More efficient removal of unbound probe. | Lower background fluorescence. |
| Blocking Agent | Pre-incubate with 1-3% BSA. | Occupies non-specific binding sites before probe is added.[1] | Reduced non-specific staining on surfaces and structures. |
| Quenching Agent | Add 1-10 mM L-cysteine or glutathione to final washes. | Reacts with and inactivates excess unbound probe. | Significant decrease in background fluorescence. |
| Incubation Time | Reduce incubation period. | Limits the time available for slow, non-specific reactions to occur. | Improved signal-to-noise ratio. |
| Incubation Temperature | Lower the temperature (e.g., from RT to 4°C). | Reduces the rate of non-specific binding reactions. | Less off-target staining. |
| Buffer pH | Maintain pH 7.0-7.5. | Optimizes selectivity for thiol groups over other nucleophiles. | Increased specificity of labeling. |
Key Experimental Protocols
Protocol 1: General Staining Protocol with Blocking to Reduce Non-Specific Binding
This protocol provides a framework for labeling cells or tissue sections with BBD while minimizing non-specific background.
// Define nodes Start [label="Start: Prepare Sample\n(Cells or Tissue)", fillcolor="#F1F3F4", fontcolor="#202124"]; Blocking [label="Blocking Step:\nIncubate with 1-3% BSA in PBS\nfor 30-60 min at RT.", fillcolor="#FBBC05", fontcolor="#202124"]; BBD_Labeling [label="BBD Labeling:\nIncubate with optimized BBD\nconcentration in buffer (pH 7.0-7.5).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing1 [label="Initial Wash:\nRinse 3x with PBS.", fillcolor="#F1F3F4", fontcolor="#202124"]; Quenching [label="Quenching Step:\nIncubate with 1-10 mM L-cysteine\nin PBS for 10-15 min.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Washing2 [label="Final Wash:\nRinse 3x with PBS.", fillcolor="#F1F3F4", fontcolor="#202124"]; Imaging [label="Imaging:\nMount sample and proceed\nwith fluorescence microscopy.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges Start -> Blocking; Blocking -> BBD_Labeling; BBD_Labeling -> Washing1; Washing1 -> Quenching; Quenching -> Washing2; Washing2 -> Imaging; }
Figure 3. Experimental workflow for BBD labeling with blocking.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
This compound (BBD) stock solution (e.g., 10 mM in DMSO)
-
L-cysteine or Glutathione
-
Fixed cells or tissue sections on slides/coverslips
Procedure:
-
Sample Preparation: Prepare your cells or tissue samples according to your standard fixation and permeabilization protocol.
-
Blocking:
-
Prepare a blocking buffer of 1% BSA in PBS.
-
Cover the sample with the blocking buffer and incubate for 30-60 minutes at room temperature.
-
-
BBD Labeling:
-
Dilute the BBD stock solution to the pre-determined optimal working concentration in PBS (pH 7.0-7.5).
-
Remove the blocking buffer from the sample.
-
Add the BBD working solution and incubate for the optimized time and temperature, protected from light.
-
-
Washing:
-
Remove the BBD solution and wash the sample three times with PBS for 5 minutes each.
-
-
Quenching:
-
Prepare a quenching buffer of 5 mM L-cysteine in PBS.
-
Incubate the sample with the quenching buffer for 15 minutes at room temperature, protected from light.
-
-
Final Washes:
-
Wash the sample three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the sample using an appropriate mounting medium.
-
Proceed with imaging using a fluorescence microscope with suitable filter sets for the BBD fluorophore.
-
References
Technical Support Center: 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address photostability and other common issues encountered during experiments with 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD).
Troubleshooting Guides
This section addresses specific problems that may arise when using BBD in your experiments.
Issue 1: Rapid Signal Loss or Photobleaching During Fluorescence Microscopy
Possible Causes:
-
High Excitation Light Intensity: Excessive laser power or illumination intensity is a primary cause of photobleaching.
-
Prolonged Exposure Time: Continuous and long exposure to excitation light will accelerate the degradation of the fluorophore.
-
Oxygen Presence: Molecular oxygen can react with the excited state of the fluorophore, leading to irreversible photobleaching.
-
Suboptimal Imaging Buffer: The chemical environment, including pH and the presence of reactive species, can affect the photostability of the dye.
Troubleshooting Steps:
-
Reduce Excitation Power: Lower the laser power or illumination intensity to the minimum level required for adequate signal detection.
-
Minimize Exposure Time: Use the shortest possible exposure times for image acquisition. For time-lapse imaging, increase the interval between acquisitions.
-
Use Antifade Reagents: Incorporate a commercial or homemade antifade reagent into your imaging medium. These reagents typically work by scavenging reactive oxygen species.
-
Deoxygenate the Buffer: If compatible with your experimental system, deoxygenate the imaging buffer by bubbling with nitrogen or argon.
-
Optimize Filter Sets: Ensure that your filter sets are appropriate for the excitation and emission spectra of the BBD conjugate to maximize signal collection and minimize excitation light exposure.
Logical Workflow for Troubleshooting Photobleaching
Caption: A step-by-step workflow for troubleshooting rapid signal loss.
Issue 2: Low or No Fluorescence Signal After Labeling Reaction
Possible Causes:
-
Degradation of BBD: The bromomethyl group is reactive and can be hydrolyzed. Improper storage or handling can lead to degradation of the reagent.
-
Inefficient Labeling Reaction: The reaction between the bromomethyl group and the target functional group (e.g., thiol, amine) may be incomplete due to suboptimal reaction conditions (pH, temperature, solvent).
-
Target Molecule Oxidation: For example, thiol groups on proteins can oxidize to disulfides, which are not reactive with the bromomethyl group.
-
Fluorescence Quenching: The local environment of the labeled molecule can lead to quenching of the BBD fluorescence.
Troubleshooting Steps:
-
Verify BBD Integrity: Before the labeling reaction, check the purity of the BBD reagent using an appropriate analytical method.
-
Optimize Reaction Conditions: Adjust the pH of the reaction buffer. For labeling thiols, a pH of 7.0-8.5 is generally recommended. Ensure the use of a suitable solvent.
-
Use a Reducing Agent: If labeling thiols, consider a pre-incubation step with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure the availability of free thiols.
-
Purify the Labeled Product: Remove any unreacted BBD and other potential quenching species by purifying the labeled product using chromatography or dialysis.
-
Check for Self-Quenching: At high labeling densities or concentrations, BBD molecules can quench each other's fluorescence. Measure the fluorescence at different concentrations to assess for self-quenching.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. This is a significant concern for BBD, as it leads to a decrease in fluorescence signal over time during an experiment, which can compromise the quality and quantitative accuracy of the data. Benzoxadiazole derivatives, like many organic fluorophores, are susceptible to photobleaching, especially under intense or prolonged illumination.
Q2: What are the typical excitation and emission wavelengths for BBD and its conjugates?
A2: The spectral properties of BBD are highly dependent on the solvent and the molecule it is conjugated to. Generally, benzoxadiazole derivatives absorb in the blue to green region of the spectrum and emit in the green to orange region. For NBD derivatives, which are structurally similar, absorption maxima are typically between 460 nm and 500 nm, with emission maxima in the range of 520 nm to 600 nm.[1] It is crucial to experimentally determine the optimal excitation and emission wavelengths for your specific BBD conjugate in your experimental buffer.
Q3: How does the solvent polarity affect the fluorescence of BBD?
A3: Benzoxadiazole derivatives often exhibit solvatochromism, meaning their absorption and emission spectra are sensitive to the polarity of the solvent.[1] An increase in solvent polarity typically leads to a red shift (a shift to longer wavelengths) in the emission spectrum.[1] This is often accompanied by a decrease in the fluorescence quantum yield.[1] This occurs because the excited state is stabilized in polar solvents, which can promote non-radiative decay pathways.[1]
Q4: Can I use antifade reagents with BBD?
A4: Yes, using antifade reagents is a highly recommended strategy to mitigate photobleaching of BBD and its conjugates. Commercial antifade mounting media are available for fixed-cell imaging. For live-cell imaging, you can add antioxidants such as Trolox or ascorbic acid to the imaging medium. However, it is important to test for any potential quenching effects of the antifade reagent on the BBD fluorescence.
Q5: What is the quantum yield of BBD and how does it relate to its brightness?
A5: The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield contributes to a brighter fluorescent probe. The quantum yield of benzoxadiazole derivatives can vary significantly depending on their structure and the solvent environment. For some 7-nitro-2,1,3-benzoxadiazole derivatives, quantum yields can range from as high as 95% in nonpolar solvents to as low as 4% in water.[2] The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield.
Quantitative Data
Table 1: Photophysical Properties of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives in Various Solvents [2]
| Solvent | Derivative | λ_abs (nm) | λ_em (nm) | Molar Absorption Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ_F) |
| Toluene | 2 | 443 | 516 | 27,000 | 0.95 |
| 4 | 472 | 532 | 24,000 | 0.80 | |
| Water | 2 | 472 | 555 | 15,000 | 0.06 |
| 4 | 499 | 553 | 13,000 | 0.04 |
Table 2: Photobleaching Quantum Yields for Common Fluorophores (for comparison)
| Fluorophore | Photobleaching Quantum Yield (Φ_b) | Reference |
| Rhodamine 6G | ~10⁻⁶ - 10⁻⁷ | [3] |
| Fluorescein | ~10⁻⁴ - 10⁻⁵ |
Note: The photobleaching quantum yield is highly dependent on experimental conditions.
Experimental Protocols
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes how to determine the fluorescence quantum yield of a BBD conjugate relative to a standard with a known quantum yield.
Signaling Pathway for Relative Quantum Yield Measurement
Caption: Workflow for determining relative fluorescence quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
BBD conjugate of interest
-
Reference standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Solvent (the same for both the sample and the standard)
Procedure:
-
Prepare a series of dilute solutions of both the BBD conjugate and the reference standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the fluorescence emission curve for each solution.
-
Calculate the fluorescence quantum yield of the BBD conjugate (Φ_F,sample) using the following equation:
Φ_F,sample = Φ_F,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
Where:
-
Φ_F is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
'sample' refers to the BBD conjugate and 'ref' refers to the reference standard.
-
Protocol 2: Measurement of Photobleaching Rate
This protocol provides a method for quantifying the photostability of a BBD conjugate by measuring its photobleaching rate.
Experimental Workflow for Photobleaching Measurement
References
improving signal-to-noise ratio for 4-(Bromomethyl)-2,1,3-benzoxadiazole experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD). Our goal is to help you improve the signal-to-noise ratio in your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BBD) and what is it used for?
A1: this compound (BBD) is a fluorescent labeling reagent. It is used to attach a fluorescent tag to molecules of interest, primarily those containing thiol groups (sulfhydryl groups, -SH), such as cysteine residues in proteins and peptides. This allows for the visualization and tracking of these molecules in biological systems.
Q2: What are the typical excitation and emission wavelengths for BBD-labeled molecules?
A2: The spectral properties of BBD-labeled molecules can be influenced by the local environment. Generally, benzoxadiazole derivatives absorb light in the blue region of the spectrum and emit in the green-to-yellow region. For 4-amino-2,1,3-benzothiadiazole, a related compound, the emission is around 519-536 nm.[1] It is always recommended to determine the optimal excitation and emission maxima for your specific BBD conjugate experimentally.
Q3: How should I store this compound?
A3: BBD is a reactive compound and should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, keeping it at -20°C is recommended. Stock solutions in anhydrous solvents like DMSO or DMF should be prepared fresh before use and protected from moisture to avoid hydrolysis of the bromomethyl group.
Q4: What are the main causes of a low signal-to-noise ratio in BBD experiments?
A4: A low signal-to-noise ratio can be caused by several factors, including:
-
Low labeling efficiency: Incomplete reaction of BBD with the target molecule.
-
Fluorescence quenching: Reduction of the fluorescence signal due to the local environment or the presence of quenching agents.
-
High background fluorescence: Non-specific binding of the BBD probe to other molecules or surfaces.
-
Photobleaching: Destruction of the fluorophore by prolonged exposure to excitation light.
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inefficient Labeling | Optimize Reaction pH: The reaction between the bromomethyl group of BBD and a thiol is pH-dependent. Ensure the pH of your reaction buffer is between 7.0 and 8.5 to facilitate the deprotonation of the thiol group, making it more nucleophilic. Check Reagent Quality: Ensure your BBD reagent has not degraded. Test its reactivity with a known thiol-containing compound. Increase Reagent Concentration: A molar excess of BBD (typically 10-20 fold) over the thiol-containing molecule is often required to drive the reaction to completion. |
| Fluorescence Quenching | Sample Dilution: High concentrations of the labeled molecule can lead to self-quenching. Try diluting your sample. Amino Acid Quenching: Certain amino acids, particularly Tryptophan (Trp), Tyrosine (Tyr), and Methionine (Met), can quench the fluorescence of nearby fluorophores.[2] If possible, modify the protein sequence to move the labeling site away from these residues. Buffer Composition: Some buffer components can act as quenchers. Test different buffer systems. |
| Photobleaching | Reduce Exposure Time: Minimize the time your sample is exposed to the excitation light. Use Antifade Reagents: Incorporate an antifade reagent into your mounting medium for microscopy experiments. Optimize Excitation Power: Use the lowest laser power necessary to obtain a detectable signal. |
Issue 2: High Background Signal
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Non-Specific Binding | Blocking: For imaging applications, use a blocking agent like Bovine Serum Albumin (BSA) to saturate non-specific binding sites before adding the BBD-labeled molecule. Washing Steps: Increase the number and duration of washing steps after incubation with the probe to remove unbound BBD. Reduce Probe Concentration: High concentrations of the labeling reagent can lead to increased non-specific binding. Titrate the BBD concentration to find the optimal balance between signal and background. |
| Autofluorescence | Use a Control: Image an unlabeled sample under the same conditions to assess the level of endogenous fluorescence. Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the specific BBD signal from the autofluorescence background. |
| Hydrolyzed Probe | Fresh Reagent: Ensure that the BBD stock solution is fresh and has been protected from moisture to prevent the formation of the non-reactive and potentially fluorescent alcohol derivative. |
Quantitative Data
Table 1: Fluorescence Quenching of Benzoxadiazole-related Probes by Amino Acids
The following table summarizes the dynamic (collisional) quenching constants (Kd) for a class of fluorescent probes related to BBD when interacting with various amino acids. Tryptophan is observed to be the most significant quencher.[2]
| Amino Acid | Quenching Constant (Kd) [M-1] |
| Tryptophan (Trp) | 35 - 43 |
| Tyrosine (Tyr) | 17 - 25 |
| Methionine (Met) | 7 - 16 |
| Histidine (His) | No significant quenching |
| Valine (Val) | No significant quenching |
| Phenylalanine (Phe) | No significant quenching |
Data is for a class of pseudopeptidic compounds with an anthracene fluorophore, which provides a general indication of quenching potential for aromatic fluorophores.[2]
Table 2: Photophysical Properties of a 4-amino-substituted Benzoxadiazole Derivative
The following table shows the effect of solvent polarity on the quantum yield of a related benzoxadiazole dye. A decrease in quantum yield is observed in more polar solvents.[3]
| Solvent | Quantum Yield (Φf) |
| Acetonitrile (ACN) | 0.05 |
Experimental Protocols
Protocol 1: Labeling of a Cysteine-Containing Peptide with BBD
This protocol provides a general procedure for labeling a peptide with a free cysteine residue using BBD.
Materials:
-
This compound (BBD)
-
Cysteine-containing peptide
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 50 mM Phosphate buffer, pH 7.5, containing 1 mM EDTA. Degas the buffer by bubbling with nitrogen or argon for 20 minutes before use.
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare BBD Stock Solution: Dissolve BBD in anhydrous DMF or DMSO to a final concentration of 10 mM. Prepare this solution fresh before each use.
-
Prepare Peptide Solution: Dissolve the cysteine-containing peptide in the degassed reaction buffer to a concentration of 1-5 mg/mL.
-
(Optional) Reduction of Disulfides: If the peptide may have formed disulfide bonds, add a 10-fold molar excess of TCEP to the peptide solution and incubate for 30 minutes at room temperature.
-
Labeling Reaction: Add the BBD stock solution to the peptide solution to achieve a 10- to 20-fold molar excess of BBD over the peptide.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.
-
Purification: Separate the BBD-labeled peptide from unreacted BBD and other reaction components using a size-exclusion chromatography column equilibrated with the reaction buffer.
-
Characterization: Confirm successful labeling by mass spectrometry and measure the absorbance and fluorescence spectra to determine the concentration and photophysical properties of the conjugate.
Visualizations
Experimental Workflow for Protein Labeling
References
Technical Support Center: 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD)
Welcome to the technical support center for 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this thiol-reactive fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BBD) and what is its primary application?
A1: this compound (BBD) is a fluorescent labeling reagent. Its primary application is the covalent modification of sulfhydryl groups in proteins and peptides, particularly the side chain of cysteine residues. The benzoxadiazole moiety is a fluorophore that allows for the detection and quantification of the labeled biomolecules.
Q2: What is the mechanism of the labeling reaction?
A2: The labeling reaction proceeds via a nucleophilic substitution reaction. The nucleophilic sulfur atom of a deprotonated thiol group (thiolate) on a cysteine residue attacks the electrophilic carbon of the bromomethyl group of BBD. This results in the formation of a stable thioether bond and the release of a bromide ion.
Q3: What are the spectral properties of BBD?
Q4: How should I store this compound?
A4: BBD should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep it at -20°C. Stock solutions in anhydrous organic solvents like DMSO or DMF can also be stored at -20°C, but should be protected from moisture to prevent hydrolysis of the bromomethyl group.
Troubleshooting Guides
Problem 1: Low or No Labeling Efficiency
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Oxidized Thiols | Cysteine residues can oxidize to form disulfide bonds, which are not reactive with BBD. Solution: Pre-treat your protein sample with a mild, non-thiol reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds and ensure the availability of free thiols. |
| Incorrect Reaction pH | The reaction is pH-dependent as it requires the deprotonation of the cysteine thiol group to the more nucleophilic thiolate anion. Solution: Perform the labeling reaction at a pH between 7.0 and 8.5. A common choice is a phosphate or borate buffer in this range. |
| Insufficient Reagent Concentration | The molar ratio of BBD to protein may be too low for efficient labeling. Solution: Increase the molar excess of BBD. A typical starting point is a 10 to 20-fold molar excess of the probe over the protein. Optimize this ratio for your specific protein. |
| Inaccessible Cysteine Residues | The target cysteine residue may be buried within the protein's three-dimensional structure and therefore inaccessible to the labeling reagent. Solution: Consider performing the labeling reaction under partially denaturing conditions (e.g., with low concentrations of urea or guanidinium chloride). Note that this may affect protein function. |
| Hydrolyzed Reagent | The bromomethyl group of BBD can be hydrolyzed by water, rendering it inactive. Solution: Prepare fresh stock solutions of BBD in an anhydrous organic solvent like DMSO or DMF immediately before use. Avoid prolonged exposure of the stock solution to aqueous environments. |
Problem 2: Non-Specific Labeling
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Reaction with Other Nucleophilic Residues | At higher pH values and with prolonged incubation times, BBD may react with other nucleophilic amino acid side chains, such as lysine or histidine. Solution: Optimize the reaction pH to be as low as possible while still allowing for efficient thiol labeling (typically pH 7.0-7.5). Reduce the incubation time and the molar excess of BBD. |
| Precipitation of the Reagent | BBD has limited aqueous solubility and can precipitate out of solution, leading to non-specific association with the protein. Solution: Ensure that the final concentration of the organic solvent (from the BBD stock solution) in the reaction mixture is kept low (typically <5% v/v) to prevent protein denaturation and reagent precipitation. |
Problem 3: Low or Unstable Fluorescent Signal
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Fluorescence Quenching | High concentrations of the labeled protein can lead to self-quenching. Contaminants from the synthesis or purification steps can also quench fluorescence. Solution: Measure the fluorescence at different concentrations to check for self-quenching. Ensure thorough purification of the labeled protein to remove any quenching contaminants. |
| Instability of the Thioether Linkage | The thioether bond formed between BBD and cysteine can be unstable under certain conditions. Studies on similar benzoxadiazole derivatives have shown that the label can be released from the protein upon heating at basic pH in the presence of reducing agents[1]. Solution: Avoid heating the labeled protein, especially in the presence of reducing agents like DTT or β-mercaptoethanol. If downstream applications require such conditions, be aware of the potential for label loss. |
| Photobleaching | The fluorophore can be irreversibly destroyed by prolonged exposure to excitation light. Solution: Minimize the exposure of the sample to the excitation light source. Use an anti-fade reagent if imaging with fluorescence microscopy. |
Experimental Protocols
General Protocol for Protein Labeling with BBD
This protocol provides a general starting point for labeling a protein with BBD. Optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
This compound (BBD)
-
Anhydrous DMSO or DMF
-
Protein of interest in a suitable buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Quenching reagent (e.g., 2-mercaptoethanol or L-cysteine)
Procedure:
-
Prepare Protein Sample:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
(Optional) If the protein contains disulfide bonds that need to be reduced, add TCEP to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature.
-
-
Prepare BBD Stock Solution:
-
Dissolve BBD in anhydrous DMSO or DMF to a concentration of 10-20 mM. Prepare this solution fresh immediately before use.
-
-
Labeling Reaction:
-
Add the BBD stock solution to the protein solution to achieve a 10 to 20-fold molar excess of BBD over the protein. Add the stock solution dropwise while gently vortexing to ensure mixing.
-
Keep the final concentration of the organic solvent below 5% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add a small molecule thiol like 2-mercaptoethanol or L-cysteine to a final concentration of 10-50 mM to react with any excess BBD.
-
-
Purification:
-
Remove the unreacted BBD and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the BBD fluorophore (to be determined experimentally, but typically in the green region).
-
Confirm the purity and labeling of the protein by SDS-PAGE and in-gel fluorescence scanning.
-
Visualizations
Caption: Experimental workflow for labeling proteins with BBD.
Caption: Troubleshooting decision tree for BBD labeling.
Caption: Reaction pathway for labeling cysteine with BBD.
References
Technical Support Center: 4-(Bromomethyl)-2,1,3-benzoxadiazole
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-(Bromomethyl)-2,1,3-benzoxadiazole in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a reactive compound due to the presence of a benzylic bromide. As a solid, it should be stored in a cool, dry place to ensure long-term stability.[1] In solution, its stability is significantly influenced by the solvent, pH, temperature, and the presence of nucleophiles.
Q2: Which solvents are recommended for dissolving this compound?
For immediate use, aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally recommended. It is crucial to use anhydrous solvents, as the compound is susceptible to hydrolysis.
Q3: How does pH affect the stability of this compound in aqueous solutions?
While specific data for this compound is limited, related oxadiazole derivatives have shown pH-dependent stability.[2] It is anticipated that the compound will exhibit maximum stability in a slightly acidic to neutral pH range (pH 3-5).[2] Both strongly acidic and alkaline conditions are expected to accelerate its degradation.
Q4: What are the likely degradation products of this compound in solution?
The primary degradation pathways are likely hydrolysis and reaction with nucleophiles. Hydrolysis in the presence of water will lead to the formation of 4-(Hydroxymethyl)-2,1,3-benzoxadiazole. Reaction with other nucleophiles will result in the substitution of the bromine atom. For instance, reaction with thiols will form thioethers, and reaction with amines will yield secondary amines.
Q5: How should I store solutions of this compound?
Solutions of this compound are not recommended for long-term storage. If storage is necessary, it should be in an anhydrous aprotic solvent at -20°C or -80°C, protected from light. However, for best results, it is always advisable to prepare solutions fresh before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no reactivity in labeling experiments | Degradation of the reagent. | Prepare a fresh solution of this compound in an anhydrous aprotic solvent. Ensure your reaction buffer is within the optimal pH range for the reaction and that the reagent has not been stored for an extended period. |
| Multiple spots on TLC or peaks in HPLC analysis of the starting material | The compound has degraded. | Purchase a new batch of the reagent. For existing stock, purify by recrystallization or column chromatography if possible, and verify the purity before use. |
| Inconsistent experimental results | Instability of the reagent solution. | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Formation of unexpected byproducts | Reaction with nucleophilic components in the reaction mixture (e.g., buffer components, impurities). | Use non-nucleophilic buffers. Ensure all components of the reaction mixture are of high purity. |
Stability and Reactivity Data
| Condition | Effect on Stability | Potential Products |
| Aprotic Solvents (anhydrous) | Relatively stable for short-term use. | - |
| Protic Solvents (e.g., water, alcohols) | Prone to solvolysis. | 4-(Hydroxymethyl)-2,1,3-benzoxadiazole, 4-(Alkoxymethyl)-2,1,3-benzoxadiazole |
| Nucleophiles (e.g., thiols, amines) | Highly reactive. | Thioethers, secondary amines |
| Acidic Conditions (low pH) | Potential for accelerated degradation.[2] | Hydrolysis products, ring-opened products |
| Basic Conditions (high pH) | Potential for accelerated degradation.[2] | Hydrolysis products, other substitution products |
| Elevated Temperature | Increased rate of degradation. | Various degradation products |
| Light Exposure | Potential for photodegradation. | Photodegradation products |
Experimental Protocols
Protocol 1: Assessing the Purity of this compound by HPLC-UV
This protocol provides a general method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-20 min: Return to 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by the area percentage of the main peak.
Protocol 2: Stability Study of this compound in Solution
This protocol outlines a method to evaluate the stability of the compound in a specific solvent over time.
-
Solution Preparation: Prepare a stock solution of this compound in the solvent of interest (e.g., anhydrous acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Storage Conditions: Aliquot the solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C). Protect from light.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each storage condition.
-
HPLC Analysis: Analyze the sample from each time point using the HPLC method described in Protocol 1.
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point by comparing the peak area to the peak area at time 0. This will allow for the determination of the compound's half-life under the tested conditions.
Visual Guides
Caption: Factors influencing the stability of this compound in solution.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 2. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Samples Labeled with 4-(Bromomethyl)-2,1,3-benzoxadiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of excess 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD) from experimental samples after labeling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound (BBD) after a labeling reaction?
A1: Removing unreacted or excess BBD is a critical step for several reasons. The presence of free dye can lead to inaccurate quantification of labeling efficiency and high background signals in fluorescence-based assays, potentially causing artifacts in imaging applications.[1] Therefore, thorough purification is essential to ensure the quality and reliability of downstream experimental results.
Q2: What are the common methods for removing excess BBD from macromolecule samples (e.g., proteins, antibodies)?
A2: The most common and effective methods for removing small molecules like BBD from larger biomolecules are based on size-exclusion chromatography. Commercially available options include:
-
Spin Columns: These offer a rapid and convenient method for processing small sample volumes.[1][2]
-
Gravity-Flow Desalting Columns: Suitable for larger sample volumes, these columns also separate molecules based on size.
-
Dialysis: A traditional method effective for buffer exchange and removal of small molecules, though it is more time-consuming.[1]
Q3: Can I use other purification methods like silica gel chromatography or recrystallization?
A3: Silica gel chromatography and recrystallization are standard organic chemistry techniques for purifying small molecules. These methods are generally not suitable for purifying BBD-labeled proteins or other large biomolecules, as the conditions (e.g., organic solvents, temperature changes) can lead to denaturation. However, these techniques are appropriate if the labeled molecule is itself a small organic compound.
Q4: Should I quench the labeling reaction before purification?
A4: Yes, quenching the reaction is a highly recommended step. BBD is a reactive alkylating agent. Adding a quenching agent with a nucleophilic group will react with and neutralize any remaining BBD. This prevents further non-specific labeling of your target molecule or other components in the sample during purification and storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the removal of excess BBD.
Issue 1: Low Recovery of Labeled Protein
| Possible Cause | Recommended Solution |
| Incorrect Spin Column/Resin Choice | Ensure the molecular weight cut-off (MWCO) of the resin is appropriate for your protein. For most proteins, a 7 kDa MWCO is effective.[1][2] |
| Protein Precipitation in the Column | If the protein has precipitated, try decreasing the sample concentration or using a linear gradient elution if applicable. Adding detergents or adjusting the NaCl concentration in your buffer can also help maintain solubility. |
| Non-specific Binding to the Resin | While size-exclusion resins are designed for minimal interaction, some non-specific binding can occur. Ensure your buffer conditions (pH, ionic strength) are optimal for your protein's stability. Including a non-ionic detergent (e.g., 0.1% Tween-20) in the buffer may reduce non-specific hydrophobic interactions. |
| Protein Degradation | Proteolytic degradation can lead to lower yields of intact protein.[3][4] Consider adding protease inhibitors to your sample and buffers, and perform the purification steps at 4°C to minimize protease activity.[3][4] |
| Improper Sample Loading or Centrifugation | Ensure the sample is applied directly to the center of the resin bed.[5][6] Use the recommended centrifugation speed and time; excessive force or duration can damage the resin and lead to sample loss.[5] |
Issue 2: Incomplete Removal of Excess BBD (High Background Fluorescence)
| Possible Cause | Recommended Solution |
| Exceeded Resin Capacity | The amount of resin must be sufficient to retain the excess dye. For high molar excesses of BBD, you may need to use a larger spin column or multiple columns.[2] Some dye-removal resins have specific recommendations for the amount of resin to use based on the labeling reaction volume and molar excess of the dye.[2] |
| Inadequate Quenching | If the reaction is not properly quenched, unreacted BBD can continue to react or non-specifically associate with your sample. Ensure a sufficient molar excess of the quenching agent is added and allowed to react before purification. |
| Sample Contains Organic Solvents | High concentrations of organic solvents (like DMF or DMSO) used to dissolve BBD can interfere with the performance of some dye removal resins.[2][6] It is recommended to limit the concentration of such solvents to ≤10% in the sample applied to the column.[2][6] |
| Sub-optimal Buffer Conditions | For optimal performance of many commercial dye removal resins, the sample pH should be between 6.5 and 8.5, and the NaCl concentration around 150 mM.[2] |
| Dye Properties | Some fluorescent dyes may require a second pass through the purification column for complete removal.[2] If you still observe high background after the first purification, consider repeating the process. |
Experimental Protocols
Protocol 1: Quenching the BBD Labeling Reaction
The bromomethyl group of BBD is an alkylating agent that readily reacts with nucleophiles such as thiols and primary amines. To stop the labeling reaction and deactivate excess BBD, a quenching agent containing these functional groups should be added.
Materials:
-
Quenching Agent Stock Solution (select one):
-
1 M Tris-HCl, pH 8.0
-
1 M Glycine, pH 8.0
-
1 M Dithiothreitol (DTT) or β-mercaptoethanol (use fresh)
-
Procedure:
-
After the desired labeling incubation time, add the quenching agent to the reaction mixture. A final concentration of 20-50 mM is typically sufficient.
-
Incubate the quenching reaction for at least 1 hour at room temperature.
-
The sample is now ready for purification to remove the quenched BBD and excess quenching agent.
Protocol 2: Excess BBD Removal Using a Spin Column
This protocol is adapted for commercially available spin desalting columns (e.g., Zeba™ Dye and Biotin Removal Spin Columns).[1][5]
Materials:
-
Spin Column (e.g., 7K MWCO)
-
Microcentrifuge
-
Collection Tubes
-
Equilibration Buffer (e.g., Phosphate-Buffered Saline, PBS)
Procedure:
-
Column Preparation:
-
Column Equilibration:
-
Place the column in a new collection tube.
-
Add 300-500 µL of equilibration buffer to the top of the resin.
-
Centrifuge at 1,500 x g for 1-2 minutes. Discard the flow-through. Repeat this step 2-3 times.
-
-
Sample Application and Purification:
-
Place the equilibrated column in a new, clean collection tube.
-
Slowly apply your quenched labeling reaction mixture to the center of the compacted resin bed.
-
Centrifuge at 1,500 x g for 2 minutes to collect the purified, labeled sample.[1]
-
The purified sample will be in the collection tube, while the excess BBD and quenching agent will be retained in the resin.
-
-
Storage: Store the purified labeled protein protected from light at 4°C. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
Data Presentation
Table 1: Comparison of Common Methods for Excess BBD Removal
| Feature | Spin Column Chromatography | Gravity-Flow Chromatography | Dialysis |
| Principle | Size-Exclusion Chromatography | Size-Exclusion Chromatography | Diffusion across a semi-permeable membrane |
| Typical Processing Time | < 15 minutes[1] | 30-60 minutes | 4 hours to overnight |
| Sample Volume Range | 10 µL - 4 mL | 0.5 mL - 10 mL | 50 µL - 100 mL |
| Protein Recovery | High (>90%) | High (>90%) | Very High (>95%) |
| Key Advantage | Fast and easy to use | Can handle larger volumes than spin columns | High recovery and suitable for large buffer volume exchange |
| Key Disadvantage | Limited sample volume per column | Slower than spin columns | Time-consuming |
Visualizations
Caption: Workflow for removing excess this compound.
Caption: Troubleshooting logic for BBD purification issues.
References
- 1. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Zaprett App для Android · bol-van/zapret · Discussion #1405 · GitHub [github.com]
- 6. Bromomethyl compounds | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD) Assays
Welcome to the technical support center for 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this thiol-reactive fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BBD) and what is it used for?
A1: this compound (BBD) is a fluorescent labeling reagent that is essentially non-fluorescent until it reacts with a thiol group (also known as a sulfhydryl group), such as the one found in the amino acid cysteine. This reaction forms a stable, highly fluorescent thioether adduct. This property makes BBD a valuable tool for detecting and quantifying free thiols in proteins and other molecules. It is commonly used in various applications, including:
-
Studying protein structure and function.
-
Investigating redox signaling pathways.
-
Screening for drugs that interact with protein thiols.
-
Visualizing the localization of thiol-containing proteins in cells.
Q2: What are the excitation and emission wavelengths of the BBD-thiol adduct?
A2: The fluorescent adduct formed by the reaction of BBD with a thiol typically has an excitation maximum around 480 nm and an emission maximum around 520 nm. This makes it compatible with standard fluorescence microscopy filter sets, such as those used for fluorescein isothiocyanate (FITC) or green fluorescent protein (GFP), which often utilize a 488 nm laser line for excitation.
Q3: How does the reactivity of BBD with different thiols, like cysteine and glutathione, compare?
Troubleshooting Guides
This section provides solutions to common problems encountered during BBD assays.
Problem 1: High Background Fluorescence
High background fluorescence can mask the specific signal from the BBD-thiol adduct, leading to inaccurate quantification and poor image quality.
Possible Causes and Solutions:
| Cause | Solution |
| Autofluorescence | Biological samples naturally contain molecules (e.g., NADH, FAD, collagen, elastin) that fluoresce, especially when excited with blue light (like a 488 nm laser).[1][2][3][4][5] Include an unstained control sample to assess the level of autofluorescence. If autofluorescence is high, consider using a quenching agent like Sudan Black B or Eriochrome Black T, particularly for tissue sections.[1] Alternatively, spectral unmixing techniques can be employed if the emission spectra of the autofluorescence and the BBD adduct are distinct. |
| Excess Unreacted BBD | Insufficient washing after the labeling step can leave behind unreacted BBD, which, although weakly fluorescent, can contribute to background noise. Increase the number and duration of wash steps. Using a buffer containing a mild detergent like Tween-20 (e.g., 0.05% in PBS) can help remove non-specifically bound probe.[2] |
| Non-specific Binding of BBD | BBD can non-specifically associate with hydrophobic regions of proteins or cellular structures. Include a blocking step before adding BBD. Common blocking agents include bovine serum albumin (BSA) or non-fat dry milk. The concentration and incubation time for blocking may need to be optimized. |
| Contaminated Reagents | Buffers, media, or other solutions may contain fluorescent impurities. Use high-purity, fresh reagents and filter-sterilize solutions when possible. |
| Suboptimal pH | A pH that is too high can lead to hydrolysis of the bromomethyl group, potentially creating a fluorescent byproduct. Maintain the pH of the reaction buffer within the optimal range of 7.5-8.5. |
Problem 2: Weak or No Signal
A weak or absent fluorescent signal can indicate a problem with the labeling reaction or the detection process.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Thiol Availability | The target thiol groups may be oxidized to disulfides or other oxidized forms and are therefore unavailable to react with BBD. Pre-treat the sample with a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds. Note that strong reducing agents like dithiothreitol (DTT) can compete with the target thiols for BBD and should be removed before adding the probe. |
| Low Concentration of Target Thiols | The protein or molecule of interest may have a very low abundance of accessible thiols. Consider increasing the concentration of your sample or using a more sensitive detection method. |
| Suboptimal Reaction Conditions | The reaction time, temperature, or BBD concentration may not be optimal. Optimize these parameters by performing a time-course experiment or a titration of the BBD concentration. A typical starting point is a 10-20 fold molar excess of BBD to protein, with an incubation time of 1-2 hours at room temperature.[6] |
| Degradation of BBD | BBD is light-sensitive and can degrade over time, especially when in solution. Prepare fresh solutions of BBD for each experiment and protect them from light. Store the stock solution in a dark, dry place at -20°C. |
| Incorrect Instrument Settings | Ensure that the excitation and emission wavelengths on the fluorescence plate reader or microscope are set correctly for the BBD-thiol adduct (Excitation ~480 nm, Emission ~520 nm). Also, check that the gain and exposure settings are appropriate. |
Problem 3: False Positives or False Negatives in Drug Screening
In high-throughput screening (HTS) assays, certain compounds can interfere with the assay chemistry or the fluorescence detection, leading to misleading results.
Possible Causes and Solutions:
| Cause | Solution |
| Autofluorescent Compounds | Some test compounds are inherently fluorescent and emit light in the same spectral range as the BBD-thiol adduct.[7] Screen the compound library for autofluorescence at the assay's excitation and emission wavelengths before performing the main assay. |
| Fluorescence Quenching | Test compounds can absorb the excitation light or the emitted fluorescence, a phenomenon known as quenching, leading to a false negative result.[7] A counterscreen can be performed where the test compounds are added to a solution containing the pre-formed BBD-thiol adduct to identify quenchers. |
| Reactive Compounds | Some compounds in screening libraries are highly reactive electrophiles that can directly react with the target thiols, preventing BBD from binding and resulting in a false positive (if screening for inhibitors of a thiol-dependent process). Conversely, compounds that react with BBD itself can also lead to artifacts.[8] Characterize the mechanism of action of hit compounds to rule out non-specific reactivity. |
| Assay Buffer Components | Components in the assay buffer, such as detergents or salts, can influence the activity of the target protein or the reactivity of the test compounds.[7] Ensure that the buffer composition is consistent across all assays and controls. |
Experimental Protocols
Protocol 1: Labeling of Protein Thiols with BBD for SDS-PAGE Analysis
This protocol describes the labeling of protein thiols in a cell lysate with BBD for subsequent visualization by SDS-PAGE and in-gel fluorescence scanning.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
This compound (BBD) stock solution (10 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Acetone (ice-cold)
-
SDS-PAGE loading buffer (non-reducing)
-
SDS-PAGE gel and running buffer
-
Fluorescence gel scanner (with appropriate filters for ~488 nm excitation and ~520 nm emission)
Procedure:
-
Cell Lysis: Lyse cells in a suitable lysis buffer containing protease inhibitors on ice.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
(Optional) Reduction of Disulfides: To label total thiols, treat the lysate with 5 mM TCEP for 30 minutes at room temperature.
-
BBD Labeling: Add the BBD stock solution to the protein lysate to a final concentration of 100-200 µM. Incubate for 1-2 hours at room temperature in the dark.
-
Protein Precipitation: Precipitate the labeled proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C for at least 1 hour.
-
Pellet and Wash: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. Carefully discard the supernatant and wash the protein pellet with ice-cold acetone to remove unreacted BBD.
-
Resuspension: Air-dry the pellet and resuspend it in non-reducing SDS-PAGE loading buffer.
-
SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
-
In-Gel Fluorescence Scanning: Visualize the fluorescently labeled proteins by scanning the gel using a fluorescence imager with excitation and emission wavelengths appropriate for the BBD-thiol adduct.
-
(Optional) Coomassie Staining: After fluorescence scanning, the gel can be stained with Coomassie Brilliant Blue to visualize the total protein profile.
Protocol 2: Staining of Intracellular Thiols with BBD for Fluorescence Microscopy
This protocol provides a general guideline for staining thiols in cultured cells with BBD for visualization by fluorescence microscopy.
Materials:
-
Cultured cells on coverslips or in imaging plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (for fixation)
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
This compound (BBD) working solution (10-50 µM in PBS)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells to the desired confluency on coverslips or in imaging plates.
-
Fixation: Wash the cells once with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific binding sites by incubating the cells with blocking buffer for 30 minutes at room temperature.
-
BBD Staining: Incubate the cells with the BBD working solution for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS to remove unreacted BBD.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for BBD (e.g., FITC channel) and DAPI.
Signaling Pathways and Workflows
Redox Signaling and Thiol Modification
Many cellular signaling pathways are regulated by the redox state of specific cysteine residues in proteins. Reactive oxygen species (ROS) can oxidize these thiols, leading to changes in protein function. BBD can be used to probe the status of these redox-sensitive thiols.
Experimental Workflow for BBD-based Thiol Detection
The following diagram illustrates a typical workflow for detecting protein thiols using BBD.
Logical Troubleshooting Flowchart
This flowchart provides a step-by-step guide to troubleshooting common issues in BBD assays.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. m.youtube.com [m.youtube.com]
- 3. frontiersin.org [frontiersin.org]
- 4. biotium.com [biotium.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fluorescence Studies with 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD)
Welcome to the technical support center for 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing filter sets and troubleshooting common issues encountered during fluorescence experiments with BBD.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound (BBD)?
While specific spectral data for unconjugated this compound is not extensively published, the fluorescent properties become prominent after it reacts with a target molecule. Based on data from closely related 2,1,3-benzoxadiazole derivatives, the excitation maximum of BBD conjugates is expected to be in the blue region of the spectrum, with an emission maximum in the green region. For instance, derivatives of the related compound 4-nitro-2,1,3-benzoxadiazole (NBD) exhibit an excitation maximum around 458 nm and an emission maximum around 530 nm.[1][2][3] Other synthesized 2,1,3-benzoxadiazole derivatives show absorption maxima at approximately 419 nm and emit in the bluish-green region.[1]
Q2: Which filter set is recommended for BBD fluorescence microscopy?
Given the expected spectral properties of BBD conjugates (excitation in the blue, emission in the green), a standard Fluorescein isothiocyanate (FITC) or Green Fluorescent Protein (GFP) filter set is a suitable starting point. These filter sets are commonly available on most fluorescence microscopes.
Q3: How does the bromomethyl group of BBD react with target molecules?
The bromomethyl group is a reactive moiety that readily undergoes nucleophilic substitution with functional groups present in biomolecules. Primarily, it reacts with the sulfhydryl groups of cysteine residues and the amino groups of lysine residues in proteins, forming a stable covalent bond.[4]
Q4: Is this compound cell-permeable?
The cell permeability of BBD will depend on the specific experimental conditions and the cell type being used. Small, uncharged molecules can often passively diffuse across cell membranes. However, for intracellular labeling, optimization of incubation time and concentration may be necessary.
Q5: How can I improve the photostability of my BBD-labeled samples?
Benzoxadiazole-based fluorophores can be susceptible to photobleaching. To mitigate this, it is recommended to:
-
Use a mounting medium containing an anti-fade reagent.
-
Minimize the exposure of the sample to the excitation light.
-
Use the lowest possible excitation light intensity that provides an adequate signal.
-
Acquire images efficiently to reduce exposure time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Weak Fluorescence Signal | Incomplete labeling reaction. | - Ensure the pH of the reaction buffer is optimal for the target functional group (typically pH 7.5-8.5 for amines).- Verify the concentration and purity of BBD and the target molecule.- Increase the incubation time or temperature of the labeling reaction. |
| Low concentration of the target molecule. | - Increase the amount of starting material if possible.- Consider an enrichment step for the target molecule before labeling. | |
| Incorrect filter set. | - Use a filter set appropriate for blue excitation and green emission (e.g., FITC/GFP).- Check the specifications of your microscope's filter cubes. | |
| Photobleaching. | - Use an anti-fade mounting medium.- Minimize light exposure and use neutral density filters to reduce excitation intensity. | |
| High Background Fluorescence | Excess, unreacted BBD. | - Thoroughly wash the sample after the labeling reaction to remove unbound probe.- Consider using a purification method like dialysis or gel filtration for labeled proteins. |
| Non-specific binding of BBD. | - Optimize the labeling conditions (e.g., reduce BBD concentration, shorten incubation time).- Include a blocking step (e.g., with BSA) before labeling. | |
| Autofluorescence from cells or medium. | - Use a culture medium with low background fluorescence.- Image an unlabeled control sample to assess the level of autofluorescence.- Consider using spectral unmixing if your imaging system supports it. | |
| Photobleaching (Signal Fades Quickly) | High excitation light intensity. | - Reduce the power of the light source using neutral density filters.- Decrease the exposure time for image acquisition. |
| Sample not properly mounted. | - Use a high-quality anti-fade mounting medium. | |
| Inconsistent or Patchy Staining | Inefficient labeling. | - Ensure proper mixing of BBD with the sample during incubation.- Optimize the labeling protocol for your specific sample type. |
| Cell fixation or permeabilization issues. | - If labeling intracellular targets, ensure the fixation and permeabilization protocol is effective and does not damage the target epitope. |
Experimental Protocols
Protocol for Fluorescent Labeling of Proteins with BBD
This protocol is a general guideline and may require optimization for your specific protein of interest.
Materials:
-
This compound (BBD)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purified protein solution in a suitable buffer (e.g., PBS, pH 7.5-8.5)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column or dialysis tubing)
Procedure:
-
Prepare BBD Stock Solution: Dissolve BBD in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. This should be done immediately before use.
-
Prepare Protein Solution: Dissolve your purified protein in the reaction buffer to a concentration of 1-5 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris) or thiols that could react with BBD.
-
Labeling Reaction: While gently vortexing the protein solution, add the BBD stock solution dropwise to achieve a final molar ratio of BBD to protein between 10:1 and 20:1. The optimal ratio should be determined experimentally.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted BBD and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the BBD (at its absorbance maximum, ~420-470 nm).
Protocol for Fluorescent Labeling of Adherent Cells with BBD
This protocol provides a general framework for labeling live or fixed cells. Optimization is recommended.
Materials:
-
This compound (BBD)
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS), if applicable
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if applicable
-
Mounting medium with anti-fade reagent
Procedure:
-
Cell Culture: Plate cells on coverslips in a multi-well plate and grow to the desired confluency.
-
Cell Preparation (for fixed cells): a. Wash cells twice with PBS. b. Fix cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash cells three times with PBS. d. (Optional for intracellular targets) Permeabilize cells with 0.1% Triton X-100 for 10 minutes. e. Wash cells three times with PBS.
-
Prepare BBD Labeling Solution: Prepare a 1-10 µM solution of BBD in PBS or an appropriate buffer from a DMSO stock. The optimal concentration should be determined empirically.
-
Labeling: a. Remove the culture medium or PBS from the cells. b. Add the BBD labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: a. Remove the labeling solution. b. Wash the cells three to five times with PBS to remove any unbound BBD.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.
-
Imaging: Image the cells using a fluorescence microscope equipped with a suitable filter set for blue excitation and green emission.
Visualizations
Caption: Experimental workflow for optimizing filter sets for BBD fluorescence.
Caption: Troubleshooting decision-making for BBD fluorescence experiments.
References
Technical Support Center: 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD) Fluorescence
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the fluorescence quenching of 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD), a versatile fluorophore used in various research and development applications.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving BBD, leading to unexpected fluorescence quenching.
Issue: Low or No Fluorescence Signal After Labeling
Possible Causes:
-
Degradation of the Fluorophore: The 2,1,3-benzoxadiazole core can be sensitive to harsh experimental conditions such as extreme pH or high temperatures.
-
Incorrect Reaction pH: The reaction of the bromomethyl group with nucleophiles, particularly thiols, is highly pH-dependent. An unsuitable pH can lead to poor labeling efficiency.[1]
-
Oxidation of the Target Molecule: Target functional groups, such as thiols, can be prone to oxidation into disulfides, which prevents their reaction with BBD.[1]
-
Hydrolysis of the Bromomethyl Group: In aqueous solutions, the bromomethyl group can hydrolyze, rendering the BBD incapable of reacting with the target molecule.
Troubleshooting Steps:
-
Verify Fluorophore Integrity: Before conjugation, confirm the intrinsic fluorescence of your BBD stock solution in an appropriate organic solvent.
-
Optimize Reaction pH: For labeling proteins or peptides, maintaining a pH between 7.0 and 8.5 is generally recommended.[1] For other nucleophiles in organic solvents, the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) may be necessary.[1]
-
Use a Reducing Agent: If you are labeling thiols, consider pre-treating your sample with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure the presence of free thiols.[1]
-
Control Reaction Conditions: Perform the labeling reaction in the dark to prevent photobleaching and at a controlled temperature (e.g., room temperature) to avoid degradation.
Issue: Gradual Decrease in Fluorescence Intensity Over Time
Possible Causes:
-
Photobleaching: Continuous exposure to excitation light can lead to the irreversible photochemical destruction of the fluorophore.
-
Presence of Quenchers: Contaminants in the sample or buffer components can act as fluorescence quenchers.[1] Common quenchers include molecular oxygen and halide ions (e.g., I⁻, Br⁻).[2]
-
Changes in the Local Environment: The fluorescence of benzoxadiazole derivatives is highly sensitive to the polarity of their environment.[3][4] A change in the conformation of a labeled protein, for instance, could move the BBD probe to a more polar environment, leading to decreased fluorescence.[3]
Troubleshooting Steps:
-
Minimize Light Exposure: Keep samples in the dark whenever possible and use the lowest possible excitation intensity during measurements.
-
Deoxygenate Solutions: If quenching by molecular oxygen is suspected, deoxygenate your buffers by bubbling with nitrogen or argon gas.[1]
-
Purify the Sample: Ensure that all unreacted BBD and byproducts are removed after the labeling reaction using methods like dialysis or size-exclusion chromatography.[1]
-
Maintain a Stable Environment: Use buffers that maintain a constant pH and ionic strength to minimize environmentally induced fluorescence changes.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of fluorescence quenching that can affect BBD?
Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. The primary mechanisms include:
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation.[2][5] This process is dependent on the concentration of the quencher and the temperature.
-
Static Quenching: This happens when the fluorophore forms a non-fluorescent complex with a quencher in the ground state.[6]
-
Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer from an excited donor fluorophore (like BBD) to a suitable acceptor molecule in close proximity.[2][6]
-
Photoinduced Electron Transfer (PET): An electron is transferred from the excited fluorophore to an acceptor molecule, or vice versa, leading to quenching. This is a common mechanism for quenching by nitroaromatic compounds.[7][8]
Q2: How does the solvent environment impact the fluorescence of BBD?
The fluorescence of benzoxadiazole derivatives, like BBD, is highly sensitive to the solvent polarity.[3][4] Generally, an increase in solvent polarity leads to:
-
A red shift (a shift to longer wavelengths) in the emission spectrum.[3]
-
A decrease in the fluorescence quantum yield.[3]
This is because polar solvents can stabilize the more polar excited state of the fluorophore, which promotes non-radiative decay pathways.[3] This property can be advantageous, as it makes BBD a sensitive probe for monitoring changes in the local environment, such as protein conformational changes or binding events.[9]
Q3: What are some common chemical quenchers for benzoxadiazole-based fluorophores?
Several common substances can act as quenchers for fluorophores like BBD:
| Quencher Type | Examples | Quenching Mechanism |
| Halide Ions | Iodide (I⁻), Bromide (Br⁻) | Collisional (Dynamic) Quenching[2] |
| Molecular Oxygen | O₂ | Collisional (Dynamic) Quenching[2] |
| Nitroaromatic Compounds | Picric Acid, Nitrotoluene | Photoinduced Electron Transfer (PET)[7][10] |
| Heavy Atoms | Promote intersystem crossing to the triplet state |
Q4: Can BBD undergo self-quenching?
Yes, at high concentrations, BBD can exhibit self-quenching. This occurs when fluorophores in close proximity interact with each other, leading to a decrease in fluorescence intensity.[2] To check for self-quenching, measure the fluorescence at different concentrations of the labeled molecule. If self-quenching is occurring, you will observe a non-linear relationship between concentration and fluorescence intensity.
Experimental Protocols
Protocol: Labeling of a Thiol-Containing Peptide with this compound (BBD)
Materials:
-
This compound (BBD)
-
Thiol-containing peptide
-
Anhydrous, amine-free dimethylformamide (DMF)
-
Reaction buffer: 50 mM phosphate buffer, pH 7.5, containing 1 mM EDTA
-
Nitrogen or argon gas for deoxygenation
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of BBD: Dissolve the BBD in anhydrous DMF to a final concentration of 10 mM.
-
Prepare the peptide solution: Dissolve the thiol-containing peptide in the reaction buffer to a concentration of 1 mM.
-
Deoxygenate the reaction buffer: Bubble the reaction buffer with nitrogen or argon gas for 20 minutes to remove dissolved oxygen.
-
Perform the labeling reaction:
-
To the peptide solution, add the BBD stock solution to achieve a 5- to 10-fold molar excess of the fluorophore over the peptide.
-
Incubate the reaction mixture at room temperature for 2 hours in the dark.
-
-
Purify the labeled peptide:
-
Separate the BBD-labeled peptide from unreacted BBD and byproducts using a size-exclusion chromatography column.
-
Elute with the reaction buffer.
-
-
Characterize the labeled peptide:
-
Confirm the labeling by measuring the absorbance and fluorescence spectra of the purified product.
-
Visualizations
Caption: Workflow for labeling a thiol-containing peptide with BBD.
Caption: Common fluorescence quenching pathways for BBD.
References
- 1. benchchem.com [benchchem.com]
- 2. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Environmental effects on the fluorescence behaviour of carbazole derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edinst.com [edinst.com]
- 6. ossila.com [ossila.com]
- 7. Fluorescence Quenching and Electron Transfer Dynamics of a Thiophene-Substituted 1,3,4-Oxadiazole Derivative with Nitroaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new 4-Amino-7-Nitro-2,1,3-Benzoxadiazole (ANBD)-Based Fluorescent Probe for the Detection of Hg2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. UFZ - Publication Index - Helmholtz-Centre for Environmental Research [ufz.de]
Validation & Comparative
A Comparative Guide to Cysteine-Targeting Fluorescent Probes: Validating the Specificity of 4-(Bromomethyl)-2,1,3-benzoxadiazole
For researchers, scientists, and drug development professionals, the precise covalent labeling of proteins is a cornerstone of modern biological inquiry. The choice of a fluorescent probe is critical, dictating the specificity and reliability of downstream applications. This guide provides a comprehensive comparison of 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD), a thiol-reactive fluorescent reagent, with other commonly used cysteine-targeting probes. We present a data-driven analysis of their performance, detailed experimental protocols for labeling and validation, and visual workflows to ensure robust and reproducible results.
Introduction to Cysteine-Reactive Probes
Cysteine, with its nucleophilic thiol group, is an attractive target for site-specific protein modification due to its relatively low abundance and high reactivity compared to other amino acid residues. This allows for the precise attachment of probes to engineered or naturally accessible cysteines. The most common classes of cysteine-reactive reagents include maleimides, haloacetamides (like iodoacetamide), and bromomethylated aromatic compounds such as BBD and monobromobimane.
The reaction of BBD with the thiol group of a cysteine residue proceeds via a nucleophilic substitution, forming a stable thioether bond and rendering the protein fluorescent. The resulting 7-nitrobenzo[c][1][2][3]oxadiazole (NBD) adduct exhibits environmentally sensitive fluorescence, often showing increased quantum yield in more hydrophobic environments. This property can be advantageous for studying protein conformational changes and interactions.
Performance Comparison of Cysteine-Reactive Probes
The ideal cysteine-reactive probe should exhibit high reactivity and selectivity for thiols over other nucleophilic amino acid side chains, such as the amine group of lysine or the imidazole group of histidine. The stability of the resulting conjugate and the photophysical properties of the attached fluorophore are also critical considerations.
| Property | This compound (BBD) | Maleimides (e.g., N-ethylmaleimide) | Iodoacetamides |
| Reaction Mechanism | Nucleophilic Substitution | Michael Addition | Nucleophilic Substitution |
| Primary Target | Cysteine (thiol group) | Cysteine (thiol group) | Cysteine (thiol group) |
| Reaction pH | Neutral to slightly alkaline (pH 7-8) | Neutral (pH 6.5-7.5) | Neutral to alkaline (pH 7-9) |
| Reaction Speed | Moderate to Fast | Fast | Moderate |
| Potential Off-Targets | Lysine, Histidine (at higher pH) | Lysine (at pH > 7.5) | Histidine, Methionine, Lysine |
| Conjugate Stability | Stable thioether bond | Thioether bond, but can undergo hydrolysis/reversal under certain conditions | Stable thioether bond |
| Photophysical Properties | Environmentally sensitive fluorescence, moderate brightness | Varies with fluorophore, generally stable | Varies with fluorophore, generally stable |
Experimental Protocols
Reproducible and specific protein labeling requires carefully optimized protocols. Below are detailed methodologies for labeling proteins with BBD and, for comparison, a standard maleimide-based dye. A crucial subsequent step is the validation of labeling specificity, for which a mass spectrometry-based approach is provided.
Protocol 1: Protein Labeling with this compound (BBD)
This protocol is a general guideline and should be optimized for the specific protein of interest.
Materials:
-
Purified protein containing at least one cysteine residue in an appropriate buffer (e.g., PBS or HEPES, pH 7.4).
-
This compound (BBD).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).
-
Desalting column (e.g., Sephadex G-25) for removing excess reagents.
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be labeled, reduce the protein with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature.
-
Removal of Reducing Agent: Immediately before labeling, remove the reducing agent using a desalting column equilibrated with a degassed labeling buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare BBD Stock Solution: Prepare a 10-20 mM stock solution of BBD in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the BBD stock solution to the protein solution. The final concentration of the organic solvent should not exceed 5-10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol or DTT, to a final concentration of 10-20 mM.
-
Purification: Remove unreacted BBD and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
Protocol 2: Comparative Labeling with a Maleimide-Functionalized Dye
Materials:
-
Purified, reduced protein (as in Protocol 1).
-
Maleimide-functionalized fluorescent dye (e.g., Alexa Fluor 488 C5 Maleimide).
-
Anhydrous DMF or DMSO.
-
Labeling buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.0).
-
Desalting column.
Procedure:
-
Protein Preparation: Prepare the reduced and desalted protein as described in steps 1 and 2 of Protocol 1.
-
Prepare Maleimide Stock Solution: Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted maleimide dye using a desalting column.
Protocol 3: Validation of Labeling Specificity by Mass Spectrometry
This protocol provides a general workflow to identify the labeled amino acid residues.
Materials:
-
Labeled and purified protein.
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reducing agent (e.g., DTT).
-
Alkylating agent (e.g., Iodoacetamide).
-
Protease (e.g., Trypsin).
-
Mass spectrometer (e.g., Orbitrap or Q-TOF).
Procedure:
-
Denaturation, Reduction, and Alkylation: Denature the labeled protein in 8 M urea. Reduce any remaining disulfide bonds with DTT and alkylate the newly formed free thiols with iodoacetamide to prevent disulfide scrambling.
-
Proteolytic Digestion: Dilute the urea concentration to less than 2 M and digest the protein with trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the acquired MS/MS data against the protein sequence database using a search engine (e.g., Mascot, MaxQuant). Specify the mass modification corresponding to the BBD-adduct on cysteine residues as a variable modification. Also, search for potential off-target modifications on other residues like lysine, histidine, and methionine. The identification of peptides with the BBD modification on cysteine residues confirms specific labeling.
Visualizing the Workflow and Reaction Mechanisms
To further clarify the processes involved, the following diagrams illustrate the labeling reaction and the validation workflow.
Conclusion
Validating the labeling specificity of any fluorescent probe is paramount for the integrity of experimental data. While this compound is a valuable tool for introducing a fluorescent reporter at cysteine residues, its reactivity profile necessitates careful experimental design and rigorous validation. By comparing its performance characteristics with those of established reagents like maleimides and employing robust validation methods such as mass spectrometry, researchers can confidently utilize BBD in their studies of protein structure, function, and dynamics. This guide provides the foundational knowledge and protocols to achieve specific and reproducible protein labeling, empowering researchers to generate high-quality data in their scientific endeavors.
References
- 1. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Thiol-Reactive Probes: 4-(Bromomethyl)-2,1,3-benzoxadiazole in Focus
For researchers, scientists, and drug development professionals, the selective labeling of thiol groups on proteins and other biomolecules is a cornerstone technique for elucidating structure, function, and interactions. This guide provides an objective comparison of 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD), a member of the environmentally sensitive benzoxadiazole family, with other widely used thiol-reactive fluorescent probes. By presenting key performance data, detailed experimental protocols, and visual guides to reaction mechanisms and workflows, this document aims to equip researchers with the necessary information to select the optimal probe for their specific experimental needs.
The unique nucleophilicity of the cysteine thiol group makes it an ideal target for specific chemical modification. A variety of electrophilic reagents have been developed to covalently label these thiol groups with fluorescent reporters. The choice of a particular probe depends on a multitude of factors, including the desired spectral properties, reactivity, selectivity for thiols over other nucleophiles, and the stability of the resulting thioether bond. This guide will delve into a comparative analysis of BBD and other prominent classes of thiol-reactive probes, namely maleimides, iodoacetamides, and bimanes.
Comparative Analysis of Thiol-Reactive Probes
This compound (BBD) belongs to the benzoxadiazole (also known as benzofurazan) class of fluorophores. A key characteristic of these probes is their environmental sensitivity; their fluorescence properties, such as quantum yield and emission wavelength, can change significantly depending on the polarity of their local environment. Often, benzoxadiazole derivatives are fluorogenic, exhibiting minimal fluorescence until they react with a nucleophile like a thiol, which leads to a substantial increase in fluorescence. This "turn-on" property is highly advantageous for reducing background noise in imaging and detection assays.
Compared to other thiol-reactive probes, BBD's reactivity is conferred by the bromomethyl group, which reacts with thiols via a nucleophilic substitution reaction to form a stable thioether bond. The reactivity of haloacetyl derivatives like BBD is generally pH-dependent, with the reaction rate increasing at higher pH due to the increased concentration of the more nucleophilic thiolate anion.
Key Alternatives to BBD:
-
Maleimides (e.g., N-Ethylmaleimide, NEM): These are highly popular due to their excellent selectivity for thiols over other amino acid side chains, especially in the pH range of 6.5-7.5. The reaction proceeds via a Michael addition, forming a stable thioether linkage.
-
Iodoacetamides (e.g., 5-Iodoacetamidofluorescein, 5-IAF; N-(iodoacetyl)-N'-(5-sulfo-1-naphthyl)ethylenediamine, IAEDANS): These reagents react with thiols through nucleophilic substitution. They are generally very reactive but can sometimes show minor reactivity towards other residues like histidine at higher pH values.
-
Bimanes (e.g., Monobromobimane, mBBr): These are fluorogenic probes that are essentially non-fluorescent until they react with thiols to form highly fluorescent adducts. They are cell-permeable and react rapidly with thiols at physiological pH.
Quantitative Data Presentation
The selection of a fluorescent probe is often dictated by its photophysical properties and reactivity. The following table summarizes key quantitative data for BBD and its alternatives.
| Probe | Reactive Group | Excitation (λex, nm) | Emission (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) |
| This compound (BBD)-Thiol Adduct | Bromomethyl | ~460-480 | ~520-540 | Data not readily available | Environment-dependent |
| N-Ethylmaleimide (NEM)-Thiol Adduct | Maleimide | Non-fluorescent | Non-fluorescent | Not applicable | Not applicable |
| 5-Iodoacetamidofluorescein (5-IAF)-Thiol Adduct | Iodoacetamide | ~491 | ~518 | ~75,000 | ~0.92 |
| IAEDANS-Thiol Adduct | Iodoacetamide | ~336 | ~490 | ~5,700 | Environment-dependent |
| Monobromobimane (mBBr)-Thiol Adduct | Bromomethyl | ~394 | ~490 | ~27,000 | ~0.1-0.3 |
Note: The spectral properties of benzoxadiazole derivatives are highly solvent and environment-dependent. The provided values for the BBD-thiol adduct are estimates based on similar benzoxadiazole compounds. Specific characterization of the BBD-cysteine or BBD-glutathione adduct is recommended for precise applications.
Mandatory Visualizations
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are generalized protocols for labeling proteins with different classes of thiol-reactive probes. It is crucial to optimize the reaction conditions (e.g., probe-to-protein ratio, incubation time, and temperature) for each specific protein and probe combination.
General Protocol for Protein Labeling with this compound (BBD)
This protocol is based on general procedures for haloacetyl-based probes and should be optimized for BBD.
Materials:
-
Protein of interest with accessible cysteine residue(s)
-
Labeling Buffer: 20-100 mM phosphate buffer or HEPES, pH 7.5-8.5, degassed.
-
This compound (BBD)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent: Dithiothreitol (DTT) or 2-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL. If the target cysteine is in a disulfide bond, it must be reduced first using a reducing agent like DTT or TCEP, followed by removal of the reducing agent before adding the probe.
-
Probe Preparation: Immediately before use, dissolve BBD in a minimal amount of anhydrous DMF or DMSO to prepare a 10-20 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the BBD stock solution to the protein solution. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., DTT to a final concentration of 10-20 mM) to react with any unreacted BBD.
-
Purification: Remove the excess probe and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the incorporated BBD (at its absorbance maximum, which needs to be experimentally determined for the adduct).
Protocol for Protein Labeling with Maleimides
Materials:
-
Protein of interest with accessible cysteine residue(s)
-
Labeling Buffer: 20-100 mM phosphate buffer, pH 6.5-7.5, degassed.
-
Maleimide-functionalized fluorescent dye
-
Anhydrous DMF or DMSO
-
Quenching Reagent: DTT or 2-mercaptoethanol
-
Purification column
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer at 1-10 mg/mL.
-
Probe Preparation: Prepare a 10-20 mM stock solution of the maleimide probe in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a quenching reagent to stop the reaction.
-
Purification: Separate the labeled protein from excess reagents using size-exclusion chromatography.
Protocol for Protein Labeling with Iodoacetamides
Materials:
-
Protein of interest with accessible cysteine residue(s)
-
Labeling Buffer: 20-100 mM phosphate buffer, pH 7.5-8.5, degassed.
-
Iodoacetamide-functionalized fluorescent dye
-
Anhydrous DMF or DMSO
-
Quenching Reagent: DTT, L-cysteine, or 2-mercaptoethanol
-
Purification column
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer at 1-10 mg/mL.
-
Probe Preparation: Prepare a 10-20 mM stock solution of the iodoacetamide probe in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the iodoacetamide stock solution to the protein solution. Incubate for 2-4 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding a quenching reagent.
-
Purification: Purify the labeled protein using size-exclusion chromatography.
Conclusion
The selection of a thiol-reactive probe is a critical step in experimental design. This compound offers the potential advantages of being a fluorogenic and environmentally sensitive probe, which can be highly beneficial for minimizing background fluorescence. However, the lack of readily available, detailed photophysical and kinetic data for its thiol adducts necessitates careful characterization for quantitative applications.
For applications demanding high selectivity and well-characterized, bright, and photostable fluorescence, maleimide and iodoacetamide derivatives of robust fluorophores like fluorescein remain excellent choices. Bimanes offer a compelling alternative for live-cell imaging due to their cell permeability and fluorogenic nature. Ultimately, the optimal probe depends on the specific requirements of the research, including the nature of the biological system, the required sensitivity, and the available instrumentation. This guide provides a foundational framework to aid researchers in making an informed decision for their thiol-labeling experiments.
A Comparative Guide to Thiol-Reactive Fluorescent Probes: 4-(Bromomethyl)-2,1,3-benzoxadiazole vs. Monobromobimane
For Researchers, Scientists, and Drug Development Professionals
The selective labeling of thiol groups within proteins and other biomolecules is a cornerstone of modern biochemical and pharmaceutical research. It enables the investigation of protein structure, function, and dynamics. Among the diverse palette of fluorescent probes available for thiol modification, 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD) and monobromobimane (mBBr) are two prominent reagents. This guide provides an objective comparison of their performance, supported by available experimental data, to assist researchers in selecting the optimal probe for their specific applications.
Chemical and Physical Properties
Both BBD and mBBr are electrophilic reagents that react with the nucleophilic thiol group of cysteine residues to form a stable thioether bond. This reaction results in the covalent attachment of the fluorophore to the target molecule. The fundamental properties of these two probes are summarized below.
| Property | This compound (BBD) | Monobromobimane (mBBr) |
| Molecular Formula | C₇H₅BrN₂O | C₁₀H₁₁BrN₂O₂ |
| Molecular Weight | 213.03 g/mol [1] | 271.11 g/mol |
| Reactive Group | Bromomethyl | Bromomethyl |
| Reaction Type | Nucleophilic Substitution | Nucleophilic Substitution |
| Target Residue | Cysteine (thiol group) | Cysteine (thiol group)[2][3] |
Spectral Properties
The choice of a fluorescent probe is heavily influenced by its spectral characteristics, which dictate the required instrumentation and potential for multiplexing with other fluorophores. While both BBD and mBBr are essentially non-fluorescent before reacting with thiols, their resulting thioether adducts exhibit distinct fluorescence profiles.
| Spectral Property | BBD-Thiol Adduct | mBBr-Thiol Adduct |
| Excitation Max (λex) | ~419 nm (estimated for similar benzoxadiazole derivatives)[4][5] | ~380 - 395 nm[3] |
| Emission Max (λem) | ~494 - 498 nm (estimated for similar benzoxadiazole derivatives)[4][5] | ~475 - 490 nm[3] |
| Quantum Yield (ΦF) | ~0.5 (for similar benzoxadiazole derivatives in organic solvents)[4][5] | Generally lower than benzoxadiazole derivatives |
| Stokes Shift | Large (~75-80 nm, estimated)[4][5] | Moderate (~85-100 nm) |
Performance Comparison
Reactivity and Selectivity
Both BBD and mBBr react with thiols via a nucleophilic substitution mechanism, where the thiol displaces the bromide ion from the bromomethyl group. The reactivity of these probes is pH-dependent, with the reaction being more favorable at a pH slightly above the pKa of the target thiol group, where the more nucleophilic thiolate anion is present.
-
Monobromobimane (mBBr) is well-characterized for its high selectivity for thiols over other nucleophilic groups found in proteins, such as amines, under physiological conditions (pH ~7.4).[3]
-
This compound (BBD) , and other benzoxadiazole derivatives like NBD-Cl, can also react with amines.[2][6][7] To enhance selectivity for thiols, it is often recommended to perform the labeling reaction at a pH closer to neutral or slightly acidic (pH 6.5-7.0), which favors the reaction with the more nucleophilic thiols over amines.[2]
Stability of Thiol Adducts
The stability of the resulting fluorescently labeled molecule is critical for downstream applications.
-
The thioether bond formed by the reaction of mBBr with thiols is generally considered stable.
-
The stability of the thioether linkage in BBD-thiol adducts can be a concern. Studies on similar NBD-thiol adducts have shown that they can be unstable, potentially leading to the migration of the label to nearby lysine residues.[8][9] However, other research on related benzoxadiazole derivatives suggests that the thioether bond can be quite stable under certain conditions.[9] The stability of the ABD-F (a related benzoxadiazole) adduct with cysteine has been shown to be reversible under reducing conditions at elevated temperature and basic pH.[10]
Experimental Protocols
The following are generalized protocols for labeling proteins with BBD and mBBr. It is important to optimize the reaction conditions (e.g., probe concentration, protein concentration, pH, temperature, and reaction time) for each specific application.
Protocol for Thiol Labeling with Monobromobimane (mBBr)
-
Protein Preparation: Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), HEPES) at a pH between 7.0 and 7.5. The buffer should be free of extraneous thiols like DTT or β-mercaptoethanol. If a reducing agent was used to reduce disulfide bonds, it must be removed prior to labeling, for example, by dialysis or gel filtration.
-
Probe Preparation: Prepare a stock solution of mBBr (e.g., 10-40 mM) in an organic solvent such as dimethylformamide (DMF) or acetonitrile immediately before use. Protect the solution from light.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the mBBr stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.
-
Quenching (Optional): The reaction can be stopped by adding a low molecular weight thiol, such as DTT or β-mercaptoethanol, to a final concentration of 10-20 mM.
-
Purification: Remove the unreacted probe and quenching reagent by gel filtration (e.g., using a Sephadex G-25 column) or dialysis.
Protocol for Thiol Labeling with this compound (BBD)
Note: A specific, validated protocol for BBD is not widely available. The following is a recommended starting protocol based on general procedures for similar thiol-reactive benzoxadiazole probes.[2]
-
Protein Preparation: Prepare the protein solution as described for mBBr. To improve selectivity for thiols over amines, a buffer with a pH between 6.5 and 7.0 can be used.[2]
-
Probe Preparation: Prepare a stock solution of BBD (e.g., 10-20 mM) in DMF or DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the BBD stock solution to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): Stop the reaction by adding an excess of a small thiol compound.
-
Purification: Purify the labeled protein using gel filtration or dialysis to remove excess reagents.
Diagrams
Chemical Structures
Caption: Chemical structures of BBD and mBBr.
Reaction Mechanism with Thiol
Caption: General reaction of bromomethyl probes with thiols.
Experimental Workflow for Protein Labeling
References
- 1. Recent advances in thiol and sulfide reactive probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The chronological evolution of small organic molecular fluorescent probes for thiols - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04960C [pubs.rsc.org]
- 4. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 5. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 8. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Reversibility of cysteine labeling by 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Nucleophilic Reactivity of 4-(Bromomethyl)-2,1,3-benzoxadiazole: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reactivity of fluorescent labeling agents is paramount for the successful conjugation to biomolecules. This guide provides a comparative analysis of the cross-reactivity of 4-(Bromomethyl)-2,1,3-benzoxadiazole with various nucleophiles, offering insights into its selectivity and performance against alternative probes.
This compound is a fluorogenic reagent designed for the derivatization of nucleophilic functional groups. Its utility stems from the synergistic combination of the fluorescent 2,1,3-benzoxadiazole (also known as benzofurazan) core and the highly reactive bromomethyl group. The carbon-bromine bond in the bromomethyl moiety is susceptible to nucleophilic attack, primarily through an Sₙ2 mechanism, making it an effective tool for covalently labeling biomolecules. This guide delves into the reactivity of this probe with key biological nucleophiles, providing available data and experimental considerations.
Reactivity Profile: A Comparative Overview
The reactivity of this compound is dictated by the nucleophilicity of the target functional group. While comprehensive kinetic data for this specific molecule is limited in the public domain, we can infer its reactivity based on the well-established principles of nucleophilic substitution and data from structurally similar compounds, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).
Generally, the order of reactivity for common biological nucleophiles towards electrophilic centers like the bromomethyl group is:
Thiols > Amines > Phenols > Alcohols/Water
This hierarchy is attributed to the superior nucleophilicity of the thiolate anion (RS⁻) compared to neutral amines, and the greater reactivity of phenoxides over aliphatic alcohols.
Comparison with Alternative Probes
A variety of fluorescent probes are available for labeling nucleophiles. The table below compares this compound with other common thiol- and amine-reactive reagents.
| Reagent Family | Reactive Group | Primary Target | Key Considerations |
| Benzoxadiazoles | Bromomethyl, Chloro, Fluoro | Thiols, Amines | Fluorogenic, environmental sensitivity. Thiol adducts may be less stable and have weaker fluorescence than amine adducts[1]. |
| Maleimides | Maleimide | Thiols | High thiol selectivity, reaction at neutral pH. Can undergo hydrolysis. |
| Haloacetamides | Iodoacetamide, Bromoacetamide | Thiols | Can exhibit some cross-reactivity with other nucleophiles like histidine and methionine. |
| Succinimidyl Esters | N-Hydroxysuccinimide (NHS) ester | Primary Amines | Highly reactive with primary amines to form stable amide bonds. Susceptible to hydrolysis. |
| Isothiocyanates | Isothiocyanate | Primary Amines | React with primary amines to form stable thiourea linkages. |
Experimental Protocols
Precise experimental conditions are crucial for achieving selective and efficient labeling. Below are generalized protocols for the derivatization of thiols and amines with this compound, adapted from standard labeling procedures. Optimization of parameters such as pH, temperature, and reagent ratios is recommended for specific applications.
Protocol 1: Labeling of Thiols (e.g., Cysteine Residues in Proteins)
-
Sample Preparation: Dissolve the thiol-containing molecule (e.g., protein, peptide) in a suitable buffer at a pH range of 7.0-7.5. Degassing the buffer to remove oxygen can help prevent thiol oxidation.
-
Reagent Preparation: Prepare a stock solution of this compound in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the thiol-containing sample.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
Termination (Optional): The reaction can be stopped by adding a small molecule thiol, such as 2-mercaptoethanol or dithiothreitol (DTT), to consume the excess labeling reagent.
-
Purification: Remove the unreacted probe and byproducts by size-exclusion chromatography, dialysis, or other suitable purification methods.
Protocol 2: Labeling of Amines (e.g., Lysine Residues in Proteins)
-
Sample Preparation: Dissolve the amine-containing molecule in a buffer with a pH in the range of 8.0-9.0 to ensure the deprotonation of primary amine groups.
-
Reagent Preparation: Prepare a fresh stock solution of this compound in dry DMF or DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the labeling reagent to the amine-containing sample.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight, with protection from light.
-
Termination (Optional): The reaction can be quenched by adding a buffer containing a high concentration of a primary amine, such as Tris or glycine.
-
Purification: Purify the labeled conjugate using appropriate chromatographic or dialysis techniques.
Logical Workflow for Cross-Reactivity Assessment
The following diagram illustrates a logical workflow for assessing the cross-reactivity of this compound with a panel of nucleophiles.
Signaling Pathway Labeling Conceptual Diagram
This compound can be utilized to label proteins within a signaling pathway to study their localization and interactions. The following diagram conceptualizes the labeling of a generic kinase cascade.
References
A Comparative Guide to Mass Spectrometry Analysis of 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD) Labeling for Thiol-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals: A comprehensive comparison of 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD) with alternative thiol-reactive probes for quantitative mass spectrometry analysis, complete with experimental protocols and performance data.
In the realm of proteomics and drug development, the precise analysis of thiol-containing molecules, such as cysteine residues in proteins, is paramount. Chemical labeling coupled with mass spectrometry offers a powerful approach for such investigations. This guide provides an in-depth comparison of this compound (BBD), a fluorescent labeling reagent, with other common thiol-reactive probes. We will delve into their reaction mechanisms, labeling efficiencies, adduct stability, and provide detailed experimental protocols to assist researchers in selecting the optimal reagent for their specific analytical needs.
Comparison of Thiol-Reactive Labeling Reagents
The selection of a suitable labeling reagent is critical for the successful mass spectrometric analysis of thiols. Key considerations include reaction specificity, efficiency, and the stability of the resulting labeled product. Below is a comparative summary of BBD and two widely used alternatives: Iodoacetamide (IAM) and Maleimide.
| Feature | This compound (BBD) | Iodoacetamide (IAM) | Maleimide |
| Reactive Group | Bromomethyl | Iodoacetyl | Maleimide |
| Reaction Mechanism | Nucleophilic Substitution (S_N2) | Nucleophilic Substitution (S_N2) | Michael Addition |
| Optimal pH | 7.0 - 8.0 | ~8.0 | 6.5 - 7.5 |
| Reaction Speed | Moderate to Fast | Fast | Very Fast |
| Selectivity for Thiols | High | Good (can react with other nucleophiles at high pH) | Excellent |
| Adduct Stability | Generally stable thioether bond. However, some benzoxadiazole derivatives have shown instability under reducing conditions or heating at basic pH.[1] | Stable thioether bond. | Thioether bond can be unstable and undergo retro-Michael reaction, leading to label loss.[2][3] |
| Mass Modification | +195.99 Da | +57.02 Da | Varies by derivative (e.g., N-ethylmaleimide: +125.05 Da) |
| Fluorescent Properties | Yes | No | No (unless a fluorophore is attached) |
Experimental Protocols
Detailed and optimized protocols are essential for reproducible and reliable results. Here, we provide a general workflow for labeling proteins with BBD for mass spectrometry analysis, alongside a standard protocol for a common alternative, Iodoacetamide.
Protocol 1: BBD Labeling of Proteins for Mass Spectrometry Analysis
This protocol outlines the steps for labeling protein thiols with this compound for subsequent LC-MS/MS analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (BBD)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional)
-
Quenching reagent (e.g., 2-Mercaptoethanol or L-cysteine)
-
Urea or Guanidine-HCl for denaturation
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile (ACN)
-
C18 desalting spin columns
Procedure:
-
Protein Preparation and Reduction (Optional):
-
Denature the protein sample by adding urea to a final concentration of 8 M or guanidine-HCl to 6 M.
-
If reduction of disulfide bonds is required, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Alternatively, use TCEP at a final concentration of 5 mM and incubate at room temperature for 30 minutes.
-
-
BBD Labeling:
-
Prepare a fresh stock solution of BBD (e.g., 100 mM) in DMF or DMSO.
-
Add the BBD stock solution to the protein sample to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction mixture in the dark at room temperature for 1-2 hours.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as 2-mercaptoethanol or L-cysteine, to a final concentration of 5-10 mM to consume any unreacted BBD.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Cleanup and Buffer Exchange:
-
Remove excess reagents and exchange the buffer to one suitable for trypsin digestion (e.g., 50 mM ammonium bicarbonate) using a desalting column or dialysis.
-
-
Trypsin Digestion:
-
Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) w/w ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be configured to detect the mass shift corresponding to the BBD label (+195.99 Da) on cysteine-containing peptides.
-
Protocol 2: Iodoacetamide (IAM) Labeling of Proteins (Alternative)
This is a standard protocol for the alkylation of cysteine residues using iodoacetamide.
Materials:
-
Same as for BBD labeling, with Iodoacetamide (IAM) replacing BBD.
Procedure:
-
Protein Preparation and Reduction:
-
Follow the same denaturation and reduction steps as in the BBD protocol.
-
-
IAM Alkylation:
-
Prepare a fresh stock solution of IAM (e.g., 500 mM) in the digestion buffer.
-
Add the IAM stock solution to the protein sample to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching the Reaction:
-
Add DTT to a final concentration of 10 mM to quench the unreacted IAM.
-
-
Sample Preparation for Mass Spectrometry:
-
Proceed with trypsin digestion, peptide desalting, and LC-MS/MS analysis as described in the BBD protocol. The mass modification for IAM is +57.02 Da.
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagram outlines the key steps in the BBD labeling and mass spectrometry analysis workflow.
Concluding Remarks
The choice between BBD and other thiol-reactive probes will depend on the specific experimental goals. BBD offers the advantage of fluorescence, which can be useful for orthogonal detection methods, but its adduct stability under all mass spectrometry conditions should be carefully considered.[1] Iodoacetamide is a well-established and robust reagent for stable thiol alkylation, while maleimides offer high reactivity and selectivity but with potential concerns about adduct stability.[2][3] By understanding the comparative performance and following optimized protocols, researchers can confidently employ these labeling strategies to gain valuable insights into the roles of thiol-containing molecules in biological systems.
References
A Researcher's Guide to Control Experiments for 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD) Labeling
In the pursuit of understanding complex biological processes, the precise labeling of proteins with fluorescent probes is an indispensable tool. 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD) is a fluorogenic reagent utilized for the covalent labeling of proteins, enabling their visualization and tracking within cellular environments. This guide provides a comprehensive comparison of BBD with alternative labeling strategies and outlines essential control experiments to ensure the specificity and validity of your results.
The Importance of Rigorous Controls in Fluorescent Labeling
The covalent nature of BBD labeling, while offering stability, also carries the risk of non-specific binding and off-target effects. Therefore, a suite of well-designed control experiments is not just recommended but essential for the accurate interpretation of fluorescence data. These controls help to distinguish between specific labeling of the target protein and background noise, ensuring that the observed fluorescence is a true representation of the protein of interest's localization and dynamics.
Performance Comparison of BBD and Alternative Labeling Reagents
The selection of a fluorescent probe depends on various factors, including its reactivity, specificity, and photophysical properties. Below is a comparison of BBD with two common classes of cysteine-reactive probes: maleimides and iodoacetamides.
| Feature | This compound (BBD) | Maleimides | Iodoacetamides |
| Primary Target | Cysteine, Lysine, Histidine | Cysteine | Cysteine, Histidine, Lysine |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Michael Addition | Nucleophilic Substitution (SN2) |
| Optimal pH | ~7.5 - 8.5 | 6.5 - 7.5[1] | 7.5 - 8.5[1] |
| Reaction Rate | Moderate to Fast | Fast | Fast |
| Specificity | Moderate to High | Very High for Cysteine at optimal pH | Moderate to High |
| Potential Side Reactions | Can react with other nucleophiles at higher pH | Can react with lysines at pH > 7.5 | Can react with other nucleophilic residues[1] |
| Photostability | Generally good, but can be environment-dependent | Variable, dependent on the specific fluorophore | Variable, dependent on the specific fluorophore |
| Quantum Yield | Environment-sensitive, generally moderate to high in non-polar environments | Variable, dependent on the specific fluorophore | Variable, dependent on the specific fluorophore |
Key Control Experiments for BBD Labeling
To validate the specificity of BBD labeling, a series of control experiments should be performed. These controls are designed to address potential sources of error, such as non-specific binding of the probe and off-target reactions.
Negative Controls
Negative controls are crucial for establishing the baseline fluorescence and identifying any non-specific signal.
-
No-Protein Control: Perform the labeling reaction in the absence of the target protein. This control helps to identify any inherent fluorescence from the BBD probe or its hydrolysis products in the buffer system.
-
Non-Reactive Analog Control: Use a structurally similar but non-reactive analog of BBD. This analog should possess the same fluorophore but lack the reactive bromomethyl group. This control is critical for assessing non-specific binding of the benzoxadiazole moiety to the protein or cellular components.
-
Mock Labeling of Cells Lacking the Target Protein: If working with cell lines, use a cell line that does not express the protein of interest.[2] This provides a biological negative control to assess the level of background fluorescence in a cellular context.
Positive Controls
Positive controls ensure that the labeling protocol and detection systems are functioning correctly.
-
Labeling of a Known Positive Control Protein: Use a purified protein known to be efficiently labeled by BBD or other thiol-reactive probes. This validates the labeling protocol and the activity of the BBD reagent.
-
Cells Known to Express the Target Protein: When performing in-cell labeling, use a cell line with well-characterized, high expression of the target protein to confirm that the labeling procedure can effectively label the intended target.[3]
Competition Assay
A competition assay is a powerful method to demonstrate the specificity of the labeling reaction for a particular binding site or protein.[4][5][6][7][8]
-
Principle: The protein is pre-incubated with an excess of an unlabeled molecule (e.g., a known ligand or inhibitor that binds to the same site as the probe) before the addition of the BBD probe. If the labeling is specific, the unlabeled competitor will block the binding of BBD, resulting in a significant reduction in fluorescence intensity.[5]
-
Procedure:
-
Incubate the protein sample with a 10- to 100-fold molar excess of the unlabeled competitor for a sufficient time to allow for binding.
-
Add the BBD probe to the pre-incubated sample and to a control sample without the competitor.
-
Incubate for the standard labeling reaction time.
-
Analyze the fluorescence intensity of both samples. A significant decrease in fluorescence in the competitor-treated sample indicates specific labeling.
-
Experimental Protocols
General Protocol for BBD Labeling of Proteins
This protocol provides a general framework for labeling proteins with BBD. Optimal conditions, such as probe concentration and reaction time, may need to be determined empirically for each specific protein.
-
Protein Preparation: Ensure the protein of interest is purified and in a suitable buffer (e.g., PBS or HEPES) at a pH between 7.5 and 8.5. If targeting cysteines, the protein may need to be reduced with a reagent like DTT, which must then be removed prior to labeling.
-
Probe Preparation: Prepare a stock solution of BBD in a dry, polar aprotic solvent such as DMSO or DMF.
-
Labeling Reaction: Add the BBD stock solution to the protein solution to achieve the desired final probe concentration (typically a 5- to 20-fold molar excess over the protein).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours, protected from light.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or DTT, to react with any excess BBD.
-
Purification: Remove the unreacted probe and quenching reagent by size-exclusion chromatography or dialysis.
Protocol for a Competition Assay
-
Prepare two protein samples: one for the competition and one as a positive control.
-
To the competition sample, add the unlabeled competitor at a 10- to 100-fold molar excess and incubate at room temperature for 30-60 minutes.
-
To both samples, add the BBD probe at the optimized concentration.
-
Incubate both samples for the standard labeling time, protected from light.
-
Quench the reaction and purify the labeled protein as described in the general labeling protocol.
-
Compare the fluorescence of the two samples using a fluorometer, fluorescence microscope, or gel electrophoresis with fluorescence scanning.
Visualizing Experimental Workflows and Concepts
To further clarify the processes described, the following diagrams illustrate the BBD labeling reaction, the principle of a competition assay, and a decision-making workflow for selecting appropriate controls.
General workflow for labeling a target protein with this compound (BBD).
Principle of a competition assay to demonstrate labeling specificity.
Decision tree for selecting appropriate control experiments for BBD labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Set Up Proper Controls for Your Flow Cytometry Experiment [synapse.patsnap.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. picoquant.com [picoquant.com]
- 8. brukerspatialbiology.com [brukerspatialbiology.com]
A Critical Review of 4-(Bromomethyl)-2,1,3-benzoxadiazole for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical comparison of 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD) and its related benzoxadiazole derivatives against other common fluorescent probes used for the quantitative analysis of thiols. The selection of an appropriate labeling reagent is critical for achieving desired sensitivity, selectivity, and stability in assays involving biological thiols like cysteine, homocysteine, and glutathione.
Introduction to Thiol-Reactive Probes
Quantitative analysis of low-molecular-weight thiols and cysteine residues in proteins is crucial for understanding cellular redox homeostasis, protein structure, and drug interactions. This typically involves derivatization with a reagent that imparts a detectable signal, most commonly fluorescence. This compound belongs to the benzofurazan/benzoxadiazole class of fluorogenic reagents. These reagents are typically non-fluorescent until they react with a thiol, which makes them advantageous for minimizing background signal.[1] The primary mechanism for probes like BBD is S-alkylation, where the thiol group acts as a nucleophile, attacking the electrophilic bromomethyl group to form a stable thioether bond.[2]
Performance Comparison of Thiol-Reactive Fluorescent Probes
The efficacy of a fluorescent probe is determined by several key performance indicators, including its spectral properties, quantum yield, and the stability of its conjugate. The following table compares benzoxadiazole derivatives with other major classes of thiol-reactive probes.
| Reagent Class | Example Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction (ε, M⁻¹cm⁻¹) | Key Characteristics |
| Benzoxadiazoles | ABD-F | ~385 | ~515 | High (after reaction) | ~13,000 | Fluorogenic (non-fluorescent until reacted), good stability, but may react with other nucleophiles like amines and phenols.[1][3] |
| SBD-F | ~385 | ~515 | High (after reaction) | ~13,000 | Similar to ABD-F but derivatization can be affected by thiol exchange reactions at high temperatures.[4] | |
| NBD-Cl | ~470 | ~540 | Low (increases on reaction) | ~13,000 | Environmentally sensitive probe; conjugates can be unstable, leading to label migration to lysine residues.[3][5] | |
| Maleimides | Fluorescein-5-Maleimide | ~490 | ~520 | ~0.58 (after reaction) | ~83,000 | Highly selective for thiols at pH 6.5-7.5; fluorescence increases ~10-fold upon conjugation.[2][3] |
| CPM | ~384 | ~465 | High (after reaction) | ~30,000 | Fluorogenic; widely used for thiol quantitation.[2] | |
| Haloacetyls | 5-Iodoacetamidofluorescein | ~490 | ~520 | ~0.92 | ~80,000 | Highly reactive and stable thioether bond; can show reactivity towards histidine and methionine.[2][3] |
| Bimanes | Monobromobimane (mBBr) | ~380 | ~480 | Moderate | ~5,000 | Essentially nonfluorescent until reaction; forms stable thioether; used extensively for HPLC analysis of thiols.[1] |
| Disulfides | Ellman's Reagent (DTNB) | 412 (Absorbance) | N/A | N/A | 13,600 - 14,150 | Chromogenic, not fluorescent; used for spectrophotometric quantification of accessible thiols.[2][6] |
Methodologies and Experimental Protocols
Accurate quantitative analysis requires standardized and optimized protocols. Below is a general methodology for the fluorescent labeling of protein thiols, which can be adapted for BBD and other thiol-reactive probes.
General Protocol for Protein Thiol Labeling
-
Protein Preparation :
-
Dissolve the protein in a suitable buffer (e.g., PBS, HEPES) at a concentration of 1-5 mg/mL. The buffer must be free from extraneous nucleophiles and thiols like DTT or β-mercaptoethanol.[5]
-
If reducing agents were used during purification, they must be removed via dialysis or a desalting column prior to labeling.[5]
-
The optimal pH for labeling with alkyl halides like BBD is typically between 7.0 and 8.5 to ensure the thiol group is sufficiently nucleophilic.
-
-
Reagent Preparation :
-
Prepare a stock solution of the fluorescent probe (e.g., 10-20 mM BBD) in a dry, water-miscible organic solvent such as DMSO or DMF. This solution should be prepared fresh to avoid hydrolysis of the reactive group.
-
-
Labeling Reaction :
-
Add a 5- to 20-fold molar excess of the probe stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light.[7] Reaction times and temperatures may require optimization depending on the protein's reactivity and stability.[8]
-
-
Reaction Quenching (Optional) :
-
The reaction can be stopped by adding a small-molecule thiol like DTT, β-mercaptoethanol, or cysteine to a final concentration of 10-50 mM to consume any unreacted probe.[5]
-
-
Purification of Labeled Protein :
-
Quantification and Analysis :
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its specific λ_max).
-
For quantitative analysis of specific thiols, the derivatized sample is typically analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC) with a fluorescence detector.[10][11]
-
Reaction Mechanism of BBD with a Thiol
The reaction proceeds via a standard S_N2 nucleophilic substitution mechanism. The deprotonated thiol (thiolate) acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group on the benzoxadiazole ring. This displaces the bromide ion and forms a stable, fluorescent thioether conjugate.
Caption: S_N2 reaction of this compound with a thiolate anion.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantitative analysis of thiols using a fluorescent labeling agent like BBD followed by HPLC analysis.
Caption: Standard workflow for thiol quantification using fluorescent labeling and HPLC.
Critical Review and Alternatives
Advantages of Benzoxadiazole Probes (like BBD)
-
Fluorogenic Nature : Many benzoxadiazole derivatives, such as ABD-F and SBD-F, are essentially non-fluorescent until they react with a thiol.[1] This "turn-on" mechanism is highly desirable as it reduces background fluorescence and improves the signal-to-noise ratio, leading to higher sensitivity.
-
Environmental Sensitivity : The fluorescence of some NBD conjugates is sensitive to the polarity of the local environment, which can be exploited to probe conformational changes in proteins.[5]
Disadvantages and Considerations
-
Selectivity : While primarily used for thiols, benzoxadiazole reagents like ABD-F and NBD-Cl can also react with other nucleophilic groups, such as primary amines (e.g., lysine residues) and the hydroxyl group of tyrosine, especially at higher pH values.[1][3] This lack of absolute specificity can complicate the analysis of complex samples.
-
Conjugate Stability : NBD-thiol conjugates have been reported to be unstable, with a tendency for the label to migrate to nearby amine groups (e.g., lysine residues) over time.[3] In contrast, ABD-F forms much more stable thiol conjugates.[3]
-
Reaction Conditions : Derivatization with reagents like SBD-F often requires elevated temperatures (e.g., 60°C), which can promote undesirable thiol-disulfide exchange reactions in samples containing both reduced and oxidized thiols.[4] Using reagents like ABD-F at lower temperatures can mitigate this issue.[4]
Superior Alternatives for Specific Applications
-
For High Selectivity : Maleimide-based probes are generally the preferred choice when high selectivity for thiols over other nucleophiles is required. The reaction of maleimides with thiols proceeds rapidly and specifically at a pH range of 6.5-7.5.[2]
-
For High Brightness and Photostability : For applications demanding intense and stable fluorescence, such as imaging, haloacetyl or maleimide derivatives of modern dyes like the Alexa Fluor or BODIPY series often outperform classical fluorophores.[3][5]
-
For Simple Spectrophotometric Quantification : When fluorescence is not required, Ellman's reagent (DTNB) provides a simple, robust, and cost-effective method for quantifying total accessible thiols via absorbance measurement.[2]
Conclusion
This compound and related benzoxadiazole reagents are valuable tools for the quantitative analysis of thiols, particularly due to their fluorogenic properties which can significantly enhance assay sensitivity. However, researchers must be aware of their potential for off-target reactivity with other nucleophiles and the potential instability of certain conjugates. For applications demanding the highest selectivity, maleimide-based probes are often a superior choice. The ultimate selection of a labeling reagent should be guided by the specific requirements of the experiment, including the need for sensitivity, selectivity, conjugate stability, and the analytical instrumentation available.
References
- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. 用可见光激发的硫醇反应探针2.2节-赛默飞| Thermo Fisher Scientific - CN | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. Suppression of thiol exchange reaction in the determination of reduced-form thiols by high-performance liquid chromatography with fluorescence detection after derivatization with fluorogenic benzofurazan reagent, 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate and 4-aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2,4-Dinitrobenzenesulfonyl fluoresceins as fluorescent alternatives to Ellman's reagent in thiol-quantification enzyme assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein labeling protocol [abberior.rocks]
- 9. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 10. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of fluorescent dyes in organ tissue samples via HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thiol-Reactive Fluorescent Probes: Alternatives to 4-(Bromomethyl)-2,1,3-benzoxadiazole
For researchers, scientists, and drug development professionals, the selective labeling of thiol groups in proteins and other biomolecules is a critical technique for studying their structure, function, and interactions. 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD) is a well-known thiol-reactive fluorescent probe, but a variety of alternative reagents offer distinct advantages in terms of spectral properties, stability, and application-specific performance. This guide provides an objective comparison of BBD with other common thiol-reactive fluorescent probes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Overview of Thiol-Reactive Fluorescent Probes
Thiol-reactive fluorescent probes are molecules that contain a reactive group that specifically targets the sulfhydryl (thiol) group of cysteine residues. Upon reaction, a stable, fluorescently labeled biomolecule is formed. The choice of probe depends on several
Performance Evaluation of 4-(Bromomethyl)-2,1,3-benzoxadiazole in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD), a thiol-reactive fluorescent probe, with other common labeling reagents. The information presented herein is curated from experimental data to assist researchers in selecting the most suitable probe for their specific applications in various cell lines.
Overview of this compound (BBD)
This compound (BBD) belongs to the benzofurazan family of fluorophores. It is a non-fluorescent molecule that becomes highly fluorescent upon reaction with thiol groups, making it a valuable tool for labeling proteins, peptides, and other biomolecules containing cysteine residues. Its primary application lies in the detection and quantification of intracellular thiols, such as glutathione (GSH).
Performance Comparison with Alternative Probes
The selection of a fluorescent probe is critical for the success of an experiment. This section compares the performance of BBD with other widely used thiol-reactive probes. While direct comparative studies for BBD across multiple cell lines are limited, we can infer its performance based on data from related benzoxadiazole derivatives and compare it with established reagents.
Table 1: Performance Comparison of Thiol-Reactive Fluorescent Probes
| Property | This compound (BBD) & related NBD probes | Monobromobimane (mBBr) | Monochlorobimane (mCBCl) | Maleimide Dyes (e.g., Alexa Fluor Maleimides) |
| Reaction Mechanism | Nucleophilic substitution with thiols. | Nucleophilic substitution with thiols. Can react non-enzymatically and is a substrate for Glutathione S-transferases (GSTs)[1]. | Nucleophilic substitution, primarily catalyzed by Glutathione S-transferases (GSTs), making it more specific for GSH[1]. | Michael addition to thiol groups. Generally more thiol-selective than haloalkyl reagents[2]. |
| Excitation Max (nm) | ~478[3] | ~378[4] | ~394 | Varies with fluorophore (e.g., Alexa Fluor 488: 495 nm)[3]. |
| Emission Max (nm) | ~541[3] | ~492[4] | ~490 | Varies with fluorophore (e.g., Alexa Fluor 488: 519 nm)[3]. |
| Cell Permeability | Cell permeable. | Cell permeable[1][5]. | Cell permeable[1][5]. | Generally cell permeable. |
| Specificity | Reacts with various cellular thiols. | Reacts with a broad range of thiols[1]. | More specific for Glutathione (GSH) due to GST-catalyzed reaction[1]. | High selectivity for thiol groups over other functional groups like amines[2]. |
| Photostability | Moderate. NBD derivatives are generally less photostable than modern dyes like Alexa Fluor. | Good. | Good. | Excellent (e.g., Alexa Fluor dyes are known for their superior photostability)[6]. |
| Cytotoxicity | Data for BBD is limited. Related 7-nitro-2,1,3-benzoxadiazole derivatives show cytotoxicity in the low micromolar range in some cancer cell lines[7][8]. | Generally low at working concentrations. | Generally low at working concentrations. | Cytotoxicity is dependent on the specific dye and concentration used. |
Cytotoxicity in Different Cell Lines
Table 2: Cytotoxicity of Related Benzoxadiazole and Oxadiazole Derivatives in Various Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) | K562 (Leukemia) | Sulforhodamine B | LC50 (48h) | 1.5 µM | [8] |
| NBDHEX | HepG2 (Hepatocellular Carcinoma) | Sulforhodamine B | LC50 (48h) | 2.9 µM | [8] |
| NBDHEX | GLC4 (Small Cell Lung Carcinoma) | Sulforhodamine B | LC50 (48h) | 1.4 µM | [8] |
| Oxadiazole Derivative 5 | U87 (Glioblastoma) | MTT | IC50 (48h) | 35.1 µM | [9] |
| Oxadiazole Derivative 5 | T98G (Glioblastoma) | MTT | IC50 (48h) | 34.4 µM | [9] |
| Oxadiazole Derivative 5 | LN229 (Glioblastoma) | MTT | IC50 (48h) | 37.9 µM | [9] |
| Oxadiazole Derivative 5 | SKOV3 (Ovarian Cancer) | MTT | IC50 (48h) | 14.2 µM | [9] |
| Oxadiazole Derivative 5 | MCF7 (Breast Cancer) | MTT | IC50 (48h) | 30.9 µM | [9] |
| Oxadiazole Derivative 5 | A549 (Lung Cancer) | MTT | IC50 (48h) | 18.3 µM | [9] |
| Oxadiazole-Quinoxaline Derivative 24 | MCF7 (Breast Cancer) | NCI-60 Screen | GI50 | 1.85 µM | [10] |
| Oxadiazole-Quinoxaline Derivative 24 | MDA-MB-468 (Breast Cancer) | NCI-60 Screen | GI50 | 1.95 µM | [10] |
| Oxadiazole-Quinoxaline Derivative 25 | BT-549 (Breast Cancer) | NCI-60 Screen | Cytotoxicity | 85.67% at 10 µM | [10] |
Experimental Protocols
General Protocol for Labeling Intracellular Thiols with BBD
This protocol provides a general guideline for labeling intracellular thiols in cultured cells. Optimization may be required for different cell types and experimental conditions.
Materials:
-
This compound (BBD)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Cultured cells on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (Excitation/Emission ~478/541 nm)
Procedure:
-
Prepare BBD Stock Solution: Dissolve BBD in anhydrous DMSO to a final concentration of 10-20 mM. Store protected from light and moisture.
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.
-
Prepare Labeling Solution: Immediately before use, dilute the BBD stock solution in serum-free cell culture medium or PBS to the final working concentration (typically in the low micromolar range, e.g., 1-10 µM).
-
Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the BBD-containing labeling solution to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time should be determined empirically.
-
Washing: After incubation, remove the labeling solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or an imaging buffer to the cells. Image the cells using a fluorescence microscope.
Protocol for In Vitro Protein Labeling
This protocol is adapted for labeling purified proteins in solution.
Materials:
-
This compound (BBD)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Protein of interest with accessible thiol groups
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare BBD Stock Solution: Prepare a 10-20 mM stock solution of BBD in anhydrous DMSO.
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the BBD stock solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Purification: Remove the unreacted BBD by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Determination of Labeling Degree: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the NBD fluorophore (at ~478 nm).
Visualizations
Signaling Pathway and Reaction Mechanism
Caption: Reaction mechanism of this compound with cellular thiols.
Experimental Workflow
Caption: Experimental workflow for labeling intracellular thiols with BBD.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 3. Molecular Probes thiol-reactive dyes excited with visible light—Table 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monobromobimane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Reproducibility of Thiol Detection Assays: A Focus on 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD) Based Methods
For researchers, scientists, and drug development professionals, the accurate quantification of thiols is crucial for understanding cellular redox homeostasis, protein function, and drug efficacy. A variety of assays are available for this purpose, each with its own set of performance characteristics. This guide provides an objective comparison of the reproducibility and performance of thiol detection assays, with a special focus on those utilizing 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD) and its derivatives, alongside common alternatives such as monobromobimane (mBBr) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
The choice of a thiol detection assay is critical for obtaining reliable and reproducible data. Key performance indicators such as intra-assay and inter-assay precision, typically expressed as the coefficient of variation (CV%), are paramount in assessing the reliability of an assay. This guide presents a compilation of performance data and detailed experimental protocols to assist researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Thiol Detection Assays
The following table summarizes the key performance metrics for BBD-related benzoxadiazole-based assays, monobromobimane assays, and the DTNB assay. This quantitative data allows for a direct comparison of their reproducibility and sensitivity.
| Feature | Benzoxadiazole-Based Assay (SBD-F) | Monobromobimane (mBBr) Assay | DTNB (Ellman's) Assay |
| Principle | Fluorometric | Fluorometric | Colorimetric |
| Detection Wavelength | Excitation: ~385 nm, Emission: ~515 nm | Excitation: ~390 nm, Emission: ~475 nm | Absorbance: 412 nm[1][2][3] |
| Intra-Assay Precision (CV%) | 2.2% - 8.4%[4][5] | <10% | <15% |
| Inter-Assay Precision (CV%) | 1.8% - 13.7%[4][5] | <15% | <15% |
| Limit of Detection (LOD) | pmol range[4] | As low as 0.2 µM[6] | Low micromolar range[7] |
| Linearity Range | Wide, e.g., 1-10,000 nM[5] | Wide, e.g., 1.16–35 nmol/mL for glutathione[7] | Dependent on spectrophotometer and path length[7] |
| Reaction pH | Alkaline, typically pH 9.0-9.5[5] | Optimal around pH 8.0[6] | Slightly alkaline, typically pH 8.0[7] |
| Key Advantages | High sensitivity, stable adducts | High sensitivity, good specificity, stable adducts[7] | Simple, rapid, inexpensive[1] |
| Key Disadvantages | Requires HPLC separation for specificity | Requires HPLC, potential for hydrophobic interactions | Lower sensitivity, potential for interference from other absorbing compounds[1] |
| Instrumentation | HPLC with Fluorescence Detector | HPLC with Fluorescence Detector or Spectrofluorometer | Spectrophotometer or Microplate Reader |
Signaling Pathways and Reaction Mechanisms
The detection of thiols by these reagents is based on specific chemical reactions that result in a measurable signal. The fundamental mechanism involves the nucleophilic attack of the thiol group on the electrophilic center of the reagent.
Caption: General reaction mechanism for thiol detection probes.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the different thiol detection assays.
Benzoxadiazole-Based (e.g., SBD-F) HPLC Assay Workflow
Caption: Workflow for a benzoxadiazole-based HPLC thiol assay.
Monobromobimane (mBBr) Assay Workflow
Caption: General workflow for a monobromobimane-based thiol assay.
DTNB (Ellman's) Assay Workflow
Caption: Workflow for the colorimetric DTNB (Ellman's) assay.
Experimental Protocols
Protocol 1: HPLC-Fluorescence Quantification of Thiols using a Benzoxadiazole Derivative (SBD-F)
This protocol is adapted from a method for quantifying intracellular thiols using ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F), a close analog of BBD.[4][5][8]
Materials:
-
SBD-F (or other suitable benzoxadiazole reagent)
-
Thiol standards (e.g., glutathione, cysteine)
-
HPLC system with a fluorescence detector and a reversed-phase C18 column
-
Reaction buffer (e.g., borate buffer, pH 9.5)
-
Sample (e.g., cell lysate, plasma)
Procedure:
-
Standard Preparation: Prepare a series of thiol standards of known concentrations in the reaction buffer.
-
Sample Preparation: Prepare the biological sample (e.g., deproteinize cell lysate) and dilute it in the reaction buffer.
-
Derivatization: Mix the standards and samples with the SBD-F solution. Incubate at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 60 minutes).[5]
-
HPLC Analysis: Inject the derivatized standards and samples into the HPLC system.
-
Separation: Separate the SBD-thiol adducts using a reversed-phase C18 column with a suitable gradient elution.[4][8]
-
Detection: Detect the fluorescent adducts using an excitation wavelength of approximately 385 nm and an emission wavelength of approximately 515 nm.
-
Quantification: Generate a standard curve by plotting the fluorescence intensity versus the concentration of the thiol standards. Determine the thiol concentration in the samples from the standard curve.
Protocol 2: Monobromobimane (mBBr) Spectrofluorimetric Assay
This protocol provides a general method for thiol quantification using mBBr.[6][7]
Materials:
-
Monobromobimane (mBBr)
-
Thiol standards (e.g., glutathione)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, with 1 mM EDTA)[9]
-
Spectrofluorometer or microplate reader
-
Sample
Procedure:
-
Reagent Preparation: Prepare a stock solution of mBBr in a suitable organic solvent (e.g., acetonitrile). Prepare a working solution by diluting the stock in the assay buffer.
-
Standard and Sample Preparation: Prepare a dilution series of a thiol standard in the assay buffer. Prepare samples in the assay buffer.
-
Reaction: Add the mBBr working solution to the standards and samples. Incubate at room temperature for a defined period (e.g., 5-15 minutes), protected from light.[9]
-
Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of 380-390 nm and an emission wavelength of 510-520 nm.[9]
-
Data Analysis: Subtract the blank reading (assay buffer with mBBr) from all measurements. Plot the fluorescence of the standards against their concentrations to create a standard curve. Determine the thiol concentration in the samples from this curve.
Protocol 3: DTNB (Ellman's) Colorimetric Assay
This protocol outlines the classic Ellman's assay for thiol quantification in a microplate format.[3][10]
Materials:
-
DTNB (Ellman's reagent)
-
Thiol standards (e.g., L-cysteine)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)[3]
-
96-well microplate
-
Microplate reader
-
Sample
Procedure:
-
Reagent Preparation: Prepare a DTNB solution in the reaction buffer. Prepare a stock solution of a thiol standard and create a dilution series.[3]
-
Assay Setup: Add the standards and samples to the wells of the 96-well plate. It is recommended to run all in triplicate.[10]
-
Reaction Initiation: Add the DTNB solution to each well.[10]
-
Incubation: Incubate the plate at room temperature for 5-15 minutes.[10]
-
Absorbance Reading: Measure the absorbance at 412 nm using a microplate reader.[3]
-
Calculation: Subtract the absorbance of the blank (buffer and DTNB) from all readings. Create a standard curve by plotting the absorbance of the standards against their known concentrations. Calculate the thiol concentration in the samples using the linear regression equation from the standard curve.
Conclusion
The selection of a thiol detection assay should be guided by the specific requirements of the research, including the expected thiol concentration, the complexity of the sample matrix, and the available instrumentation.
-
Benzoxadiazole-based assays , particularly when coupled with HPLC, offer high sensitivity and the ability to separate different thiol species, making them suitable for detailed analysis of complex biological samples. The reproducibility data for SBD-F, a close analog of BBD, demonstrates good precision, with intra- and inter-assay CVs generally below 15%.[4][5]
-
Monobromobimane assays also provide excellent sensitivity and are a well-established alternative for fluorometric thiol quantification. They can be adapted for both plate reader and HPLC formats, offering flexibility.
-
The DTNB (Ellman's) assay remains a popular choice due to its simplicity, low cost, and rapid execution.[1] While less sensitive than the fluorescent methods, it is a reliable and reproducible method for routine quantification of thiols in samples where high sensitivity is not the primary concern.
By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can confidently select and implement the most appropriate thiol detection assay to achieve reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. resources.novusbio.com [resources.novusbio.com]
A Comparative Guide to Thiol Detection: Unveiling the Performance of 4-(Bromomethyl)-2,1,3-benzoxadiazole and its Alternatives
For researchers, scientists, and drug development professionals engaged in studies where the quantification of thiols is paramount, the selection of an appropriate detection reagent is a critical decision. This guide provides an objective comparison of 4-(Bromomethyl)-2,1,3-benzoxadiazole (BBD), a fluorogenic probe for thiols, with other widely used alternatives. By presenting supporting experimental data, detailed methodologies, and visual representations of reaction mechanisms and workflows, this document aims to facilitate an informed choice of reagent tailored to specific research needs.
Performance Comparison of Thiol Detection Reagents
The selection of a suitable thiol detection reagent is often governed by factors such as sensitivity, the required instrumentation, and the chemical environment of the sample. Below is a comparative summary of key performance indicators for this compound and three common alternatives.
| Reagent | Detection Principle | Limit of Detection (LOD) | Excitation (nm) | Emission (nm) | Key Advantages | Key Disadvantages |
| This compound (BBD) | Fluorescence | Estimated in the low nM to high pM range | ~380-470 | ~510-540 | Fluorogenic nature results in low background signal. | Specific LOD not widely reported; potential for reaction with other nucleophiles. |
| Monobromobimane (mBBr) | Fluorescence | ~0.1 pmol[1] | ~380-392 | ~470-480 | High sensitivity; well-established protocols for HPLC analysis.[1][2] | Requires derivatization step prior to analysis. |
| Ellman's Reagent (DTNB) | Colorimetric | 0.05 - 0.1 µg/mL | N/A (Absorbance at 412 nm) | N/A | Simple, cost-effective, and does not require specialized equipment. | Lower sensitivity compared to fluorescent probes; potential for interference from other reducing agents. |
| ThiolTracker™ Violet | Fluorescence | Not explicitly quantified, but suitable for cellular imaging | ~405 | Not specified | Suitable for live-cell imaging and flow cytometry. | Primarily qualitative or semi-quantitative for cellular contexts. |
Note: The Limit of Detection for this compound is an estimation based on the performance of structurally similar benzofurazan and benzoxadiazole-based thiol probes. Specific experimental determination is recommended for precise quantification.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and reliable thiol quantification. The following sections outline the methodologies for the derivatization and detection of thiols using this compound and the compared alternative reagents.
Protocol 1: Thiol Derivatization with this compound (BBD) for HPLC-Fluorescence Detection
This protocol is based on established methods for similar benzofurazan and benzoxadiazole reagents.
Reagents and Materials:
-
This compound (BBD) solution (e.g., 1-10 mM in a water-miscible organic solvent like acetonitrile or DMSO)
-
Thiol standards (e.g., Glutathione, Cysteine)
-
Reaction Buffer: Borate buffer (e.g., 0.1 M, pH 8.0-9.5) or another suitable buffer system.
-
Quenching Solution: Acidic solution (e.g., 1 M HCl or perchloric acid) to stop the reaction.
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC system with a fluorescence detector.
Procedure:
-
Sample Preparation: Prepare thiol standards and unknown samples in the reaction buffer. If necessary, perform a reduction step with a reducing agent like TCEP to quantify total thiols.
-
Derivatization: To the thiol-containing sample, add an excess of the BBD solution. The final concentration of BBD should be in stoichiometric excess to the highest expected thiol concentration.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 50-60 °C) for a defined period (e.g., 10-60 minutes) in the dark to prevent photodegradation.
-
Reaction Quenching: Stop the reaction by adding the quenching solution. This acidification step also stabilizes the derivatives.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for the BBD-thiol adduct (typically around 380-470 nm for excitation and 510-540 nm for emission).
-
-
Quantification: Generate a standard curve by plotting the fluorescence intensity of the derivatized thiol standards against their known concentrations. Determine the concentration of thiols in the unknown samples by interpolation from the standard curve.
Protocol 2: Thiol Quantification using Monobromobimane (mBBr) and HPLC
Reagents and Materials:
-
Monobromobimane (mBBr) solution (e.g., 30 mM in acetonitrile)[2]
-
Reaction Buffer: 200 mM EPPS or 100 mM Tris-HCl buffer, containing 5 mM DTPA, pH adjusted to 9.0-9.5.[2]
-
Quenching Solution: 0.1 M HCl or 200 mM 5-sulfosalicylic acid.[2]
Procedure:
-
Derivatization: Mix the thiol sample with the reaction buffer and add the mBBr solution.
-
Incubation: Incubate at room temperature for 7.5 to 15 minutes in the dark.[2]
-
Quenching: Stop the reaction by adding the quenching solution.
-
HPLC Analysis: Analyze the sample using a reversed-phase HPLC with fluorescence detection (Excitation: ~392 nm, Emission: ~480 nm).[3]
Protocol 3: Total Thiol Quantification using Ellman's Reagent (DTNB)
Reagents and Materials:
-
Ellman's Reagent (DTNB) solution.
-
Reaction Buffer: Phosphate buffer, pH 7.0-8.0.
-
Spectrophotometer or plate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Reaction: Add the DTNB solution to the thiol-containing sample in the reaction buffer.
-
Incubation: Incubate at room temperature for a short period (e.g., 5-15 minutes).
-
Measurement: Measure the absorbance of the yellow product (TNB²⁻) at 412 nm.
-
Quantification: Calculate the thiol concentration using the Beer-Lambert law and the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 7.3).[4]
Protocol 4: Cellular Thiol Imaging with ThiolTracker™ Violet
Reagents and Materials:
-
ThiolTracker™ Violet dye.
-
Live cells cultured on a suitable imaging platform (e.g., coverslips, chamber slides).
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Loading: Incubate live cells with the ThiolTracker™ Violet dye in a suitable buffer.
-
Washing: Wash the cells to remove excess dye.
-
Imaging: Visualize the stained cells using a fluorescence microscope with an excitation wavelength of around 405 nm.
Signaling Pathways and Experimental Workflows
Visualizing the underlying chemical reactions and experimental processes can aid in understanding and optimizing thiol detection assays.
Reaction Mechanisms
The detection of thiols by BBD, mBBr, and related benzoxadiazole reagents relies on a nucleophilic substitution reaction. The thiol group, in its more reactive thiolate form (R-S⁻), acts as a nucleophile and attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a stable, fluorescent thioether adduct.
Caption: Reaction of a thiol with this compound (BBD).
In contrast, the reaction with Ellman's reagent is a thiol-disulfide exchange reaction, leading to the formation of a mixed disulfide and the release of the chromophoric 2-nitro-5-thiobenzoate (TNB²⁻) anion.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(Bromomethyl)-2,1,3-benzoxadiazole
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a paramount responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(Bromomethyl)-2,1,3-benzoxadiazole, a reactive compound often used in fluorescence labeling and as a synthetic intermediate. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
I. Immediate Safety Considerations and Hazard Profile
Key Hazards:
-
Corrosive: May cause severe skin burns and eye damage.
-
Irritant: Can cause respiratory irritation.
-
Reactive: The bromomethyl group is an excellent alkylating agent and will react readily with nucleophiles such as thiols, amines, and phenols.[1]
Due to these hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area, such as a fume hood.
II. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, ensure the following PPE is worn:
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes and contact with the corrosive material. |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact and potential burns or allergic reactions. |
| Body Protection | A lab coat and additional protective clothing as necessary | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | To avoid inhalation of any dusts or vapors. |
III. Step-by-Step Disposal Protocol
As there is no established and verified protocol for the chemical neutralization of this compound for disposal purposes, the compound and any materials contaminated with it must be treated as hazardous waste.
Step 1: Waste Identification and Segregation
-
Clearly identify all waste containing this compound. This includes:
-
Unused or expired reagent.
-
Contaminated lab supplies (e.g., pipette tips, weighing boats, gloves).
-
Rinsate from cleaning contaminated glassware (see Step 4).
-
-
Segregate this waste stream from other chemical waste to prevent inadvertent reactions. Do not mix with incompatible materials, particularly strong nucleophiles, acids, or bases, in the same waste container.
Step 2: Packaging of Hazardous Waste
-
Solid Waste:
-
Place solid this compound and contaminated solids (gloves, wipes, etc.) in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option.
-
-
Liquid Waste (e.g., solutions containing the compound):
-
Use a dedicated, leak-proof, and chemically compatible container with a secure screw cap.
-
Ensure the container is appropriate for the solvent used. For example, do not store corrosive materials in metal drums they might corrode.[1]
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The full chemical name: "this compound".
-
The approximate quantity or concentration.
-
The date the waste was first added to the container.
-
The primary hazards (e.g., "Corrosive," "Irritant," "Reactive").
-
The name of the principal investigator or lab contact.
-
-
Step 3: Storage of Hazardous Waste
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area.
-
The storage area should be away from heat, ignition sources, and incompatible chemicals.
-
Utilize secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks or spills.
Step 4: Decontamination of Glassware and Work Surfaces
-
Glassware:
-
Rinse the contaminated glassware with a suitable solvent (e.g., acetone, ethanol) to remove residual this compound.
-
Crucially, this initial rinsate must be collected and disposed of as hazardous waste.
-
After the initial rinse, glassware can typically be washed using standard laboratory procedures.
-
-
Work Surfaces:
-
Wipe down the work surface with a cloth dampened with a suitable solvent, followed by a standard cleaning agent.
-
Dispose of the contaminated wipes as solid hazardous waste.
-
Step 5: Scheduling Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Follow their specific procedures for documentation and collection. Never dispose of this chemical down the drain or in the regular trash.
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Alert: Evacuate the immediate area and inform your colleagues and supervisor.
-
Isolate: If it is safe to do so, prevent the spill from spreading.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Cleanup:
-
For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the chemical.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the area as described in Step 4.
-
For large spills, contact your EHS department immediately.
-
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling 4-(Bromomethyl)-2,1,3-benzoxadiazole
4-(Bromomethyl)-2,1,3-benzoxadiazole (CAS No: 32863-30-2) is a chemical compound used in research and development.[2] Due to its chemical structure, which includes a bromomethyl group, it should be handled with caution as a potentially hazardous substance.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available data, this compound is associated with the following hazards:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure and ensure personal safety.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect against splashes.[4] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving can provide extra protection. Gloves must be changed immediately upon contamination.[5][6] |
| Body | Chemical-Resistant Laboratory Coat | A long-sleeved lab coat that is fully buttoned is required. Ensure the material is appropriate for handling corrosive and irritating substances.[4] |
| Respiratory | Respirator (if necessary) | Use only in a well-ventilated area, preferably within a chemical fume hood.[7] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following procedures is critical for the safe handling of this compound.
Preparation and Engineering Controls
-
Fume Hood: All handling of the solid compound and its solutions must be conducted within a certified and properly functioning chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Designated Area: Designate a specific area within the fume hood for handling this compound to contain potential contamination.[6]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are accessible and operational.[4]
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and solvent dispensers, inside the fume hood before introducing the chemical.
Donning PPE
-
Put on all required PPE as detailed in the table above before entering the designated handling area.
Handling the Compound
-
Weighing and Transferring: Carefully weigh and transfer the solid this compound within the fume hood to minimize dust generation.
-
Preparing Solutions: If preparing a solution, slowly add the compound to the solvent to avoid splashing.
-
Container Sealing: Keep all containers with the compound tightly sealed when not in use.[8]
Post-Handling Procedures
-
Decontamination: Decontaminate all surfaces within the fume hood that may have come into contact with the compound.
-
PPE Removal: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last, and hands must be washed thoroughly with soap and water immediately after.[7]
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[1]
-
Waste Identification: All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Liquid Waste:
-
Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. The decontaminated container can then be disposed of according to institutional guidelines.
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 32863-30-2 this compound AKSci Y8733 [aksci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. benchchem.com [benchchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
